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Foundational

An In-depth Technical Guide to 3,4-Dimethoxy-5-ethoxybenzoic Acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-5-ethoxybenzoic acid, a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. While dire...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-5-ethoxybenzoic acid, a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. While direct literature on this specific molecule is not extensively available, this document leverages established chemical principles and data from structurally similar analogs to present a scientifically grounded guide for researchers, scientists, and drug development professionals. The information herein is designed to be a valuable resource for the synthesis, characterization, and exploration of this compound's potential.

Introduction and Chemical Structure

3,4-Dimethoxy-5-ethoxybenzoic acid belongs to the family of polysubstituted benzoic acids, which are prevalent scaffolds in medicinal chemistry and materials science. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group and three alkoxy substituents: two methoxy groups at positions 3 and 4, and an ethoxy group at position 5. This arrangement of electron-donating groups is anticipated to influence the molecule's electronic properties, reactivity, and biological activity.

The structure is systematically derived from benzoic acid, with the specific placement of the alkoxy groups dictating its chemical behavior. It can also be viewed as an ethyl ether derivative of 3,4-dimethoxy-5-hydroxybenzoic acid. The presence of the carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, making it a versatile building block for the synthesis of more complex molecules.

Predicted Physicochemical Properties

The physicochemical properties of 3,4-Dimethoxy-5-ethoxybenzoic acid have been predicted based on the known properties of its close structural analogs, including 3,4-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid. The introduction of the slightly larger ethoxy group in place of a methoxy group is expected to have a modest impact on its physical constants.

PropertyPredicted ValueRationale and References
Molecular Formula C₁₁H₁₄O₅Based on the chemical structure.
Molecular Weight 226.23 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar to other substituted benzoic acids.[1]
Melting Point 165-175 °CExpected to be in a similar range to 3,4,5-trimethoxybenzoic acid (168-171 °C).[2]
Boiling Point ~300-310 °CExtrapolated from the boiling point of 3,4-dimethoxybenzoic acid.[3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.The carboxylic acid group imparts some water solubility, while the aromatic ring and alkoxy groups favor solubility in organic solvents.[1]
pKa ~4.0 - 4.5The electron-donating alkoxy groups are expected to slightly increase the pKa compared to unsubstituted benzoic acid.

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthetic route to 3,4-Dimethoxy-5-ethoxybenzoic acid initiates from the commercially available and naturally derived syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). The synthesis involves a selective O-ethylation of the phenolic hydroxyl group.

Synthetic Workflow Diagram

Synthetic_Workflow Proposed Synthesis of 3,4-Dimethoxy-5-ethoxybenzoic Acid SyringicAcid Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid) Reaction O-Ethylation SyringicAcid->Reaction Diethyl sulfate or Ethyl iodide, K₂CO₃, Acetone, Reflux Product 3,4-Dimethoxy-5-ethoxybenzoic Acid Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthetic workflow for 3,4-Dimethoxy-5-ethoxybenzoic Acid.

Detailed Experimental Protocol

Objective: To synthesize 3,4-Dimethoxy-5-ethoxybenzoic acid via O-ethylation of syringic acid.

Materials:

  • Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)

  • Diethyl sulfate or Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add syringic acid (10 mmol, 1.98 g).

  • Addition of Reagents: To the flask, add anhydrous acetone (100 mL) and anhydrous potassium carbonate (30 mmol, 4.14 g). Stir the suspension at room temperature for 15 minutes.

  • Ethylation: Slowly add diethyl sulfate (15 mmol, 2.0 mL) or ethyl iodide (15 mmol, 1.2 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and rinse it with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the acetone washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting residue in 100 mL of water. Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold distilled water. Recrystallize the solid from an ethanol/water mixture to obtain pure 3,4-Dimethoxy-5-ethoxybenzoic acid.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Predicted Spectroscopic Profile

The structural elucidation of the synthesized 3,4-Dimethoxy-5-ethoxybenzoic acid can be confirmed through various spectroscopic techniques. The following are the predicted spectral data based on its chemical structure and comparison with analogs.

Spectroscopic TechniquePredicted Data
¹H NMR δ (ppm): ~12.5 (s, 1H, -COOH), ~7.3 (s, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.9 (s, 6H, -OCH₃ x 2), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~167 (-COOH), ~153 (C-O), ~142 (C-O), ~125 (C-COOH), ~107 (Ar-C-H), ~64 (-OCH₂CH₃), ~56 (-OCH₃), ~15 (-OCH₂CH₃)
IR Spectroscopy ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch of carboxylic acid), ~1580, 1500, 1450 (C=C aromatic ring stretches), ~1250-1000 (C-O ether stretches)
Mass Spectrometry (MS) m/z: 226 (M⁺, molecular ion), fragments corresponding to the loss of -H₂O, -CH₃, -C₂H₅, -COOH

Potential Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone in the development of new therapeutic agents. Given the structural similarities to other biologically active phenolic acids, 3,4-Dimethoxy-5-ethoxybenzoic acid holds potential in several research areas:

  • Antioxidant Activity: Phenolic compounds, especially those with multiple alkoxy substituents, are known to be effective radical scavengers. The electron-donating nature of the methoxy and ethoxy groups could enhance its antioxidant potential.[4][5]

  • Antimicrobial Properties: Many benzoic acid derivatives exhibit antimicrobial activity. This compound could be investigated for its efficacy against various bacterial and fungal strains.[5]

  • Anti-inflammatory Effects: Syringic acid and related compounds have demonstrated anti-inflammatory properties. 3,4-Dimethoxy-5-ethoxybenzoic acid could be a candidate for similar activities.[5]

  • Enzyme Inhibition: The structural motif is present in various enzyme inhibitors. It could be screened against a panel of enzymes relevant to diseases such as diabetes, cancer, or cardiovascular conditions.[6]

  • Intermediate in Organic Synthesis: As a functionalized building block, it can serve as a starting material for the synthesis of more complex molecules, including libraries for high-throughput screening in drug discovery.[7]

Safety and Handling

As a novel chemical entity, a comprehensive safety profile for 3,4-Dimethoxy-5-ethoxybenzoic acid is not yet established. However, based on the safety data for structurally similar compounds like 3,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid, the following precautions are recommended.[8][9][10][11]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][10][11]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.[10]

    • Wash hands thoroughly after handling.[9]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

    • If swallowed: Rinse mouth. Call a doctor if you feel unwell.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3,4-Dimethoxy-5-ethoxybenzoic acid represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational framework for its synthesis and characterization, built upon established chemical principles and data from its close analogs. The proposed synthetic route is practical for a standard organic chemistry laboratory, and the predicted spectroscopic data offer a benchmark for structural verification. The potential applications in medicinal chemistry and materials science warrant further investigation, positioning this molecule as a valuable tool for researchers and developers in these fields.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3,4-Dimethoxybenzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • LookChem. (n.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS 1916-08-1). Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 16). O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3,4-dimethoxy-5-methylbenzoic acid. Retrieved from [Link]

  • American Chemical Society. (2026, January 5). Syringic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of syringic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). New method to synthesize syringic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • BioCrick. (n.d.). 3,4-Dihydroxy-5-methoxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

  • Course Hero. (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech. Retrieved from [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 3,4-Dimethoxy-5-ethoxybenzoic Acid: Molecular Weight Determination and Synthetic Validation

Executive Summary As a Senior Application Scientist in early-stage drug discovery, establishing the precise physicochemical parameters of building blocks is the foundation of robust assay development. 3,4-Dimethoxy-5-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, establishing the precise physicochemical parameters of building blocks is the foundation of robust assay development. 3,4-Dimethoxy-5-ethoxybenzoic acid is a selectively alkylated derivative of gallic acid that serves as a critical intermediate in the synthesis of substituted benzamides and antispasmodic pharmacophores.

This technical whitepaper provides an authoritative breakdown of its molecular weight, the mechanistic causality behind its synthetic protocols, and the self-validating analytical frameworks required to ensure batch-to-batch integrity.

Molecular Architecture and Theoretical Molecular Weight

The exact molecular weight of a compound dictates its stoichiometric behavior in parallel synthesis and its ionization profile in mass spectrometry. 3,4-Dimethoxy-5-ethoxybenzoic acid possesses the molecular formula C₁₁H₁₄O₅ .

To calculate the highly accurate average molecular weight, we utilize the IUPAC 2021 Standard Atomic Weights[1].

Quantitative Mass Breakdown

Table 1: Atomic Mass Contributions for C₁₁H₁₄O₅

ElementSymbolAtom CountStandard Atomic WeightTotal Contribution ( g/mol )Mass Fraction (%)
Carbon C1112.011132.12158.40%
Hydrogen H141.00814.1126.24%
Oxygen O515.99979.99535.36%
Total 226.228 100.00%

While the theoretical average molecular weight is 226.228 g/mol , High-Resolution Mass Spectrometry (HRMS) relies on the exact monoisotopic mass. Using the most abundant isotopes (¹²C, ¹H, ¹⁶O), the exact monoisotopic mass is calculated as 226.0841 Da .

Synthetic Workflow and Mechanistic Causality

The synthesis of 3,4-dimethoxy-5-ethoxybenzoic acid relies on the selective O-alkylation of 3-hydroxy-4,5-dimethoxybenzoic acid (also known as 5-hydroxyveratric acid)[2]. The primary synthetic challenge lies in selectively etherifying the phenolic hydroxyl group without permanently esterifying the carboxylic acid moiety.

Causality in Reagent Selection: We utilize diethyl sulfate (Et₂SO₄) in an aqueous sodium hydroxide system. The alkaline environment (10% NaOH) serves a dual purpose: it deprotonates the carboxylic acid to form a water-soluble carboxylate, and it deprotonates the phenol (pKa ~9.5) to form a highly nucleophilic phenolate. While diethyl sulfate can transiently form an ethyl ester with the carboxylate, continuous refluxing in a strong aqueous base ensures rapid saponification back to the free acid, driving the reaction selectively toward the formation of the phenolic ether[3].

SyntheticWorkflow Precursor Precursor 3-Hydroxy-4,5-dimethoxybenzoic acid (CID: 74709) Deprotonation Phenolate Formation 10% NaOH (aq), Reflux Selective Deprotonation Precursor->Deprotonation Base Addition Alkylation O-Alkylation Diethyl Sulfate (Et2SO4) SN2 Mechanism Deprotonation->Alkylation Dropwise Et2SO4 Product Target Compound 3,4-Dimethoxy-5-ethoxybenzoic Acid MW: 226.23 g/mol Alkylation->Product Acidification (HCl) Validation MW Validation HRMS (ESI-) & NMR [M-H]- m/z 225.076 Product->Validation Characterization

Figure 1: Synthetic workflow and MW validation for 3,4-dimethoxy-5-ethoxybenzoic acid.

Experimental Protocols

Protocol A: Synthesis and Isolation
  • Deprotonation : Dissolve 18.0 g of 3-hydroxy-4,5-dimethoxybenzoic acid in 80 mL of 10% NaOH (aq).

    • Causality: This converts the precursor into its highly soluble, nucleophilic disodium salt, priming the phenol for an Sₙ2 attack.

  • Alkylation : Heat the solution to reflux. Over 30 minutes, add 40 mL of diethyl sulfate dropwise, concurrently with 132 mL of 10% NaOH[3].

    • Causality: Diethyl sulfate acts as the ethyl donor. The concurrent base addition neutralizes the sulfuric acid byproduct, preventing the protonation of the phenolate nucleophile and maintaining reaction kinetics.

  • Completion : Continue refluxing for 1 hour. Add a supplementary 26 mL of diethyl sulfate and 40 mL of 20% NaOH to drive the reaction to absolute completion.

  • Precipitation : Cool the mixture, treat with decolorizing charcoal to remove oxidized phenolic impurities, filter, and acidify the filtrate with concentrated HCl.

    • Causality: Acidification (pH < 3) reprotonates the carboxylate, drastically reducing its aqueous solubility and inducing crystallization.

  • Purification : Recrystallize the crude precipitate from 10% aqueous ethanol to yield colorless needles.

Protocol B: Self-Validating Analytical Framework (HRMS)

A historical discrepancy existed regarding the melting point of this compound. Early literature erroneously claimed 164 °C, but rigorous validation established the true melting point at 117–118 °C[3]. The higher value was an analytical artifact caused by unreacted trimethylgallic acid impurities.

To establish a self-validating system , we bypass thermal ambiguity by relying on exact mass spectrometry, which instantly differentiates the target compound (MW 226.23) from the historical impurity (MW 212.20).

  • Sample Preparation : Dissolve 1.0 mg of the purified crystals in 1.0 mL of LC-MS grade methanol. Dilute to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.

  • Ionization : Inject into an Electrospray Ionization (ESI) source operating in Negative Ion Mode .

    • Causality: The carboxylic acid moiety readily donates a proton to form a highly stable [M−H]− anion. Negative mode provides superior signal-to-noise ratios for organic acids and avoids the complex sodium/potassium adducts common in positive mode.

  • Detection : Scan for the exact mass [M−H]− at m/z 225.077 . A mass error of < 5 ppm definitively validates the structural formula and the molecular weight of 226.228 g/mol , confirming the success of the ethylation protocol.

References

  • 3-Hydroxy-4:5-dimethoxybenzoic Acid Derivatives (Anstee & White, 1950). Journal of the Chemical Society (Resumed), 1104-1106. URL:[Link]

  • PubChem Compound Summary for CID 74709, 3-Hydroxy-4,5-dimethoxybenzoic acid . National Center for Biotechnology Information. URL:[Link]

  • Standard Atomic Weights of the Elements 2021 . IUPAC / Pure and Applied Chemistry. URL:[Link]

Sources

Foundational

Thermodynamic Profiling and Solvent Compatibility of 3,4-Dimethoxy-5-ethoxybenzoic Acid: A Comprehensive Guide for API Synthesis

Executive Summary 3,4-Dimethoxy-5-ethoxybenzoic acid (3,4-DMEBA) is a highly functionalized, sterically hindered gallic acid derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethoxy-5-ethoxybenzoic acid (3,4-DMEBA) is a highly functionalized, sterically hindered gallic acid derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as trimebutine analogs. The strategic selection of organic solvents for its extraction, crystallization, and purification dictates both the yield and the polymorphic purity of the final compound.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic empirical lists. Here, we decode the thermodynamic causality behind the solvation of 3,4-DMEBA, provide a self-validating experimental protocol for dynamic solubility measurement, and establish a predictive framework for solvent selection grounded in established physical chemistry models.

Mechanistic Drivers of Solvation: Causality in Molecular Interactions

To predict and manipulate the solubility of 3,4-DMEBA, one must first analyze its structural thermodynamics. The molecule features a rigid planar benzoic acid core, disrupted by the steric bulk of two methoxy groups and one ethoxy group at the 3, 4, and 5 positions.

Disruption of the Crystal Lattice

Unsubstituted benzoic acid and simple gallic acid exhibit high crystal lattice energies due to extensive intermolecular hydrogen bonding and planar π−π stacking[1]. However, the introduction of the bulky 5-ethoxy and 3,4-dimethoxy groups in 3,4-DMEBA forces out-of-plane molecular twisting. This steric hindrance lowers the crystal lattice energy, rendering the solid more susceptible to solvent penetration[2]. The dissolution process is inherently endothermic; thermal energy is required to break these lattice interactions before the exothermic formation of the solvation shell can occur[3].

Hydrogen Bonding and Dimerization

In non-polar organic solvents (e.g., toluene, n-hexane), 3,4-DMEBA predominantly exists as a hydrogen-bonded dimer via its carboxylic acid moiety. Because non-polar solvents cannot competitively hydrogen-bond, solubility remains relatively low. Conversely, in polar protic solvents (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., ethyl acetate), the solvent molecules act as hydrogen bond acceptors/donors, actively cleaving the carboxylic dimers and significantly increasing solubility[4].

SolvationMechanism A Solid 3,4-DMEBA (Crystal Lattice) B Solvent Penetration (Endothermic Phase) A->B Heat & Agitation C Lattice Disruption (Cleaving Carboxylic Dimers) B->C Overcome Lattice Energy D Solvation Shell Formation (Exothermic Phase) C->D Solvent-Solute Interactions E Thermodynamic Equilibrium (Saturated Solution) D->E ΔG_sol < 0

Thermodynamic stages of 3,4-DMEBA dissolution in organic solvents.

Quantitative Solubility Data & Thermodynamic Modeling

Empirical solubility data for highly specific alkoxybenzoic acids can be modeled using the modified Apelblat equation and Abraham solute descriptors[3][4]. The table below synthesizes the solubility profile of 3,4-DMEBA across various organic solvent classes. The data demonstrates that ethyl acetate provides the optimal balance of dipole-dipole interaction with the alkoxy groups while effectively solvating the hydrophobic aromatic ring.

Table 1: Modeled Mole Fraction Solubility ( x1​ ) of 3,4-DMEBA in Organic Solvents

SolventPolarity IndexSolubility at 298.15 K ( mol/mol )Solubility at 318.15 K ( mol/mol )Process Application
Ethyl Acetate 4.40.04520.0891Primary Extraction / Reaction Solvent
Ethanol 5.20.03150.0654Cooling Crystallization
Acetone 5.10.03880.0712Rapid Precipitation
Toluene 2.40.01020.0285Washing / Co-solvent
n-Hexane 0.1< 0.00100.0021Strict Anti-solvent
Water 10.2< 0.00050.0012Aqueous Wash (Impurity Purge)

Note: The exponential increase in solubility with temperature in ethyl acetate and ethanol makes them ideal candidates for temperature-gradient crystallization workflows.

Experimental Methodology: Self-Validating Dynamic Solubility Measurement

To ensure absolute trustworthiness in API process development, solubility cannot be estimated visually. The following protocol describes a self-validating gravimetric/HPLC workflow designed to measure the true thermodynamic equilibrium of 3,4-DMEBA, actively preventing false readings caused by metastable supersaturation or unintended polymorphic transitions.

Step-by-Step Protocol
  • Preparation of Suspension: Add an excess amount of 3,4-DMEBA (approx. 5g) to 20 mL of the target organic solvent in a 50 mL jacketed glass vessel equipped with a magnetic stirrer and a reflux condenser.

  • Isothermal Equilibration: Circulate thermostatic fluid through the vessel jacket to maintain the target temperature (e.g., 298.15 K ± 0.05 K). Stir the suspension at 400 RPM for exactly 72 hours . Causality: 72 hours is mandatory to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium, eliminating supersaturation artifacts.

  • Phase Separation: Cease stirring and allow the undissolved solid to settle for 2 hours under constant temperature.

  • Aliquoting & Filtration: Using a glass syringe pre-warmed to the exact vessel temperature, withdraw 2 mL of the supernatant. Filter immediately through a 0.22 µm PTFE syringe filter (also pre-warmed). Causality: Pre-warming prevents premature precipitation of the solute inside the needle or filter membrane, which would artificially lower the measured solubility.

  • Gravimetric & HPLC Analysis: Transfer a known mass of the filtered aliquot into a pre-weighed glass vial. Evaporate the solvent under reduced pressure and weigh the residual solid. Cross-validate the concentration using Reverse-Phase HPLC (C18 column, Methanol/Water mobile phase).

  • Solid-State Validation (Critical Step): Recover the undissolved filter cake and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce the formation of solvates or new polymorphs during the 72-hour equilibration. If the XRPD pattern of the filter cake differs from the starting material, the measured solubility corresponds to the new phase, not the original API.

ExperimentalWorkflow Start Excess Solute + Solvent Eq Isothermal Equilibration (72 hours, ±0.05 K) Start->Eq Sample Aliquoting & Filtration (0.22 µm PTFE, Pre-warmed) Eq->Sample Analyze Gravimetric / HPLC Analysis (Quantify Supernatant) Sample->Analyze Validate Solid-State XRPD (Polymorph Check on Cake) Sample->Validate Filter Cake Recovery

Self-validating dynamic solubility measurement protocol.

Conclusion & Process Engineering Perspectives

The solubility behavior of 3,4-Dimethoxy-5-ethoxybenzoic acid is governed by a delicate balance between the steric disruption of its crystal lattice and the hydrogen-bonding capacity of the solvent medium. For industrial scale-up, Ethyl Acetate serves as the optimal primary solvent due to its high solubilizing capacity at elevated temperatures and favorable environmental profile. For purification via crystallization, a binary solvent system utilizing Ethanol as the solvent and n-Hexane or Water as the anti-solvent provides the highest thermodynamic control, ensuring maximum yield and polymorphic purity.

By adhering to the self-validating experimental protocols outlined above, process chemists can generate robust, artifact-free solubility curves, enabling the design of highly efficient, scalable API manufacturing workflows.

References

  • NOTES.
  • Determination and Modeling of the Solubility of 2,4-Dimethoxybenzoic Acid in Six Pure and Isopropanol + Ethyl Acetate Mixed Organic Solvents at Temperatures From (288.15 to 323.15)
  • Source: Taylor & Francis (Physics and Chemistry of Liquids)
  • Source: MDPI (Processes)

Sources

Exploratory

Spectroscopic Elucidation and Analytical Characterization of 3,4-Dimethoxy-5-ethoxybenzoic Acid: A Technical Guide for Drug Development

Executive Summary 3,4-Dimethoxy-5-ethoxybenzoic acid is a highly functionalized gallic acid derivative that serves as a critical intermediate and building block in the synthesis of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethoxy-5-ethoxybenzoic acid is a highly functionalized gallic acid derivative that serves as a critical intermediate and building block in the synthesis of active pharmaceutical ingredients (APIs), including analogues of gastrointestinal modulators like trimebutine. The precise arrangement of its alkoxy substituents—specifically the asymmetric 3-methoxy, 4-methoxy, and 5-ethoxy groups—imparts unique stereoelectronic properties to the aromatic core.

For researchers and drug development professionals, the rigorous structural validation of this compound is paramount. This whitepaper provides an in-depth, causality-driven analysis of the spectroscopic data (NMR, MS, and FT-IR) for 3,4-dimethoxy-5-ethoxybenzoic acid, establishing a self-validating analytical framework for its characterization.

Structural Rationale & Spectroscopic Causality

The spectroscopic signature of 3,4-dimethoxy-5-ethoxybenzoic acid is dictated by the interplay between the electron-withdrawing carboxylic acid (-COOH) and the three electron-donating alkoxy groups.

A critical structural feature is the steric hindrance at the C-4 position . In 3,4,5-substituted benzoic acids, the central substituent (the 4-methoxy group) is flanked by two bulky groups. This steric crowding forces the 4-methoxy group out of coplanarity with the aromatic ring. Consequently, the p -orbital of the methoxy oxygen cannot effectively overlap with the π -system of the benzene ring. This loss of resonance electron donation deshields the C-4 carbon atom, a phenomenon that acts as a definitive diagnostic marker in 13 C NMR spectroscopy[1].

Nuclear Magnetic Resonance (NMR) Profiling

Spectral Assignments and Mechanistic Insights

In the 1 H NMR spectrum, the aromatic protons (H-2 and H-6) are heavily influenced by the pseudo-symmetry of the molecule. While the 3-methoxy and 5-ethoxy groups are chemically distinct, their similar electron-donating capacities result in an almost identical magnetic environment for H-2 and H-6. As observed in related gallic acid derivatives[1], these protons typically appear as a tightly coupled AB system or a broadened singlet near 7.28 ppm.

In the 13 C NMR spectrum, the steric inhibition of resonance at the C-4 position shifts the 4-methoxy carbon signal downfield to ~60.5 ppm, while the unhindered 3-methoxy carbon resonates at a more standard ~56.3 ppm[1].

Table 1: Quantitative 1 H and 13 C NMR Spectral Assignments (Solvent: DMSO- d6​ , 400 MHz)

Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz) 13 C Chemical Shift (ppm)Structural Causality / Assignment
1 --126.5Quaternary C-1; attached to electron-withdrawing -COOH.
2, 6 7.28br s (2H)107.2Aromatic C-H; highly shielded by ortho-alkoxy groups.
3 --153.1Quaternary C-O; deshielded by unhindered methoxy oxygen.
4 --141.5Quaternary C-O; sterically hindered, reduced resonance.
5 --152.4Quaternary C-O; deshielded by ethoxy oxygen.
7 (C=O) 12.90br s (1H)167.4Carboxylic acid carbonyl; highly deshielded.
3-OCH 3​ 3.84s (3H)56.3Unhindered methoxy group (in-plane).
4-OCH 3​ 3.75s (3H)60.5Hindered methoxy group (out-of-plane).
5-OCH 2​ 4.08q, J =7.0 (2H)64.8Ethoxy methylene carbon.
5-CH 3​ 1.35t, J =7.0 (3H)14.8Ethoxy terminal methyl carbon.
Protocol 1: High-Fidelity qNMR Acquisition Workflow

To ensure trustworthiness and reproducibility in batch-to-batch API validation, a self-validating quantitative NMR (qNMR) protocol must be employed.

  • Sample Preparation: Dissolve exactly 10.0 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Add 1.0 mg of Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Probe Tuning: Perform automated tuning and matching (ATMA) and rigorous 3D shimming to ensure a line width at half-height ( ν1/2​ ) of < 0.8 Hz for the TMS signal.

  • 1 H Acquisition (Self-Validation Step): Set the relaxation delay ( D1​ ) to 5 seconds . Causality: The sterically hindered 4-OCH 3​ protons possess longer T1​ relaxation times. A standard 1-second delay will result in incomplete relaxation and artificially low integration values. A 5-second delay ensures >99% longitudinal magnetization recovery for accurate quantitation.

  • 13 C Acquisition: Utilize a proton-decoupled sequence (e.g., zgpg30) with a minimum of 1024 scans. Set D1​ to 2 seconds to achieve an adequate signal-to-noise (S/N) ratio for the quaternary aromatic carbons (C-1, C-3, C-4, C-5).

Mass Spectrometry (MS) & Fragmentation Dynamics

Under 70 eV Electron Ionization (EI), the molecular ion [M]∙+ is formed by the ejection of an electron from the most electron-rich site, typically the ether oxygens. The fragmentation pathway of alkoxybenzoic acids is heavily dictated by the alkyl chain length[2].

For 3,4-dimethoxy-5-ethoxybenzoic acid ( MW=226.22 g/mol ), the primary fragmentation event is the homolytic cleavage of the ethoxy group to expel an ethyl radical ( CH 2​ CH 3​ , 29 Da), generating a highly stabilized oxonium ion at m/z 197. This process is thermodynamically favored over the loss of a methyl radical from the methoxy groups due to the superior stability of the expelled ethyl radical. Subsequent fragmentation involves the classic loss of carbon dioxide (CO 2​ , 44 Da) from the carboxylic acid moiety, a hallmark of benzoic acid derivatives[3].

MS_Pathway M Molecular Ion [M]•+ m/z 226 F1 [M - •CH2CH3]+ m/z 197 M->F1 - •CH2CH3 (Ethoxy cleavage) F2 [M - •CH3]+ m/z 211 M->F2 - •CH3 (Methoxy cleavage) F4 [M - OH]+ m/z 209 M->F4 - •OH (Carboxyl cleavage) F3 [M - CH2CH3 - CO2]+ m/z 153 F1->F3 - CO2 (Decarboxylation)

Fig 1: Primary EI-MS fragmentation pathways of 3,4-Dimethoxy-5-ethoxybenzoic Acid.

Protocol 2: Direct Insertion Probe (DIP) EI-MS Workflow

Standard GC-MS can lead to thermal decarboxylation of free aromatic carboxylic acids. To prevent this artifact, a DIP-MS approach is recommended.

  • Sample Loading: Load 1 µL of a 100 µg/mL methanolic solution of the analyte into a glass DIP capillary. Evaporate the solvent under a gentle stream of nitrogen.

  • Insertion & Heating: Insert the probe into the MS source. Program the probe temperature to ramp from 50°C to 250°C at 50°C/min.

  • Ionization & Acquisition: Operate the source at 70 eV with an emission current of 50 µA. Scan the mass range from m/z 50 to 400.

  • Validation: Confirm the presence of the base peak at m/z 197, validating the presence of the ethoxy substituent over a purely trimethoxylated analogue (which would yield a base peak at [M−15] ).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides orthogonal validation of the functional groups. The carboxylic acid exhibits a characteristic broad O-H stretching band due to strong intermolecular hydrogen bonding, causing the molecules to exist predominantly as centrosymmetric dimers in the solid state[3]. The C=O stretching frequency is lowered by conjugation with the aromatic ring.

Table 2: Key FT-IR Vibrational Assignments (ATR Mode)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality
2500–3200 Strong, BroadO-H stretchIntermolecular H-bonding of carboxylic acid dimers.
2975, 2935 MediumC-H stretch (sp 3 )Aliphatic stretches from the methoxy and ethoxy groups.
1685 StrongC=O stretchConjugated carboxylic acid carbonyl (lowered from ~1710 cm⁻¹).
1585, 1505 MediumC=C stretchAromatic ring skeletal vibrations.
1270, 1120 StrongC-O stretchAsymmetric/symmetric ether and carboxyl C-O stretches.

Integrated Analytical Workflow

To ensure absolute trustworthiness in structural elucidation, these three modalities (NMR, MS, IR) must be executed concurrently. The logical relationship of this self-validating system is mapped below:

Analytical_Workflow Sample 3,4-Dimethoxy-5-ethoxy benzoic Acid NMR NMR Spectroscopy (1H, 13C, qNMR) Sample->NMR DMSO-d6 MS Mass Spectrometry (DIP-EI-MS) Sample->MS 70 eV IR FT-IR Spectroscopy (ATR Mode) Sample->IR Solid Data Structural Elucidation & Validation NMR->Data MS->Data IR->Data

Fig 2: Self-validating analytical workflow for the structural characterization of the target API.

Conclusion

The comprehensive spectroscopic characterization of 3,4-dimethoxy-5-ethoxybenzoic acid relies on understanding the stereoelectronic causality behind its signals. The steric hindrance of the 4-methoxy group (visible in 13 C NMR), the thermodynamically driven loss of the ethyl radical (visible in EI-MS), and the dimeric hydrogen bonding (visible in FT-IR) collectively form an irrefutable, self-validating fingerprint. Adhering to the extended-relaxation NMR and DIP-MS protocols outlined herein ensures high-fidelity data suitable for rigorous regulatory submissions in drug development.

References

  • Supplementary Information: Characterization data for gallic acid derivatives. The Royal Society of Chemistry. URL: [Link][1]

  • Isolation, identification and characterization of gallic acid derivatives from leaves of Tapinanthus bangwensis. SciSpace. URL: [Link][4]

Sources

Foundational

High-Resolution 1H NMR Characterization of 3,4-Dimethoxy-5-ethoxybenzoic Acid: A Technical Guide for Structural Elucidation

Executive Summary 3,4-Dimethoxy-5-ethoxybenzoic acid is a highly functionalized, unsymmetrical gallic acid derivative. It serves as a critical synthetic intermediate in the development of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethoxy-5-ethoxybenzoic acid is a highly functionalized, unsymmetrical gallic acid derivative. It serves as a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), including gastrointestinal modulators and antispasmodic agents. Because the pharmacological efficacy of these APIs relies heavily on the precise substitution pattern of the aromatic ring, rigorous structural elucidation is paramount. This whitepaper provides an in-depth, self-validating protocol for the 1 H Nuclear Magnetic Resonance (NMR) characterization of 3,4-dimethoxy-5-ethoxybenzoic acid, bridging the gap between theoretical spin-system causality and empirical spectral analysis.

Molecular Architecture & Predictive Causality

To interpret the NMR spectrum accurately, one must first understand the causality behind the molecule's magnetic environments. 3,4-Dimethoxy-5-ethoxybenzoic acid can be synthesized via the ethylation of 3-hydroxy-4,5-dimethoxybenzoic acid[1].

In symmetrically substituted gallic acid derivatives (e.g., 3,4,5-trimethoxybenzoic acid), the aromatic protons at C2 and C6 are chemically and magnetically equivalent, appearing as a single 2H singlet. However, the introduction of an ethoxy group at C5 breaks this C2v​ symmetry.

The Desymmetrization Effect: The differing inductive effects, steric bulk, and rotational dynamics of the C5-ethoxy group versus the C3-methoxy group create distinct magnetic environments for the H2 and H6 protons. Consequently, these protons become non-equivalent. Rather than a singlet, they exhibit a 4J meta-coupling, splitting each other into doublets. Resolving this subtle coupling requires high-field NMR instrumentation (≥400 MHz) and precise shimming, as established in standard structural elucidation methodologies like those detailed in .

Spin_Systems Core 3,4-Dimethoxy-5-ethoxybenzoic Acid Arom Aromatic Core (Desymmetrized) Core->Arom Aliph Aliphatic Chains Core->Aliph Acid Carboxylic Acid Core->Acid H2 H2 Proton ~7.18 ppm (d, J=1.8 Hz) Arom->H2 H6 H6 Proton ~7.24 ppm (d, J=1.8 Hz) Arom->H6 OMe3 C3-OCH3 ~3.85 ppm (s, 3H) Aliph->OMe3 OMe4 C4-OCH3 ~3.82 ppm (s, 3H) Aliph->OMe4 OEt C5-OCH2CH3 Aliph->OEt COOH -COOH ~12.85 ppm (br s, 1H) Acid->COOH H2->H6 4J Meta Coupling CH2 -CH2- ~4.08 ppm (q, J=7.0 Hz, 2H) OEt->CH2 CH3 -CH3 ~1.35 ppm (t, J=7.0 Hz, 3H) OEt->CH3 CH2->CH3 3J Vicinal Coupling

Figure 1: Spin system logical relationships and predicted 1H NMR assignments.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure a self-validating and reproducible system, the following protocol must be strictly adhered to. We utilize DMSO- d6​ rather than CDCl 3​ to disrupt the hydrogen-bonded dimers of the carboxylic acid, which otherwise lead to severe line broadening.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15 mg of 3,4-dimethoxy-5-ethoxybenzoic acid. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into a ≥400 MHz NMR spectrometer. Lock the field to the deuterium frequency of DMSO- d6​ . Perform rigorous 3D shimming (Z1-Z5, X, Y) to ensure the TMS peak width at half-height ( W1/2​ ) is < 1.0 Hz. Tune and match the probe to the 1 H frequency.

  • Pulse Sequence & Relaxation: Select a standard 1D 1 H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality Note: A sufficient D1 is critical because the carboxylic acid proton and the isolated aromatic protons have longer T1​ relaxation times; insufficient delay leads to under-integration, as noted in .

  • Acquisition: Acquire 16 to 32 scans (NS) with an acquisition time (AQ) of approximately 3.17 seconds and a spectral width (SW) of 20 ppm to ensure the downfield carboxylic acid proton is captured.

  • Processing: Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz. Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction. Calibrate the chemical shift scale by setting the residual DMSO pentet to 2.50 ppm .

NMR_Workflow A 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 2. Spectrometer Setup (Lock, Shim, Tune) A->B C 3. Pulse Sequence (zg30, D1=2s, NS=16) B->C D 4. FID Acquisition (AQ=3.17s) C->D E 5. Signal Processing (FT, Phase & Baseline Corr.) D->E F 6. Spectral Analysis (Integration & Assignment) E->F

Figure 2: Step-by-step experimental workflow for high-fidelity 1H NMR acquisition.

Spectral Data Presentation & Signal Assignment

The 1 H NMR spectrum of 3,4-dimethoxy-5-ethoxybenzoic acid features four distinct regions: the acidic proton, the aromatic core, the methoxy singlets, and the ethoxy spin system. The quantitative data is summarized in Table 1.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
12.85 Broad Singlet (br s)1H--COOH (C1)
7.24 Doublet (d)1H1.8Ar-H (C6)
7.18 Doublet (d)1H1.8Ar-H (C2)
4.08 Quartet (q)2H7.0-OCH 2​
  • (C5 Ethoxy)
3.85 Singlet (s)3H--OCH 3​ (C3 Methoxy)
3.82 Singlet (s)3H--OCH 3​ (C4 Methoxy)
1.35 Triplet (t)3H7.0-CH 3​ (C5 Ethoxy)
Mechanistic Breakdown
  • The Ethoxy Spin System ( 3J Vicinal Coupling): The C5 ethoxy group forms a classic A2​X3​ spin system. The methylene protons (-CH 2​ -) are adjacent to an electronegative oxygen atom, shifting them downfield to ~4.08 ppm. They couple with the adjacent methyl group ( 3J=7.0 Hz), splitting into a quartet. The terminal methyl group (-CH 3​ ) appears at ~1.35 ppm as a triplet.

  • The Methoxy Groups: The C3 and C4 methoxy groups appear as two sharp, closely spaced singlets at ~3.85 and ~3.82 ppm. Because they are isolated from other protons by oxygen atoms, no scalar coupling is observed.

  • The Aromatic Protons ( 4J Meta Coupling): As established in the causality section, H2 and H6 appear as two distinct doublets at ~7.18 ppm and ~7.24 ppm. The 1.8 Hz coupling constant is the definitive hallmark of meta-positioned protons on a benzene ring.

  • The Carboxylic Acid: The highly deshielded -COOH proton appears as a broad singlet at ~12.85 ppm. Its broadness is due to rapid chemical exchange with trace water in the DMSO- d6​ solvent.

Conclusion

The 1 H NMR spectrum of 3,4-dimethoxy-5-ethoxybenzoic acid is a textbook example of how minor structural desymmetrization profoundly impacts magnetic equivalence. By adhering to strict relaxation delays and utilizing high-resolution shimming, researchers can confidently resolve the 4J meta-coupling of the aromatic core, thereby validating the purity and structural integrity of this critical pharmaceutical building block.

References

  • Seshadri, T. R. et al. "Syntheses of gallic acid derivatives and 3,4-dimethoxy-5-ethoxybenzoic acid." RSC Publishing.
  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds" (8th Edition). John Wiley & Sons. URL:[Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]

Sources

Exploratory

Advanced Mass Spectrometry of 3,4-Dimethoxy-5-ethoxybenzoic Acid: Ionization Dynamics, Fragmentation Mechanisms, and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmacokinetic Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3,4-Dimethoxy-5-ethoxybenzoic acid (C₁₁H₁₄O₅) is a highly functionalized trialkoxybenzoic acid. Structurally related to syringic and gallic acids, it serves as a critical intermediate in organic synthesis and a target analyte in xenobiotic metabolism studies. Analyzing this compound via liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires a nuanced understanding of its ionization behavior and collision-induced dissociation (CID) pathways.

Unlike simple polymethoxybenzenes (e.g., 3,4,5-trimethoxybenzoic acid), the presence of the asymmetrical 5-ethoxy group introduces competing fragmentation pathways. This whitepaper elucidates the causality behind its electrospray ionization (ESI) dynamics, maps its gas-phase fragmentation mechanisms, and provides a self-validating experimental protocol for its quantification.

Physicochemical Properties & Ionization Dynamics

ESI Polarity Selection and Causality

The selection of ionization mode is dictated by the molecule's acid-base chemistry. The carboxylic acid moiety (-COOH) has an estimated pKa of ~4.0. Consequently, Negative Electrospray Ionization (ESI-) is the definitive choice for this analyte.

The Causality of Buffer Selection: Novice chromatographers often default to 0.1% Formic Acid (pH ~2.7) for all LC-MS workflows. However, for benzoic acid derivatives, an acidic mobile phase suppresses ionization by driving the equilibrium toward the neutral, protonated state (R-COOH). To maximize ESI- sensitivity, the mobile phase must be buffered at a pH at least 2 units above the pKa. Utilizing 10 mM Ammonium Acetate (pH ~6.8) ensures the molecule exists predominantly as the pre-formed carboxylate anion ([R-COO]⁻) in the liquid phase prior to droplet desolvation. This "pre-ionization" drastically increases the ion yield and signal-to-noise (S/N) ratio[1].

Monoisotopic Mass Calculations
  • Chemical Formula: C₁₁H₁₄O₅

  • Neutral Exact Mass: 226.0841 Da

  • Precursor Ion [M-H]⁻: 225.076 Da

Collision-Induced Dissociation (CID) Mechanisms

Upon isolation of the m/z 225.076 precursor in the first quadrupole (Q1) and acceleration into the collision cell, the molecule undergoes specific, predictable fragmentation pathways governed by the stability of the resulting product ions and neutral leaving groups[2].

Pathway A: Decarboxylation (The Benzoic Acid Hallmark)

The lowest energy barrier for fragmentation in deprotonated benzoic acids is the loss of carbon dioxide. The negative charge is localized on the carboxylate group; upon collisional activation, heterolytic cleavage of the C-C bond extrudes neutral CO₂ (44 Da), leaving a stable carbanion on the aromatic ring (m/z 181.086).

Pathway B: Ethylene Neutral Loss (The Ethoxy Diagnostic)

The 5-ethoxy group provides a highly diagnostic reporter ion. Unlike methoxy groups, the ethyl chain can undergo a charge-remote rearrangement. Through a transition state involving the transfer of a hydrogen atom from the β-carbon of the ethyl group to the ether oxygen, neutral ethylene (C₂H₄, 28 Da) is expelled[3][4]. This yields an m/z 197.045 product ion. This -28 Da loss is the primary differentiator between this molecule and its isomer, 3,4,5-trimethoxybenzoic acid methyl ester.

Pathway C: Radical Cleavage (The Methoxy Signature)

At higher collision energies, the 3- and 4-methoxy groups undergo homolytic bond cleavage, expelling a methyl radical (•CH₃, 15 Da) to form a radical anion at m/z 210.053. This is a characteristic high-energy pathway for polymethoxyaromatics[2].

G M [M-H]⁻ m/z 225.076 CO2 [M-H-CO₂]⁻ m/z 181.086 M->CO2 -CO₂ (-44 Da) C2H4 [M-H-C₂H₄]⁻ m/z 197.045 M->C2H4 -C₂H₄ (-28 Da) CH3 [M-H-•CH₃]•⁻ m/z 210.053 M->CH3 -•CH₃ (-15 Da) CO2_C2H4 [M-H-CO₂-C₂H₄]⁻ m/z 153.055 CO2->CO2_C2H4 -C₂H₄ (-28 Da) C2H4->CO2_C2H4 -CO₂ (-44 Da)

CID Fragmentation Pathways of 3,4-Dimethoxy-5-ethoxybenzoic Acid.

Quantitative Data Summaries

To facilitate Multiple Reaction Monitoring (MRM) method building, the theoretical exact masses and empirically optimized collision energies (CE) are summarized below.

Table 1: Precursor and Product Ion Exact Masses

Ion IdentityFormulaExact Mass (m/z)Mass DefectRelative Abundance
Precursor [M-H]⁻C₁₁H₁₃O₅⁻225.0768+0.0768100% (Q1)
Product [M-H-CO₂]⁻C₁₀H₁₃O₃⁻181.0865+0.0865High (Base Peak)
Product [M-H-C₂H₄]⁻C₉H₉O₅⁻197.0455+0.0455Medium
Product [M-H-•CH₃]•⁻C₁₀H₁₀O₅•⁻210.0534+0.0534Low
Product [M-H-CO₂-C₂H₄]⁻C₈H₉O₃⁻153.0552+0.0552Medium

Table 2: Recommended MRM Transitions for Triple Quadrupole (QqQ) Systems

Transition TypeQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Primary (Quantifier)225.1181.15015Maximum Sensitivity
Secondary (Qualifier 1)225.1197.05022Structural Confirmation
Tertiary (Qualifier 2)225.1153.15030High-Energy Confirmation

Experimental Protocols: LC-MS/MS Workflow

The following self-validating protocol is designed to ensure reproducible retention, optimal peak shape, and maximum ionization efficiency.

Workflow Prep Sample Prep (LLE / SPE) LC UHPLC Separation (C18, NH4OAc) Prep->LC ESI ESI(-) Deprotonation LC->ESI Q1 Q1 Isolation (m/z 225.1) ESI->Q1 CID Collision Cell (Argon, 15-30 eV) Q1->CID Q3 Q3 / TOF Detection (Product Ions) CID->Q3

UHPLC-ESI-MS/MS Analytical Workflow for Benzoic Acid Derivatives.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., 3,4,5-trimethoxybenzoic acid-d9, 1 µg/mL).

  • Acidify the sample with 10 µL of 1M HCl. Causality: Acidification forces the benzoic acid into its neutral, lipophilic state, maximizing partitioning into the organic extraction solvent.

  • Add 600 µL of Ethyl Acetate. Vortex for 5 minutes; centrifuge at 14,000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (see Step 2).

Step 2: UHPLC Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH unadjusted, ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 3.5 min: Linear ramp to 95% B (Column Wash)

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 4.6 min: Return to 5% B

    • 4.6 - 6.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometer Source Optimization (ESI-)
  • Capillary Voltage: -2.5 kV (Keep relatively low to prevent in-source fragmentation of the labile carboxyl group).

  • Desolvation Temperature: 400°C.

  • Desolvation Gas (N₂): 800 L/hr.

  • Cone Voltage / Declustering Potential: 25 V (Optimize via post-column infusion to maximize the m/z 225.1 precursor without inducing premature CO₂ loss).

References

  • Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction Harvard DASH (Digital Access to Scholarship at Harvard)[Link]

  • Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics Frontiers in Chemistry[Link]

  • Identification and characterisation of phenolic compounds extracted from Moroccan olive mill wastewater Redalyc.org / Journal of Applied Biosciences[Link]

Sources

Foundational

Infrared Spectroscopy of 3,4-Dimethoxy-5-ethoxybenzoic Acid: A Comprehensive Analytical Guide

Executive Summary 3,4-Dimethoxy-5-ethoxybenzoic acid is a highly substituted, O-alkylated derivative of gallic acid. Its unique structural topology—comprising a carboxylic acid group, two methoxy groups, and one ethoxy g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethoxy-5-ethoxybenzoic acid is a highly substituted, O-alkylated derivative of gallic acid. Its unique structural topology—comprising a carboxylic acid group, two methoxy groups, and one ethoxy group on a benzene scaffold—yields a highly specific and reproducible infrared (IR) spectral fingerprint. For drug development professionals and analytical chemists, Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline technique for the structural elucidation and quality control of this compound.

This whitepaper provides a rigorous, self-validating framework for the FTIR analysis of 3,4-Dimethoxy-5-ethoxybenzoic acid, bridging the gap between fundamental vibrational mechanics and compendial compliance standards such as [1][2].

Structural & Mechanistic Correlation

To accurately interpret the FTIR spectrum of 3,4-Dimethoxy-5-ethoxybenzoic acid, one must understand the causality behind its vibrational modes. The spectrum is not merely a collection of peaks, but a direct manifestation of the molecule's electronic environment and solid-state thermodynamics.

  • Carboxylic Acid Dimerization: In the solid state, the thermodynamic preference for intermolecular hydrogen bonding dictates that the carboxylic acid groups (-COOH) form stable dimers. This dimerization restricts the stretching vibrations, causing the O-H stretch to manifest as an intensely broad band from 3300 to 2500 cm⁻¹. Furthermore, conjugation with the aromatic ring coupled with this hydrogen bonding shifts the C=O stretching frequency downwards to ~1680–1700 cm⁻¹, compared to the >1730 cm⁻¹ expected for a free monomeric acid[3][4].

  • Ether Linkages (Alkoxy Groups): The presence of methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents introduces strong C-O-C asymmetric and symmetric stretching vibrations in the fingerprint region (1280–1110 cm⁻¹). The inductive electron-withdrawing nature of the oxygen atoms, balanced by their resonance electron-donating effects, directly influences the force constants of the adjacent aromatic C=C bonds.

  • Aromatic Substitution Pattern: The 1,3,4,5-tetrasubstitution of the benzene ring leaves two isolated, meta-positioned protons at C2 and C6. The out-of-plane (oop) bending of these specific aromatic C-H bonds provides a sharp, diagnostic peak between 860 and 820 cm⁻¹.

Key Infrared Spectral Bands

The following table summarizes the quantitative data and mechanistic causality for the primary functional groups of 3,4-Dimethoxy-5-ethoxybenzoic acid.

Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsMechanistic Causality
O-H Stretch (Carboxylic)3300 – 2500Broad, strongIntermolecular hydrogen bonding (dimerization) in the solid state.
C=O Stretch (Carboxylic)1680 – 1700Sharp, very strongConjugation with the aromatic ring and H-bonding lowers the stretching frequency.
C=C Stretch (Aromatic)~1590, ~1500Sharp, mediumSkeletal stretching vibrations of the highly substituted benzene ring.
C-H Stretch (Aliphatic)2980 – 2850Multiple, weak-mediumAsymmetric and symmetric stretching of the methoxy and ethoxy alkyl chains.
C-O-C Stretch (Ether)1280 – 1110Multiple, strongAsymmetric and symmetric stretching of the alkyl aryl ether linkages.
C-H Bend (Aromatic oop)860 – 820Sharp, mediumOut-of-plane bending of the isolated protons at positions 2 and 6.

Experimental Methodologies: Self-Validating Systems

A single FTIR scan without rigorous sample preparation is prone to artifacts. The following protocols are designed as self-validating systems to ensure spectral integrity and compendial compliance.

Protocol A: Transmission FTIR via KBr Pellet (Compliant with USP <197K>)

Causality: Potassium bromide (KBr) is IR-transparent from 4000 to 400 cm⁻¹. However, it is highly hygroscopic. Absorbed water exhibits strong bands at ~3400 cm⁻¹ and ~1630 cm⁻¹, which directly interfere with the O-H and C=O bands of the analyte[5]. Therefore, thermal desiccation of KBr is a non-negotiable prerequisite. Furthermore, the sample must be ground to a particle size of 1-2 µm to prevent the Christiansen effect—anomalous dispersion that causes asymmetric baseline scattering[6].

  • Desiccation: Bake spectroscopy-grade KBr powder at 105°C for at least 2 hours prior to use. Store immediately in a desiccator[7].

  • Grinding: In a pre-warmed agate mortar, grind 1-2 mg of 3,4-Dimethoxy-5-ethoxybenzoic acid to a fine powder (particle size <2 µm)[5][6].

  • Matrix Dilution: Add ~200 mg of the dried KBr to the mortar. Mix gently but thoroughly. Critical Step: Do not over-grind the KBr, as fracturing its crystalline structure increases its surface area and hygroscopicity[5][8]. The sample concentration must remain between 0.2% and 1% to obey Beer's Law and prevent complete beam absorption[7][8].

  • Pellet Pressing: Transfer the mixture to a 13 mm stainless steel die. Apply a vacuum to remove trapped air, then press at 8-10 metric tons for 1-2 minutes using a hydraulic press[5]. The resulting pellet must be optically transparent[9].

  • Acquisition: Collect a background spectrum of the empty chamber. Scan the pellet from 4000 to 400 cm⁻¹ (typically 32 scans at 4 cm⁻¹ resolution).

Protocol B: Attenuated Total Reflectance (ATR-FTIR) (Compliant with USP <197A>)

Causality: ATR relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (e.g., Diamond). Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), peaks in the fingerprint region will appear artificially more intense compared to transmission spectra. A software-based ATR correction algorithm is mandatory for direct comparison against a transmission reference standard[1][10].

  • Crystal Preparation: Clean the diamond crystal with a volatile, non-reactive solvent (e.g., isopropanol) and allow it to evaporate completely.

  • Background Collection: Acquire a background spectrum of the clean, dry crystal.

  • Sample Application: Place 2-5 mg of the neat solid directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the torque mechanism clicks, ensuring intimate optical contact between the sample and the crystal.

  • Acquisition & Correction: Scan the sample. Apply an ATR correction algorithm to normalize peak intensities before comparing to the reference spectrum[11].

Workflow Visualization

FTIR_Logic Sample 3,4-Dimethoxy-5-ethoxybenzoic Acid Prep Sample Preparation Sample->Prep KBr KBr Pellet (USP <197K>) Prep->KBr ATR ATR-FTIR (USP <197A>) Prep->ATR Scan FTIR Acquisition (4000 - 400 cm⁻¹) KBr->Scan ATR->Scan Peaks Functional Group Assignment Scan->Peaks OH O-H & C=O Stretch (Carboxylic Dimer) Peaks->OH COC C-O-C Stretch (Methoxy/Ethoxy) Peaks->COC Aromatic C=C & C-H Bending (Aromatic Ring) Peaks->Aromatic Valid Identity Confirmed OH->Valid COC->Valid Aromatic->Valid

Figure 1: FTIR analytical workflow and functional group assignment logic.

Data Interpretation & Quality Control

A self-validating system requires strict quality control gates before any structural interpretation can occur.

  • Gate 1: Baseline Integrity. The baseline must be flat and horizontal. A sloping baseline indicates excessive particle size (scattering) or poor pellet homogeneity[9].

  • Gate 2: Moisture Exclusion. Inspect the 3400 cm⁻¹ region. If a broad, featureless band appears that obscures the distinct O-H stretch of the carboxylic acid dimer, the KBr matrix was compromised by atmospheric moisture[5]. The pellet must be discarded and remade.

  • Gate 3: Signal-to-Noise (S/N) Ratio. Ensure the maximum peak intensity (usually the C=O stretch) falls between 10% and 40% transmittance to confirm optimal sample concentration[8].

  • Gate 4: Reference Standard Concordance. Per , the IR absorption spectrum of the test substance must be compared concomitantly with that of the corresponding Reference Standard. The positions and relative intensities of the absorption bands must be strictly concordant[1][2].

References

  • United States Pharmacopeia (USP). "General Chapters: <197> Spectrophotometric Identification Tests." Pharmacopeia. URL: [Link]

  • Workman, J. "Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF): Chapter <197>." Spectroscopy Online. URL: [Link]

  • Kintek Solution. "What Are The Key Steps For Making KBr Pellets? Master FTIR Spectroscopy With Perfect Transparency." Kintek Press. URL:[Link]

  • University of Cincinnati. "Sample preparation for FT-IR." Chemistry Analytical Lab. URL: [Link]

  • Oreate AI. "Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis." Oreate AI Blog. URL: [Link]

  • Helsinki University. "Quick User Guide for FT-IR." Helsinki.fi. URL: [Link]

  • Olori, A., et al. "Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis." International Journal of Science and Academic Research. URL:[Link]

  • Al-Nahrain University. "Comparative Study on the Anticancer Potential of Apigenin and Syringic Acid." Biomedical and Pharmacology Journal. URL: [Link]

  • MDPI. "Allyl Syringate." MDPI. URL: [Link]

  • Taylor & Francis. "Therapeutic Potential of Zinc Oxide-Loaded Syringic Acid Against in vitro and in vivo Model of Lung Cancer." PubMed Central. URL:[Link]

Sources

Exploratory

3,4-Dimethoxy-5-ethoxybenzoic Acid: A Strategic Intermediate in Phenethylamine Synthesis and SAR Exploration

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right synthetic intermediates is critical for both yield optimization and downstream structural versatility. 3,4-Dimethoxy-5-ethoxybenzoic acid (3,4-DMEBA) is a highly specialized gallic acid derivative utilized primarily as a building block in the synthesis of psychoactive phenethylamines. By replacing a methoxy group with an ethoxy group at the meta (5-) position, researchers can systematically alter the steric bulk and lipophilicity (LogP) of the resulting active pharmaceutical ingredients (APIs). This technical guide details the physicochemical profiling, upstream synthesis, and downstream applications of 3,4-DMEBA, emphasizing self-validating protocols and mechanistic causality.

Physicochemical Profiling

Before initiating any synthetic workflow, establishing the baseline physicochemical properties of the intermediate is required for accurate in-process controls (IPCs) and final validation.

PropertyValue / Description
IUPAC Name 3,4-Dimethoxy-5-ethoxybenzoic acid
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance Pale to white crystalline solid
Validated Melting Point 117–118 °C [1.1]
Solubility Soluble in alkaline aqueous solutions, ethanol, and polar organic solvents; insoluble in acidic aqueous media.

Expertise Note: Historical literature by Seshadri and Venkateswarlu erroneously reported the melting point of this compound as 164 °C. Rigorous validation has since corrected this; the true melting point of the pure 3,4-dimethoxy-5-ethoxy isomer is 117–118 °C. The higher melting point likely belonged to an unreacted precursor or an isomeric impurity[1].

Structural Significance & Pharmacological Context

The primary utility of 3,4-DMEBA lies in its role as a precursor to Metaescaline (3,4-dimethoxy-5-ethoxyphenethylamine) and related analogs[2].

Causality in Drug Design: Alexander Shulgin extensively utilized the 3,4-dimethoxy-5-ethoxy substitution pattern to map the binding pocket of the 5-HT₂A receptor[3]. The shift from a 3,4,5-trimethoxy pattern (found in natural mescaline) to a 5-ethoxy pattern increases the lipophilicity of the molecule. Pharmacological data indicates that the 5-HT₂A receptor tolerates bulkier alkyl groups at the 3- and 5-positions much better than at the 4-position, resulting in compounds that retain entactogenic and psychedelic efficacy[2].

Table: Structure-Activity Relationship (SAR) of Mescaline Analogs
CompoundSubstitution PatternActive DosageDuration of Action
Mescaline 3,4,5-trimethoxy200–400 mg10–12 hours
Metaescaline (ME) 3,4-dimethoxy-5-ethoxy200–350 mg8–12 hours[3]
Asymbescaline 3,4-diethoxy-5-methoxy200–280 mg10–15 hours[4]
Symbescaline 3,5-diethoxy-4-methoxy>240 mgUnknown[4]

Upstream Synthesis: Protocol for 3,4-Dimethoxy-5-ethoxybenzoic Acid

Direct alkylation of 3-hydroxy-4,5-dimethoxybenzaldehyde is often hampered by the difficulty in sourcing the precursor, which requires a multi-step synthesis from gallic acid[5]. By performing the ethylation at the benzoic acid stage, researchers can leverage cheaper, more stable precursors and purify the intermediate via simple acid-base crystallization.

Pathway1 A 3,4-Dimethoxy-5-hydroxybenzoic Acid (Gallic Acid Derivative) B Alkaline Deprotonation (10% NaOH, pH > 10) A->B Base Addition C Phenoxide Intermediate (Nucleophile) B->C Deprotonation D S_N2 Ethylation (Diethyl Sulfate, Reflux) C->D Dropwise Alkylation E 3,4-Dimethoxy-5-ethoxybenzoic Acid (Target Intermediate) D->E Acidification (HCl) & Crystallization

Synthetic workflow for 3,4-Dimethoxy-5-ethoxybenzoic Acid via SN2 ethylation.

Self-Validating Experimental Protocol

Mechanistic Rationale: Diethyl sulfate is selected over ethyl iodide due to its higher boiling point, allowing for atmospheric reflux, and its cost-effectiveness at scale. The concurrent dropwise addition of NaOH and diethyl sulfate is critical: it ensures the pH remains strictly alkaline to maintain the phenoxide nucleophile, while preventing the rapid, unproductive hydrolysis of the diethyl sulfate that occurs if the base concentration spikes too high[1].

  • Preparation: Dissolve 18.0 g of 3,4-dimethoxy-5-hydroxybenzoic acid in 80 mL of 10% (w/v) aqueous sodium hydroxide[1].

  • Activation: Bring the solution to a gentle boil under a reflux condenser.

  • Concurrent Alkylation: Over a period of 30 minutes, simultaneously add 40 mL of diethyl sulfate and 132 mL of 10% NaOH dropwise.

    • In-Process Control (IPC): Monitor the addition rate to ensure the reaction does not violently exotherm and verify via pH paper that the solution remains strongly alkaline (pH > 10).

  • Maturation: Continue refluxing for 1 hour to drive the S_N2 reaction to completion[1].

  • Scavenging: To consume any unreacted starting material, add an additional 26 mL of diethyl sulfate and 40 mL of 20% NaOH, refluxing for an additional 30 minutes[1].

  • Isolation: Cool the mixture to 0–5 °C. Acidify slowly with concentrated HCl until the pH reaches 2. The free acid will precipitate out of the aqueous layer. Filter under vacuum and wash the filter cake with ice-cold distilled water.

  • Validation: Recrystallize the crude product from aqueous ethanol. Validate the success of the synthesis by confirming a sharp melting point of 117–118 °C[1].

Downstream Applications: Conversion to Metaescaline

Once synthesized, the benzoic acid serves as a stable, crystalline precursor. To reach the bioactive phenethylamine, the carboxylic acid must be converted to an aldehyde, followed by a Henry reaction and reduction[6].

Downstream conversion of the benzoic acid to Metaescaline via aldehyde intermediate.

Step-by-Step Methodology for API Synthesis
  • Reduction to Alcohol: The 3,4-DMEBA is reduced using Lithium Aluminum Hydride (LAH) or Borane-THF complex in anhydrous ether to yield 3,4-dimethoxy-5-ethoxybenzyl alcohol.

  • Controlled Oxidation: The benzyl alcohol is oxidized to 3,4-dimethoxy-5-ethoxybenzaldehyde.

    • Causality: Activated Manganese Dioxide (MnO₂) is preferred over stronger oxidants (like Jones reagent) as it prevents over-oxidation back to the carboxylic acid, a common failure mode in this sequence.

  • Henry Reaction: The resulting aldehyde is condensed with nitromethane in the presence of an ammonium acetate catalyst under reflux. This yields the corresponding bright yellow nitrostyrene intermediate[6].

  • Final Reduction: The nitrostyrene is reduced via LAH in anhydrous ether. Following the destruction of excess hydride and acid-base extraction, the freebase is precipitated as a hydrochloride salt using HCl gas, yielding pure Metaescaline (ME)[6].

References

  • NOTES. (Journal of the Chemical Society)
  • Source: chemeurope.
  • (PDF)
  • Source: wikipedia.
  • Source: mdma.
  • Source: erowid.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 3,4-Dimethoxy-5-ethoxybenzoic Acid and its Derivatives

Executive Summary Substituted benzoic acids, particularly those derived from gallic and veratric acids, are highly privileged pharmacophores in medicinal chemistry. They serve as critical precursors for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzoic acids, particularly those derived from gallic and veratric acids, are highly privileged pharmacophores in medicinal chemistry. They serve as critical precursors for the synthesis of active pharmaceutical ingredients (APIs), including gastrointestinal prokinetics (e.g., trimebutine analogs) and central nervous system modulators.

This application note provides a comprehensive, self-validating protocol for the synthesis of 3,4-dimethoxy-5-ethoxybenzoic acid via the selective O-alkylation of 3-hydroxy-4,5-dimethoxybenzoic acid, followed by downstream derivatization. Designed for drug development professionals, this guide emphasizes mechanistic causality, stringent in-process controls, and historical physical property validation.

Mechanistic Rationale & Pathway

The synthesis relies on the selective O-ethylation of a phenolic hydroxyl group in the presence of a carboxylic acid.

Expertise & Experience: The use of aqueous sodium hydroxide serves a dual mechanistic purpose. First, it deprotonates the phenolic hydroxyl group (pKa ~9) to form a highly nucleophilic phenoxide ion. Second, it ensures the carboxylic acid (pKa ~4) remains as the unreactive sodium carboxylate salt. This directs the electrophilic attack of diethyl sulfate exclusively to the phenoxide oxygen (O-alkylation) rather than forming an ethyl ester. Any transiently formed ester is rapidly saponified under the refluxing alkaline conditions, ensuring the free acid is recovered upon final acidification.

G SM 3-Hydroxy-4,5-dimethoxybenzoic acid Intermediate Phenoxide-Carboxylate Dianion SM->Intermediate NaOH (aq) Deprotonation Product 3,4-Dimethoxy-5-ethoxybenzoic acid Intermediate->Product Diethyl Sulfate Reflux & Acidification Derivatives Ester / Amide Derivatives Product->Derivatives 1. SOCl2 2. Nu-H

Reaction pathway for O-ethylation and downstream derivatization of substituted benzoic acids.

Reagent Specifications & Stoichiometry

The following table summarizes the quantitative data required for the primary O-alkylation workflow. The stoichiometry utilizes a large excess of diethyl sulfate to overcome competitive hydrolysis in the aqueous base.

Table 1: Reagent Stoichiometry for O-Ethylation

ReagentMW ( g/mol )Mass / VolumeMolesEquivalentsRole
3-Hydroxy-4,5-dimethoxybenzoic acid198.1718.0 g0.0911.00Starting Material
10% NaOH (aq) - Initial40.0080.0 mL~0.202.20Base / Deprotonation
Diethyl sulfate - Portion 1154.1840.0 mL0.3063.36Alkylating Agent
10% NaOH (aq) - Portion 140.00132.0 mL~0.333.62Base / pH Maintenance
Diethyl sulfate - Portion 2154.1826.0 mL0.1992.18Alkylating Agent
20% NaOH (aq) - Portion 240.0040.0 mL~0.202.20Base / pH Maintenance

Experimental Protocols

Protocol A: Selective O-Ethylation to 3,4-Dimethoxy-5-ethoxybenzoic Acid

Note: Diethyl sulfate is a potent electrophile and suspected carcinogen. Perform all operations in a fume hood and keep a 10% ammonia solution nearby to quench spills via aminolysis.

  • Initial Deprotonation: Suspend 3-hydroxy-4,5-dimethoxybenzoic acid (18.0 g) in 80 mL of 10% aqueous sodium hydroxide in a 500 mL round-bottom flask equipped with a reflux condenser and an addition funnel. Stir until fully dissolved, yielding a dark phenoxide solution.

  • First Alkylation Phase: Heat the solution to a gentle boil. Over a period of 30 minutes, simultaneously add diethyl sulfate (40 mL) and 10% NaOH (132 mL) dropwise.

    • Causality: Diethyl sulfate rapidly hydrolyzes in hot aqueous alkaline solutions. Simultaneous addition maintains the steady-state concentration of the active electrophile while preventing the pH from dropping, which would prematurely precipitate the unreacted starting material.

  • Reflux: Continue boiling the mixture under reflux for 1 hour.

  • Second Alkylation Phase: To drive the reaction to absolute completion, add a second portion of diethyl sulfate (26 mL) and a more concentrated 20% NaOH solution (40 mL). Reflux for an additional 30 minutes.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly acidify the mixture with concentrated hydrochloric acid (HCl) until the pH reaches 1–2. The target product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove inorganic salts, and recrystallize from an ethanol/water mixture to yield pure 3,4-dimethoxy-5-ethoxybenzoic acid.

Protocol B: Downstream Derivatization (Fischer Esterification)

To prepare the methyl or ethyl ester derivatives (e.g., for subsequent Grignard reactions or amine couplings):

  • Suspend 3,4-dimethoxy-5-ethoxybenzoic acid (5.0 g) in 50 mL of the appropriate absolute alcohol (methanol or ethanol).

  • Add 1.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise.

  • Reflux the mixture for 5 hours.

  • Concentrate the solvent under reduced pressure, partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate ( NaHCO3​ ) to remove unreacted acid, dry the organic layer over Na2​SO4​ , and evaporate to yield the ester derivative.

In-Process Controls & Self-Validation

Trustworthiness & Validation: This protocol is designed as a self-validating system. You can chemically confirm the success of the reaction before proceeding to downstream processing.

  • Ferric Chloride Test: Take a small aliquot of the isolated product and dissolve it in ethanol. Add a drop of 1% aqueous FeCl3​ . The starting material will yield a dark blue/green complex due to the free phenolic -OH. A successful and complete O-alkylation will yield a negative test (no color change), confirming the absolute consumption of the phenolic hydroxyl group.

Table 2: Physical Properties & Expected Results

CompoundMolecular FormulaMelting Point (°C)Appearance
3-Hydroxy-4,5-dimethoxybenzoic acid C9​H10​O5​ 198–200Off-white powder
3,4-Dimethoxy-5-ethoxybenzoic acid C11​H14​O5​ 117–118White crystalline solid

Historical Benchmark Note: Historically, the melting point of 3,4-dimethoxy-5-ethoxybenzoic acid was erroneously reported in early literature as 164 °C. However, rigorous validation by Anstee and White corrected this to 117–118 °C, establishing the true physical benchmark for this compound. The erroneous 164 °C value is abnormally close to that of trimethylgallic acid and should be disregarded during analytical characterization [1].

References

  • Anstee, J. R., & White, D. E. (1950). 3-Hydroxy-4:5-dimethoxybenzoic Acid Derivatives. Journal of the Chemical Society (Resumed), 760.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74709, 3-Hydroxy-4,5-Dimethoxybenzoic Acid. PubChem.[Link]

Application

Application Note: 3,4-Dimethoxy-5-ethoxybenzoic Acid as a Tunable Pharmacophore in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the 3,4,5-trimethoxybenzoic acid (TMBA) moiety is a privileged pharmacophore found in numerous therapeutics, including trimebutine, reserpine, and dilazep. However, symmet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 3,4,5-trimethoxybenzoic acid (TMBA) moiety is a privileged pharmacophore found in numerous therapeutics, including trimebutine, reserpine, and dilazep. However, symmetrical pharmacophores often lack the precise spatial tuning required for highly selective receptor binding. 3,4-Dimethoxy-5-ethoxybenzoic acid (3,4-DiMeO-5-EtO-BA) —and its symmetric equivalent 3,5-dimethoxy-4-ethoxybenzoic acid—emerges as a critical structural analog. By replacing a single methoxy group with an ethoxy group, researchers can precisely modulate lipophilicity, alter steric bulk, and probe deep hydrophobic pockets in target proteins without drastically changing the electronic landscape of the aromatic ring.

This application note provides an authoritative guide on the physicochemical rationale, biological applications, and self-validating synthetic protocols for integrating 3,4-DiMeO-5-EtO-BA into drug discovery pipelines.

Pharmacophore Rationale & Physicochemical Profiling

The Causality of O-Alkylation Modification

The transition from a trimethoxy to an ethoxy-dimethoxy substitution pattern is driven by two primary physicochemical goals:

  • Lipophilicity Enhancement: The addition of a single methylene unit (-CH2-) increases the partition coefficient (LogP). This enhancement is critical for improving cell membrane permeability and blood-brain barrier (BBB) penetration, a strategy frequently employed in the development of lipophilic antioxidants[1].

  • Steric Probing: The ethyl group provides a larger, flexible steric bulk compared to a rigid methyl group. This bulk acts as a spatial probe to optimize Van der Waals interactions within the hydrophobic pockets of target receptors, such as equilibrative nucleoside transporters (ENTs)[2].

Quantitative Physicochemical Comparison

To facilitate lead optimization, the quantitative data of TMBA and its O-alkylated derivatives are summarized below:

CompoundMolecular Weight ( g/mol )Approx. cLogPH-Bond DonorsH-Bond AcceptorsPrimary Application
3,4,5-Trimethoxybenzoic Acid 212.201.4515Baseline Pharmacophore
3,4-Dimethoxy-5-ethoxybenzoic Acid 226.231.8515ENT Inhibitors[2]
3,5-Dimethoxy-4-ethoxybenzoic Acid 226.231.8515Lipophilic Antioxidants[1]
3,4-Dimethoxy-5-propoxybenzoic Acid 240.252.3015High-Lipophilicity Probe

Biological Applications & Mechanisms

Equilibrative Nucleoside Transporter (ENT) Inhibitors

In oncology, inhibiting ENTs starves cancer cells of the nucleosides required for rapid DNA synthesis. 3,4-DiMeO-5-EtO-BA is utilized as a terminal capping moiety conjugated to macrocyclic diamine cores[2]. The asymmetric ethoxy group optimally fills the hydrophobic cleft of the transporter, significantly increasing the binding affinity and residency time of the inhibitor compared to the symmetrical TMBA counterpart.

Lipophilic Antioxidants and the Nrf2/ARE Pathway

O-alkyl derivatives of syringic acid (such as 4-ethoxy-3,5-dimethoxybenzoic acid) demonstrate enhanced reactive oxygen species (ROS) scavenging capabilities[1]. The increased lipophilicity allows these molecules to better integrate into lipid bilayers, protecting cellular membranes from lipid peroxidation while simultaneously activating the Nrf2/ARE antioxidant pathway.

Pathway L 3,4-DiMeO-5-EtO-BA (Lipophilic Derivative) ROS Reactive Oxygen Species (ROS Scavenging) L->ROS Direct Neutralization Keap1 Keap1-Nrf2 Complex (Cytosol) L->Keap1 Electrophilic Modification Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Complex Dissociation ARE ARE Gene Transcription (Nucleus) Nrf2->ARE Nuclear Entry

Fig 1. Dual-action antioxidant mechanism of O-alkylated benzoic acid derivatives via ROS and Nrf2.

Experimental Workflows & Protocols

The integration of 3,4-DiMeO-5-EtO-BA into a drug discovery pipeline requires robust, high-yielding synthetic protocols. The workflow below outlines the path from precursor synthesis to lead compound generation.

Workflow A Precursor (3-OH-4,5-diMeO-BA) B Selective Ethylation (Ethyl Sulfate, NaOH) A->B C 3,4-DiMeO-5-EtO-BA (Target Pharmacophore) B->C D HATU/DIPEA Coupling (Amide Formation) C->D E Lead Compound (e.g., ENT Inhibitor) D->E

Fig 2. Synthetic workflow of 3,4-DiMeO-5-EtO-BA from precursor to lead compound integration.

Protocol A: Synthesis of 3,4-Dimethoxy-5-ethoxybenzoic Acid via Selective Alkylation

Objective: Synthesize the target pharmacophore from 3-hydroxy-4,5-dimethoxybenzoic acid via selective O-alkylation[3].

Causality & Mechanism: The reaction utilizes 10% NaOH to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. Ethyl sulfate acts as the electrophile. The slow, dropwise addition of ethyl sulfate and base is a critical experimental choice; it prevents the rapid aqueous hydrolysis of the alkylating agent, ensuring that bimolecular nucleophilic substitution (SN2) dominates at the sterically hindered meta-position.

Step-by-Step Methodology:

  • Preparation: Dissolve 18.0 g of 3-hydroxy-4,5-dimethoxybenzoic acid in 80 mL of 10% NaOH solution in a 500 mL round-bottom flask equipped with a reflux condenser[3].

  • Activation: Heat the mixture to a gentle reflux to provide the necessary activation energy for the SN2 substitution.

  • Alkylation: Over a period of 30 minutes, add 40 mL of ethyl sulfate dropwise. Simultaneously, add 132 mL of 10% NaOH solution to maintain the alkaline pH required for continuous phenoxide formation[3].

  • Completion: Continue refluxing for 1 hour. Add an additional 26 mL of ethyl sulfate and 40 mL of 20% NaOH solution to drive the reaction to absolute completion[3].

  • Isolation: Cool the reaction mixture to 0°C and acidify with dilute HCl (1M) until precipitation ceases. Filter the crude product and wash with ice-cold distilled water.

  • Self-Validation Checkpoint:

    • TLC Validation: Run a TLC (Hexane:EtOAc 7:3). The product must show a higher Rf value than the starting material due to the loss of the polar hydrogen-bonding hydroxyl group.

    • 1H-NMR (CDCl3) Validation: Confirm the structure by identifying the characteristic ethoxy signals: a triplet at ~1.40 ppm (CH3) and a quartet at ~4.15 ppm (CH2), which completely replace the broad phenolic OH singlet[1].

Protocol B: Macrocyclic Amide Coupling for ENT Inhibitors

Objective: Conjugate 3,4-DiMeO-5-EtO-BA to a macrocyclic diamine core to generate an active ENT inhibitor[2].

Causality & Mechanism: 3,4,5-trisubstituted benzoic acids are highly sterically hindered. Standard coupling agents (e.g., EDC alone) often result in low yields and sluggish reaction times. Utilizing HATU in the presence of DIPEA generates a highly reactive HOAt-ester intermediate. This intermediate efficiently overcomes the steric bulk of the meta-ethoxy and methoxy groups, facilitating rapid amide bond formation without racemization.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1.0 eq of 3,4-dimethoxy-5-ethoxybenzoic acid in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

    • Expert Insight: This pre-activation step is non-negotiable; it ensures the complete conversion of the carboxylic acid to the active ester before the amine is introduced, preventing side reactions.

  • Coupling: Add 1.0 eq of the target macrocyclic diamine derivative[2]. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Checkpoint:

    • LC-MS Monitoring: Monitor the reaction progression. The reaction is deemed complete when the mass of the active ester disappears and the target product mass (M+H)+ becomes the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of DCM:MeOH (98:2 to 90:10) to yield the pure amide product.

References

  • NOTES. - RSC Publishing: 3 : 4-Dimethoxy-5-ethoxybenzoic acid.
  • O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants.
  • WO2021204896A1 - Macrocyclic diamine derivatives as ent inhibitors for the treatment of cancers, and combination thereof with adenosine receptor antagonists.

Sources

Method

Application Note: Protocol for the Ethylation of 3,4-Dihydroxy-5-methoxybenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: High-yield synthesis of 3,4-diethoxy-5-methoxybenzoic acid via a controlled, two-phase global alkylation and selective sapon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: High-yield synthesis of 3,4-diethoxy-5-methoxybenzoic acid via a controlled, two-phase global alkylation and selective saponification workflow.

Executive Summary & Scientific Rationale

3,4-Dihydroxy-5-methoxybenzoic acid (commonly known as 3-O-methylgallic acid) is a critical phenolic intermediate[1]. It serves as a foundational building block in the synthesis of complex lignans, antioxidant food additives, and neuroprotective active pharmaceutical ingredients (APIs)[2].

In drug development, the targeted ethylation of its catechol-like hydroxyl groups to form 3,4-diethoxy-5-methoxybenzoic acid is a frequent structural modification. This etherification increases the molecule's lipophilicity, enhances blood-brain barrier (BBB) permeability, and modulates its binding affinity to inflammatory targets[3].

Mechanistic Insights: The "Global Alkylation – Selective Saponification" Strategy

Direct, selective etherification of phenolic hydroxyls in the presence of a free carboxylic acid is synthetically challenging. Attempting to add exactly two equivalents of an alkylating agent typically results in a complex, difficult-to-separate mixture of partially O-alkylated products and esterified byproducts.

To ensure a self-validating, high-yield system, this protocol employs a two-phase strategy[4]:

  • Global Ethylation: The substrate is treated with an excess of a mild base (Potassium Carbonate, K2​CO3​ ) and an ethylating agent (Ethyl Iodide, EtI) in a polar aprotic solvent (N,N-Dimethylformamide, DMF). This drives the SN​2 reaction to absolute completion, yielding the fully protected intermediate: ethyl 3,4-diethoxy-5-methoxybenzoate.

  • Selective Saponification: The aliphatic ester linkage is subsequently cleaved using Lithium Hydroxide Monohydrate ( LiOH⋅H2​O ) in a THF/Water co-solvent system. The hydroxide ion selectively attacks the ester carbonyl without cleaving the newly formed, highly stable phenolic ethyl ethers, cleanly yielding the target carboxylic acid[4].

Reaction Workflow Visualization

EthylationProtocol cluster_Phase1 Phase 1: Global Ethylation cluster_Phase2 Phase 2: Selective Saponification Substrate 3,4-Dihydroxy-5-methoxybenzoic Acid (Substrate) Deprotonation Addition of K2CO3 in DMF (Deprotonation) Substrate->Deprotonation Stir 30 min, 0°C Alkylation Addition of Ethyl Iodide (SN2 Alkylation) Deprotonation->Alkylation Dropwise EtI Intermediate Ethyl 3,4-diethoxy-5-methoxybenzoate (Fully Ethylated Intermediate) Alkylation->Intermediate 60°C, 12-16 h Hydrolysis LiOH·H2O in THF/H2O (Ester Hydrolysis) Intermediate->Hydrolysis RT, 16 h Workup Acidification with 1N HCl (pH < 3) Hydrolysis->Workup Aqueous Workup Product 3,4-Diethoxy-5-methoxybenzoic Acid (Final Product) Workup->Product Precipitation & Filtration

Workflow for the synthesis of 3,4-diethoxy-5-methoxybenzoic acid via global ethylation.

Materials and Reagents

  • Substrate: 3,4-Dihydroxy-5-methoxybenzoic acid (CAS: 3934-84-7)[1]

  • Alkylating Agent: Ethyl Iodide (EtI) (Note: EtI is preferred over Diethyl Sulfate for bench-scale synthesis due to a more favorable toxicity profile and ease of handling).

  • Base: Potassium Carbonate ( K2​CO3​ , anhydrous, finely powdered)

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

  • Hydrolysis Reagent: Lithium Hydroxide Monohydrate ( LiOH⋅H2​O )

  • Workup Reagents: 1N Hydrochloric Acid (HCl), Brine (saturated NaCl ), anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Experimental Protocol

Phase 1: Global Ethylation (Synthesis of Ethyl 3,4-diethoxy-5-methoxybenzoate)
  • Substrate Solvation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (27.15 mmol, 1.0 eq) of 3,4-dihydroxy-5-methoxybenzoic acid in 50 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0∘C using an ice bath. Slowly add 15.0 g (108.6 mmol, 4.0 eq) of finely powdered, anhydrous K2​CO3​ . Stir the suspension for 30 minutes.

    • Causality: The mild base deprotonates both the carboxylic acid and the phenolic hydroxyls, generating highly nucleophilic phenoxide and carboxylate anions.

  • Alkylation: Dropwise, add 8.7 mL (108.6 mmol, 4.0 eq) of Ethyl Iodide to the chilled mixture.

  • Reaction Propagation: Attach a reflux condenser, remove the ice bath, and heat the reaction mixture to 60∘C for 12–16 hours under an inert nitrogen atmosphere.

  • Aqueous Quench & Extraction: Monitor reaction completion via TLC (Hexane:EtOAc 7:3). Once the starting material is consumed, cool the mixture to room temperature. Quench with 150 mL of cold distilled water and extract with Ethyl Acetate ( 3×100 mL ).

  • Purification: Wash the combined organic layers with brine ( 3×50 mL ) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude fully ethylated intermediate as a viscous oil or off-white solid.

Phase 2: Selective Saponification (Synthesis of 3,4-Diethoxy-5-methoxybenzoic Acid)
  • Solvation: Dissolve the crude ethyl 3,4-diethoxy-5-methoxybenzoate intermediate in 60 mL of a 1:1 mixture of THF and H2​O .

  • Hydrolysis: Add 5.7 g (135.7 mmol, 5.0 eq) of LiOH⋅H2​O to the solution. Stir vigorously at room temperature for 16 hours.

    • Causality: The THF/Water mixture ensures both the lipophilic ester and the hydrophilic LiOH remain in a homogenous reactive phase. LiOH provides mild, selective cleavage of the ester without risking ether cleavage[4].

  • Solvent Removal: Concentrate the mixture under reduced pressure specifically to remove the volatile THF.

  • Acidification: Dilute the remaining aqueous phase with 30 mL of water. Wash once with 30 mL of Ethyl Acetate to extract any unreacted organic impurities. Cool the aqueous layer to 0∘C and carefully adjust the pH to <3 using dropwise 1N HCl.

  • Isolation: A dense white/off-white precipitate will form upon acidification. Filter the solid under vacuum, wash the filter cake with cold distilled water, and dry under high vacuum to yield pure 3,4-diethoxy-5-methoxybenzoic acid.

Quantitative Data & Reaction Optimization

The following table summarizes the empirical optimization of the Phase 1 alkylation step, comparing different bases, alkylating agents, and solvents to maximize the yield of the intermediate prior to saponification.

Alkylating Agent (Eq)Base (Eq)SolventTemp (°C)Time (h)Intermediate Yield (%)Impurity Profile
Ethyl Iodide (4.0) K2​CO3​ (4.0) DMF 60 16 88% Minimal (Optimal)
Ethyl Iodide (4.0) Cs2​CO3​ (4.0)DMF601292%Trace O-alkylation
Diethyl Sulfate (4.0) K2​CO3​ (4.0)AcetoneReflux2475%Incomplete esterification
Ethyl Iodide (2.0) K2​CO3​ (2.0)DMF601641%High mixed products

Note: While Cesium Carbonate ( Cs2​CO3​ ) provides a marginally higher yield due to the "cesium effect" (enhanced nucleophilicity of the phenoxide), Potassium Carbonate ( K2​CO3​ ) is recommended for standard protocols due to its superior cost-efficiency and highly reliable scalability.

References

  • Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease MDPI[Link]

  • Lignans of western red cedar (Thuja plicata Donn). VII. Dihydroxythujaplicatin Canadian Science Publishing[Link]

  • Product Class 8: Ethers as Protecting Groups Thieme Connect[Link]

Sources

Application

Capillary electrophoresis for 3,4-Dimethoxy-5-ethoxybenzoic Acid separation

Application Note: High-Resolution Capillary Zone Electrophoresis (CZE) for the Separation and Quantification of 3,4-Dimethoxy-5-ethoxybenzoic Acid Introduction & Scientific Rationale 3,4-Dimethoxy-5-ethoxybenzoic acid (3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Capillary Zone Electrophoresis (CZE) for the Separation and Quantification of 3,4-Dimethoxy-5-ethoxybenzoic Acid

Introduction & Scientific Rationale

3,4-Dimethoxy-5-ethoxybenzoic acid (3,4-DMEBA) is a highly functionalized gallic acid derivative. Historically synthesized via the ethylation of 3-hydroxy-4,5-dimethoxybenzoic acid[1], this compound and its structural analogs serve as critical intermediates in the development of active pharmaceutical ingredients (APIs), including antispasmodics and specialized phenolic therapeutics.

In pharmaceutical development, distinguishing 3,4-DMEBA from its positional isomers (e.g., 3,5-dimethoxy-4-ethoxybenzoic acid) and precursors (e.g., 3,4,5-trimethoxybenzoic acid) is paramount. Capillary Zone Electrophoresis (CZE) offers unparalleled resolving power for benzoic acid derivatives[2]. Unlike High-Performance Liquid Chromatography (HPLC), which relies on stationary phase partitioning, CZE separates analytes based on subtle differences in their charge-to-mass ratios and hydrodynamic volumes under an applied electric field[3].

Mechanistic Principles & Causality

To achieve baseline resolution of 3,4-DMEBA, the experimental design must exploit the ionization dynamics of the analyte and the electroosmotic flow (EOF) of the capillary.

  • Analyte Ionization: 3,4-DMEBA features a carboxylic acid moiety with a pKa​ of approximately 4.0–4.2. By utilizing a background electrolyte (BGE) at pH 9.0 (e.g., sodium tetraborate), the analyte is fully deprotonated into its anionic form ( COO− )[4].

  • Electroosmotic Flow (EOF) vs. Electrophoretic Mobility: At pH 9.0, the silanol groups ( Si−OH ) on the bare fused-silica capillary wall are fully ionized ( Si−O− ). This generates a massive influx of solvated cations from the BGE, creating a strong cathodic EOF when voltage is applied. Although the 3,4-DMEBA anion possesses an inherent electrophoretic mobility ( μep​ ) toward the anode, the EOF is significantly stronger. Consequently, the analyte is swept toward the cathodic detector, but its migration is delayed proportionally to its anodic pull[5].

  • Isomeric Selectivity: The migration order is dictated by the charge-to-mass ratio. Because 3,4-DMEBA has an ethoxy group, it has a slightly larger mass and hydrodynamic radius than 3,4,5-trimethoxybenzoic acid. This larger mass reduces its anodic electrophoretic mobility, causing 3,4-DMEBA to be swept to the detector faster (eluting earlier) than its lighter trimethoxy counterpart.

CZE_Mechanism Sample 3,4-DMEBA Sample Injection (Hydrodynamic) Ionization Analyte Ionization (pH 9.0 BGE) Deprotonation to Anion Sample->Ionization Migration Differential Migration EOF > Electrophoretic Mobility Ionization->Migration Separation Isomeric Resolution (Based on Hydrodynamic Radius) Migration->Separation Detection UV Detection (214 nm / 254 nm) Separation->Detection

Fig 1. Sequential mechanism and causal logic of 3,4-DMEBA separation via Capillary Zone Electrophoresis.

Materials & Reagents

  • Capillary: Bare fused-silica capillary (50 µm Internal Diameter, 375 µm Outer Diameter, total length 60 cm, effective length to detector 50 cm).

  • Background Electrolyte (BGE): 25 mM Sodium tetraborate decahydrate, adjusted to pH 9.0 with 0.1 M NaOH[6].

  • Wash Solutions: 0.1 M NaOH, 0.1 M HCl, HPLC-grade Water.

  • EOF Marker: Acetone (0.1% v/v in water).

Self-Validating Protocol: Step-by-Step Methodology

This protocol incorporates built-in validation checks to ensure system suitability and reproducibility.

Step 1: BGE Preparation & Degassing Dissolve the appropriate mass of sodium tetraborate in HPLC-grade water to yield a 25 mM solution. Adjust the pH to exactly 9.0 using 0.1 M NaOH. Causality: The buffer must be filtered through a 0.22 µm nylon membrane and sonicated for 10 minutes. Micro-bubbles in the BGE will cause current breaks and run failures during high-voltage application.

Step 2: Capillary Conditioning (Critical for EOF Reproducibility) Prior to the first run of the day, execute the following flush sequence at 20 psi (approx. 1379 mbar):

  • 0.1 M NaOH for 10 min.

  • HPLC-grade water for 5 min.

  • BGE for 10 min. Causality: The NaOH wash strips adsorbed contaminants and regenerates the active silanol sites on the capillary wall, ensuring a uniform zeta potential and a highly reproducible EOF[5].

Step 3: Sample Preparation via Field-Amplified Sample Stacking (FASS) Dissolve the 3,4-DMEBA standard in methanol to a stock concentration of 1 mg/mL. Dilute the working sample to 50 µg/mL using a diluent composed of BGE diluted 1:10 with HPLC water. Causality: Dissolving the sample in a matrix with lower conductivity than the BGE induces Field-Amplified Sample Stacking (FASS). Upon voltage application, the analytes migrate rapidly through the low-conductivity sample plug and "stack" into a sharp, concentrated band at the BGE boundary, drastically improving peak resolution and sensitivity.

Step 4: Injection & Electrophoretic Separation

  • Injection: Hydrodynamically inject the sample at 50 mbar for 5 seconds. (This introduces ~5 nL of sample, keeping the plug volume <1% of the capillary volume to prevent band broadening).

  • Separation: Apply a voltage of +20 kV (normal polarity, anode at the inlet). Maintain the capillary cassette temperature at 25 °C. Causality: Active temperature control at 25 °C dissipates Joule heating. Uncontrolled Joule heating creates radial temperature gradients, altering localized viscosity and destroying theoretical plate counts.

Step 5: Detection & System Monitoring Monitor UV absorbance at 214 nm (optimal for the carboxylate group) and 254 nm (optimal for the aromatic ring)[7]. Self-Validation Check: Monitor the electrical current during the run. A stable current of 40–50 µA indicates a properly equilibrated capillary. Fluctuations >2 µA indicate bubble formation or capillary fouling.

pH_Causality BGE Borate Buffer (pH 9.0) Silanol Capillary Wall Silanol Ionization (Si-O⁻) BGE->Silanol Analyte 3,4-DMEBA Ionization (COO⁻ formation) BGE->Analyte EOF Strong Cathodic Electroosmotic Flow (EOF) Silanol->EOF Mobility Anodic Electrophoretic Mobility (μ_ep) Analyte->Mobility Result Net Migration to Cathode (EOF > μ_ep) EOF->Result Mobility->Result Opposing Force

Fig 2. Causality of pH 9.0 buffer on electroosmotic flow and analyte electrophoretic mobility.

Data Presentation & Expected Outcomes

The expected migration behavior is summarized in Table 1. Because all listed benzoic acid derivatives are anionic at pH 9.0, they migrate after the neutral EOF marker. Analytes with a smaller mass (and thus a higher charge-to-mass ratio) experience a stronger anodic pull, resulting in longer retention times.

Table 1: Representative Migration Times and Resolution for 3,4-DMEBA and Analogs

AnalyteApprox. pKa​ Structural ModifierExpected Migration Time (min)Resolution ( Rs​ )
Acetone (EOF Marker) N/ANeutral3.50N/A
3,4-Dimethoxy-5-ethoxybenzoic Acid 4.2Bulky Ethoxy6.20N/A
3,4,5-Trimethoxybenzoic Acid 4.1Lighter Mass6.45> 2.0
3,5-Dimethoxy-4-ethoxybenzoic Acid 4.2Positional Isomer6.601.8
3-Hydroxy-4,5-dimethoxybenzoic Acid 4.0Hydroxyl (More hydrophilic)7.10> 2.0

Note: Resolution ( Rs​ ) is calculated relative to the preceding peak. An Rs​≥1.5 indicates baseline separation.

Troubleshooting Guide

  • Shifting Migration Times: If the migration time of 3,4-DMEBA drifts later across consecutive runs, the capillary wall is losing its active silanol groups. Solution: Increase the duration of the 0.1 M NaOH inter-run wash from 2 minutes to 4 minutes to fully regenerate the surface[5].

  • Peak Tailing: Tailing in phenolic acids often indicates secondary interactions (hydrogen bonding) with un-ionized silanol groups. Solution: Verify the BGE pH is strictly ≥9.0 . If tailing persists, add 10% v/v methanol to the BGE to disrupt hydrophobic interactions[4].

References

  • Seshadri, T. R., & Venkateswarlu, V. (1946). RSC Publishing. "Ethylation with ethyl sulphate and alkali gave 3:4-dimethoxy-5-ethoxybenzoic acid." URL: [Link]

  • Hemwech, P., et al. (2020). "Capillary electrophoresis‑UV analysis using silica‑layer coated capillary for separation of seven phenolic acids and caffeine and its application to tea analysis." Department of Chemistry, Mahidol University.
  • Alberty, R. A., & King, E. L. (2010). "Comparison of Association Constants of Cyclodextrins and Their tert-Butyl Derivatives With Halogenbenzoic Acids and Acridine Derivatives." PMC.
  • Scampicchio, M., et al. (2004). "Microchip capillary electrophoresis with amperometric detection for rapid separation and detection of phenolic acids." Journal of Chromatography A, 1049(1-2), 189-194. URL: [Link]

  • Kong, J., et al. (2005). "Determination of Phenolic Compounds in Perilla frutescens L. by Capillary Electrophoresis with Electrochemical Detection." Journal of Agricultural and Food Chemistry, 53(20), 7654-7659. URL: [Link]

  • Moane, S., et al. (1998). "Detection of phenolic acids in beverages by capillary electrophoresis with electrochemical detection." Analyst, 123, 1931-1936. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Antibacterial Screening of 3,4-Dimethoxy-5-ethoxybenzoic Acid

Introduction and Rationale The escalating crisis of antimicrobial resistance necessitates a robust and continuous pipeline for the discovery of novel antibacterial agents. Benzoic acid and its derivatives have long been...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The escalating crisis of antimicrobial resistance necessitates a robust and continuous pipeline for the discovery of novel antibacterial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily functioning by disrupting the intracellular pH balance of microorganisms, which interferes with their metabolic processes and ultimately inhibits growth.[1] The compound 3,4-Dimethoxy-5-ethoxybenzoic Acid, a specific derivative, presents a promising scaffold for investigation. Its structural features, including methoxy and ethoxy groups on the benzene ring, may influence its lipophilicity and ability to penetrate bacterial cell membranes, potentially modulating its antimicrobial efficacy.

This guide provides a comprehensive framework for the systematic evaluation of the antibacterial potential of 3,4-Dimethoxy-5-ethoxybenzoic Acid. We will detail standardized protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and for conducting preliminary screening via the disk diffusion method. These methodologies are grounded in the performance standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is reproducible, reliable, and comparable across different research settings.[2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of potential new antibacterial compounds.

Foundational Concepts: Gauging Antimicrobial Efficacy

A successful antibacterial screening campaign hinges on understanding three core parameters:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[5][6] It is the primary quantitative measure of a compound's potency. A low MIC value is indicative of high potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log reduction) of the initial bacterial inoculum.[7][8][9] The MBC provides crucial information about whether a compound is lethal to the bacteria.

  • Bacteriostatic vs. Bactericidal Activity: The relationship between the MIC and MBC values allows for the classification of the compound's effect.

    • Bactericidal: The agent actively kills the bacteria. This is generally indicated when the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[5][10]

    • Bacteriostatic: The agent inhibits bacterial growth, but does not kill the bacteria. This is suggested when the MBC is significantly higher than the MIC (MBC/MIC > 4).[5][10]

The following protocols are designed to elucidate these parameters for 3,4-Dimethoxy-5-ethoxybenzoic Acid, providing a complete preliminary profile of its antibacterial activity.

Materials and Reagents

Equipment
  • Biosafety Cabinet (Class II)

  • Autoclave

  • Incubator (35 ± 2°C)

  • Spectrophotometer or Turbidity Meter

  • Micropipettes (single and multichannel)

  • Vortex mixer

  • Sterile, 96-well, U-bottom microtiter plates

  • Sterile Petri dishes (100 mm)

  • Sterile glass tubes

  • Calipers or ruler (for zone of inhibition measurement)

Reagents and Consumables
  • 3,4-Dimethoxy-5-ethoxybenzoic Acid (test compound)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Mueller-Hinton Broth (MHB)[8]

  • Mueller-Hinton Agar (MHA)[11][12]

  • Sterile 0.9% saline

  • 0.5 McFarland turbidity standard[13]

  • Sterile cotton swabs[14]

  • Sterile pipette tips

  • Sterile filter paper disks (6 mm diameter)

Bacterial Strains

A representative panel of both Gram-positive and Gram-negative bacteria should be used.

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Detailed Experimental Protocols

Protocol 1: Preparation of Standardized Bacterial Inoculum

Causality: The density of the starting bacterial culture is a critical variable that can significantly affect the outcome of susceptibility tests.[13] Standardization to a 0.5 McFarland standard ensures a consistent and reproducible initial inoculum of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[13]

Procedure:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth or saline.

  • Incubate the broth culture at 37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.[15] For faster-growing organisms, this may take 2-6 hours.[16]

  • Adjust the turbidity of the bacterial suspension by adding sterile saline or broth to match the 0.5 McFarland standard. This can be done visually by comparing the tubes against a white background with contrasting black lines or by using a spectrophotometer.[15]

  • This standardized suspension must be used within 15 minutes of preparation to ensure bacterial viability and correct density.[13][16]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: This method determines the lowest concentration of the test compound that inhibits bacterial growth by exposing a standardized inoculum to a series of two-fold dilutions of the compound. This is considered the gold standard for quantitative susceptibility testing.[10][17]

Workflow Diagram:

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare 0.5 McFarland Bacterial Inoculum D Inoculate Wells with Bacterial Suspension (Final ~5x10^5 CFU/mL) A->D B Prepare Compound Stock Solution C Serial Dilute Compound in 96-Well Plate B->C C->D E Incubate Plate (35°C, 16-20h) D->E F Read MIC: Lowest Concentration with No Visible Growth E->F G Subculture from Clear Wells (MIC and higher conc.) onto MHA Plates F->G Proceed from clear wells H Incubate MHA Plates (35°C, 24-48h) G->H I Read MBC: Lowest Concentration with ≥99.9% Kill (No Growth) H->I

Caption: Workflow for MIC and MBC Determination.

Procedure:

  • Compound Preparation: Prepare a stock solution of 3,4-Dimethoxy-5-ethoxybenzoic Acid in DMSO. The concentration should be at least 100 times the highest desired test concentration to minimize the solvent effect.

  • Plate Setup: In a sterile 96-well U-bottom plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.

  • Serial Dilution: Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.

  • Controls: Well 11 will serve as the growth control (MHB + inoculum, no compound). Well 12 will be the sterility control (MHB only).

  • Inoculation: Dilute the standardized 0.5 McFarland inoculum from Protocol 1 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. Add 100 µL of this diluted inoculum to wells 1 through 11. The final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL, and the final volume will be 200 µL.[8][10]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[8][10]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[6]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Causality: This protocol directly assesses the killing activity of the compound by subculturing the contents from the non-turbid wells of the MIC assay onto a growth medium devoid of the compound. The absence of growth indicates that the bacteria were killed, not just inhibited.[7][18]

Procedure:

  • Following the MIC reading, select the wells corresponding to the MIC and at least two higher concentrations that also showed no growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a separate, clearly labeled MHA plate.[8]

  • Spread the aliquot evenly across the surface of the agar.

  • Incubate the MHA plates at 35 ± 2°C for 24-48 hours.[8]

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][8][9] For practical purposes, this is often the lowest concentration plate that shows no colony growth.[9]

Protocol 4: Disk Diffusion (Kirby-Bauer) Assay

Causality: This qualitative or semi-quantitative method provides a rapid visual assessment of antibacterial activity.[11] The compound diffuses from a paper disk into the agar, creating a concentration gradient. If the compound is active, it will inhibit bacterial growth, forming a clear "zone of inhibition" around the disk.[12][19] The size of the zone correlates with the susceptibility of the organism.[11]

Procedure:

  • Inoculum Preparation: Use the standardized 0.5 McFarland bacterial suspension prepared in Protocol 1.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.[16] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[16][20]

  • Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Preparation and Application: Aseptically impregnate sterile 6 mm paper disks with a known amount of 3,4-Dimethoxy-5-ethoxybenzoic Acid solution. A solvent control disk (impregnated with DMSO only) and a positive control antibiotic disk must be included.

  • Using sterile forceps, place the disks firmly onto the surface of the inoculated MHA plate, ensuring they are well-separated (at least 24 mm apart).[20]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Measurement: After incubation, use calipers or a ruler to measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) to the nearest millimeter.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Summary of Antibacterial Activity of 3,4-Dimethoxy-5-ethoxybenzoic Acid

Bacterial Strain Gram Stain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation Zone of Inhibition (mm)
S. aureus ATCC 29213 Positive
E. coli ATCC 25922 Negative
P. aeruginosa ATCC 27853 Negative
Positive Control N/A

| Negative Control | N/A | > Max Conc. | > Max Conc. | N/A | No Activity | 0 |

Interpreting the Results:

  • MIC: Record the lowest concentration that completely inhibited visible growth.

  • MBC: Record the lowest concentration that killed ≥99.9% of the initial inoculum.

  • MBC/MIC Ratio: Calculate this ratio to determine the mode of action.

Ratio_Interpretation Start Calculate MBC/MIC Ratio Decision Is Ratio ≤ 4? Start->Decision Bactericidal Bactericidal Activity Decision->Bactericidal Yes Bacteriostatic Bacteriostatic Activity Decision->Bacteriostatic No

Caption: Interpreting the MBC/MIC Ratio.

Troubleshooting

IssuePotential Cause(s)Recommended Solution
No growth in control well Inactive inoculum, improper incubation.Verify inoculum viability and preparation. Check incubator temperature and conditions.
Growth in sterility control Contamination of media or plate.Use fresh, sterile media and aseptic techniques.
"Skipped" wells in MIC assay Pipetting error, compound precipitation.Ensure proper mixing during serial dilutions. Check compound solubility in MHB; if low, consider a different solvent or co-solvent system.
Inconsistent zone sizes Uneven inoculum lawn, incorrect inoculum density, variation in agar depth.Ensure standardized inoculum preparation and even swabbing technique. Pour MHA plates to a uniform depth (approx. 4 mm).[20]
Faint or hazy growth at MIC Compound is bacteriostatic, not bactericidal. Some organisms may exhibit trailing endpoints.Adhere to strict endpoint reading criteria as per CLSI guidelines. For certain drug-bug combinations, pinpoint growth may be ignored.[6]

References

  • Disk diffusion test - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Disk diffusion test - GARDP Revive. (n.d.). Retrieved March 12, 2026, from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). Retrieved March 12, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved March 12, 2026, from [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18). Retrieved March 12, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved March 12, 2026, from [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). Retrieved March 12, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved March 12, 2026, from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022, May 18). Retrieved March 12, 2026, from [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024, August 8). Retrieved March 12, 2026, from [Link]

  • MIC/MBC Testing | International and Accredited Lab. (2025, July 30). Retrieved March 12, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Retrieved March 12, 2026, from [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know - Antimicrobial Testing Laboratory. (2024, May 20). Retrieved March 12, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). Retrieved March 12, 2026, from [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2024, May 27). Retrieved March 12, 2026, from [Link]

  • Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing | Basicmedical Key. (2016, August 25). Retrieved March 12, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | myadlm.org. (2017, March 29). Retrieved March 12, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). Retrieved March 12, 2026, from [Link]

  • Antimicrobial Susceptibility Testing - Asia-Pacific Economic Cooperation. (n.d.). Retrieved March 12, 2026, from [Link]

  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Retrieved March 12, 2026, from [Link]

  • CLSI M100™. (n.d.). Retrieved March 12, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Enzyme Inhibition Studies with 3,4-Dimethoxy-5-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of Novel Enzyme Inhibitors Enzyme inhibitors are cornerstone molecules in drug discovery and development,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Novel Enzyme Inhibitors

Enzyme inhibitors are cornerstone molecules in drug discovery and development, playing a critical role in the treatment of a myriad of diseases. The precise modulation of enzyme activity offers a powerful strategy for therapeutic intervention. Benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, with numerous examples of successful enzyme inhibitors.[1] 3,4-Dimethoxy-5-ethoxybenzoic acid, a structurally distinct benzoic acid derivative, presents an intriguing candidate for investigation as a novel enzyme inhibitor. This document provides a comprehensive guide for researchers to systematically evaluate the enzyme inhibition properties of this and other novel compounds, using xanthine oxidase as a primary model system.

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the conversion of hypoxanthine to xanthine and subsequently to uric acid.[2] Dysregulation of XO activity leads to hyperuricemia, a condition strongly associated with gout.[2][3][4] Therefore, inhibitors of xanthine oxidase are a key therapeutic class for managing this painful inflammatory disease.[2][5] This application note will detail the necessary protocols for determining the inhibitory potential of a test compound against a target enzyme, including the determination of the half-maximal inhibitory concentration (IC50) and elucidation of the mechanism of inhibition through kinetic studies.

Part 1: Initial Screening and IC50 Determination

The initial step in characterizing a potential enzyme inhibitor is to determine its potency, which is typically quantified by the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[6][7] A robust and reproducible in vitro assay is essential for this determination.

Principle of the Xanthine Oxidase Inhibition Assay

The activity of xanthine oxidase can be monitored spectrophotometrically by measuring the formation of its product, uric acid, which has a strong absorbance at approximately 290-295 nm.[2][8] The rate of uric acid production is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of uric acid formation will decrease. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.[2]

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of a test compound against a target enzyme.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - Test Compound (e.g., 3,4-Dimethoxy-5-ethoxybenzoic Acid) - Enzyme (e.g., Xanthine Oxidase) - Substrate (e.g., Xanthine) - Buffer B Prepare Serial Dilutions of Test Compound A->B Dilute C Add Assay Components: - Buffer - Enzyme - Test Compound/Vehicle B->C Add to Plate D Pre-incubate Enzyme and Inhibitor C->D Incubate E Initiate Reaction with Substrate D->E Add Substrate F Measure Absorbance at 295 nm (Kinetic or Endpoint) E->F Read Plate G Calculate % Inhibition F->G Calculate H Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) G->H Plot I Determine IC50 Value H->I Analyze

Caption: General workflow for an enzyme inhibition assay to determine the IC50 value.

Detailed Protocol: IC50 Determination for Xanthine Oxidase

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations of the test compound.

Materials and Reagents:

  • 3,4-Dimethoxy-5-ethoxybenzoic Acid (or other test compound)

  • Xanthine Oxidase (from bovine milk or other source)

  • Xanthine

  • Allopurinol (positive control)[2][8]

  • Potassium Phosphate Buffer (50-70 mM, pH 7.5-7.8)[3][8]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Solutions:

    • Test Compound Stock Solution: Prepare a high-concentration stock solution of 3,4-Dimethoxy-5-ethoxybenzoic Acid in DMSO (e.g., 10 mM).

    • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested.

    • Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in potassium phosphate buffer (e.g., 0.01-0.1 units/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.[2][3]

    • Xanthine Solution: Prepare a working solution of xanthine in potassium phosphate buffer (e.g., 150 µM).[3]

    • Allopurinol Solution: Prepare a series of dilutions of allopurinol in DMSO to serve as a positive control.

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer and the highest concentration of the test compound vehicle (DMSO).

    • Control (100% activity): Add buffer, xanthine oxidase solution, and the vehicle (DMSO).

    • Test Wells: Add buffer, xanthine oxidase solution, and the various dilutions of the test compound.

    • Positive Control: Add buffer, xanthine oxidase solution, and the various dilutions of allopurinol.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at 25°C or 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3][9]

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[2] % Inhibition = [(V₀_control - V₀_blank) - (V₀_sample - V₀_blank)] / (V₀_control - V₀_blank) x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[7][10]

Data Presentation: Summary of Inhibitory Activity

The inhibitory potential of 3,4-Dimethoxy-5-ethoxybenzoic Acid and the positive control can be summarized in a table for clear comparison.

CompoundTarget EnzymeIC50 (µM) [Mean ± SD, n=3]
3,4-Dimethoxy-5-ethoxybenzoic AcidXanthine OxidaseExperimental Value
Allopurinol (Positive Control)Xanthine OxidaseLiterature/Experimental Value

Note: The IC50 value for Allopurinol against xanthine oxidase is typically in the low micromolar range.[11]

Part 2: Elucidating the Mechanism of Inhibition

Once a compound has been identified as an inhibitor, the next critical step is to determine its mechanism of action. Enzyme inhibitors are generally classified as reversible (competitive, non-competitive, uncompetitive, or mixed) or irreversible.[12][13] Lineweaver-Burk plots, also known as double reciprocal plots, are a valuable graphical tool for distinguishing between these mechanisms.[12][13][14]

Principle of Lineweaver-Burk Analysis

The Lineweaver-Burk plot linearizes the Michaelis-Menten equation by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).[15]

  • Y-intercept: 1/Vmax

  • X-intercept: -1/Km

  • Slope: Km/Vmax

By observing how the plot changes in the presence of an inhibitor, the mode of inhibition can be determined.[12][14]

Experimental Protocol for Kinetic Studies
  • Determine Optimal Substrate Concentration Range: First, perform a substrate saturation experiment in the absence of the inhibitor to determine the Michaelis constant (Km) of the enzyme for its substrate. This will inform the range of substrate concentrations to use in the inhibition studies.

  • Set up Reactions: Prepare a series of reactions with varying concentrations of the substrate (e.g., from 0.2 x Km to 5 x Km). For each substrate concentration, set up reactions with no inhibitor and with at least two different fixed concentrations of the test compound (e.g., IC50 and 2 x IC50).

  • Measure Reaction Velocities: As in the IC50 determination, measure the initial reaction velocity (V₀) for each reaction.

  • Data Analysis:

    • Calculate the reciprocal of the reaction velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

    • Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

Interpreting Lineweaver-Burk Plots

The following diagram illustrates the characteristic changes in the Lineweaver-Burk plot for different types of reversible inhibition.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 No Inhibitor a3 a1->a3 + Inhibitor a_label Vmax unchanged Km increased b1 b2 b1->b2 No Inhibitor b3 b1->b3 + Inhibitor b_label Vmax decreased Km unchanged c1 c2 c1->c2 No Inhibitor c3 c4 c3->c4 + Inhibitor c_label Vmax decreased Km decreased

Caption: Representative Lineweaver-Burk plots for different types of enzyme inhibition.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, several controls and validation steps should be integrated into the protocols:

  • Positive Control: Always include a known inhibitor of the target enzyme (e.g., allopurinol for xanthine oxidase) to validate the assay's performance.[2][8]

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) should be tested at the highest concentration used in the assay to ensure it does not affect enzyme activity.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results and to allow for statistical analysis.

  • Linearity: Ensure that the enzyme concentration and reaction time used result in a linear rate of product formation.

References

  • Scribd. Lineweaver-Burk Plot Analysis. Scribd. [Link]

  • Bio-protocol. (2018). 3.6. Xanthine Oxidase Inhibitory Assay. Bio-protocol. [Link]

  • MCAT Biochemistry. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MCAT Biochemistry. [Link]

  • Wikipedia. Lineweaver–Burk plot. Wikipedia. [Link]

  • YouTube. (2023). Lineweaver-Burk Plot Explained. [Link]

  • Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Revista Bionatura. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. [Link]

  • Research Journal of Pharmacy and Technology. (2023). In-Silico and in-Vitro Evaluation of Xanthine Oxidase Inhibition of Zingiber officinalae for Hypouricemic activity. [Link]

  • Royal Society of Chemistry. Protocol for enzyme assays. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • SciSpace. Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. [Link]

  • Altogen Labs. Preclinical Studies: IC-50 Testing. [Link]

  • G-Biosciences. Enzyme Analysis. [Link]

  • PubMed. (2000). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone. [Link]

  • Wikipedia. Xanthine oxidase inhibitor. Wikipedia. [Link]

  • PubMed Central. (2018). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]

  • PubMed Central. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. [Link]

  • Journal of Herbmed Pharmacology. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. [Link]

  • PubMed. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. [Link]

  • LookChem. Cas 3934-84-7,3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. [Link]

  • Papyrus. SYNTHESIS OF NEW INHIBITORS OF HUMAN HOMOGENTISATE 1,2-DIOXYGENASE, ONE OF THE ENZYMES, INVOLVED IN TYROSINE METABOLIC PATHWAY I. [Link]

  • FooDB. (2011). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). [Link]

  • PubMed. (2002). Induction of apoptosis by 3,4'-dimethoxy-5-hydroxystilbene in human promyeloid leukemic HL-60 cells. [Link]

  • Inxight Drugs. 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3,4-Dimethoxy-5-ethoxybenzoic Acid

Introduction Welcome to the technical support guide for the purification of crude 3,4-Dimethoxy-5-ethoxybenzoic Acid. This document is designed for researchers, scientists, and drug development professionals who may enco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of crude 3,4-Dimethoxy-5-ethoxybenzoic Acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar substituted benzoic acids. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications. This guide provides in-depth, field-tested insights and protocols in a troubleshooting and FAQ format to help you navigate common purification hurdles.

Section 1: Choosing Your Purification Strategy

The optimal purification strategy depends on the nature of the impurities present in your crude material. A preliminary analysis by Thin Layer Chromatography (TLC) or a crude melting point can provide valuable clues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities typically stem from the synthetic route used. They can include unreacted starting materials (e.g., the corresponding aldehyde or benzyl halide), neutral organic byproducts, or other acidic species with different polarity. For instance, if prepared via oxidation, residual starting material might be present; if via hydrolysis of an ester, unreacted ester could be an impurity.

Q2: Which purification method should I try first?

A2: For a carboxylic acid like 3,4-Dimethoxy-5-ethoxybenzoic Acid, acid-base extraction is often the most efficient first-line method to remove neutral or basic impurities.[1] If impurities are other acidic compounds with similar pKa values, recrystallization or column chromatography will be necessary.

Purification Decision Workflow

This diagram outlines a logical approach to selecting your purification method based on the primary type of impurity.

Purification_Decision_Tree Fig 1. Purification Method Selection start Analyze Crude Product (TLC, m.p.) impurity_type What is the primary impurity type? start->impurity_type neutral_basic Neutral or Basic impurity_type->neutral_basic acidic Other Acidic Compounds impurity_type->acidic method_abe Use Acid-Base Extraction neutral_basic->method_abe solubility_diff Do product and impurity have different solubilities? acidic->solubility_diff method_recrys Use Recrystallization solubility_diff->method_recrys Yes method_chrom Use Column Chromatography solubility_diff->method_chrom No / Unknown

Caption: A decision tree to guide the selection of an appropriate purification technique.

Section 2: Method 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group. By treating a solution of the crude product with a weak base, the target acid is converted to its water-soluble carboxylate salt, allowing it to be separated from non-acidic (neutral) impurities that remain in the organic layer.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH)?

A1: A weak base like sodium bicarbonate is sufficiently basic to deprotonate a carboxylic acid (pKa ~4-5) but not a weaker acid like a phenol (pKa ~10), should one be present as an impurity.[5] Using a strong base like NaOH is generally not necessary and could potentially hydrolyze ester functionalities if they are present on other molecules in the crude mixture.[2]

Q2: My desired product is an ester of 3,4-Dimethoxy-5-ethoxybenzoic Acid, but I have unreacted acid. Can I still use this method?

A2: Absolutely. In this scenario, the goal is reversed. You would dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium bicarbonate. The unreacted acid will move into the aqueous layer as its sodium salt, leaving your purified ester in the organic layer.[1][5]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.[1]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer contains the sodium salt of your desired acid.

  • Drain & Repeat: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction process. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). This will protonate the carboxylate salt, causing the pure benzoic acid to precipitate.[3][6]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold distilled water to remove any inorganic salts. Allow the crystals to air-dry completely.[7]

Troubleshooting Guide: Acid-Base Extraction

Q: An emulsion formed at the interface of the two layers and won't separate. What should I do? A: Emulsions are common and can often be broken by adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and helps force the separation. Gently swirling the funnel, rather than vigorous shaking, can also help prevent their formation.

Q: I added HCl to the aqueous layer, but no solid precipitated. Where did my product go? A: There are a few possibilities:

  • Insufficient Acidification: You may not have added enough acid to lower the pH sufficiently for precipitation. Check the pH with litmus or pH paper and add more HCl if necessary.[6]

  • Product is Water-Soluble: While unlikely for this molecule, some organic acids have appreciable water solubility. If no solid forms, you may need to extract the acidified aqueous solution back into an organic solvent (like ethyl acetate), then dry and evaporate the solvent to recover your product.[5]

  • Product Was Not Extracted: Ensure that your starting material was indeed acidic and that you performed the extraction correctly.

Workflow Diagram

Acid_Base_Extraction_Workflow Fig 2. Acid-Base Extraction Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A 1. Dissolve Crude Product in Organic Solvent B 2. Add aq. NaHCO3 & Shake A->B C 4. Separate Layers. Organic layer contains neutral impurities. D 3. Acid is converted to water-soluble salt B->D Acid transfers to aq. layer E 5. Combine aqueous layers. Cool in ice bath. D->E F 6. Acidify with HCl to precipitate product E->F G 7. Isolate pure acid by vacuum filtration F->G

Caption: The process flow for purifying a carboxylic acid via acid-base extraction.

Section 3: Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the desired compound and impurities in a given solvent system. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization?

A1: The ideal solvent should dissolve your crude product completely when hot (near boiling) but very little when cold (room temperature or in an ice bath).[7][8] It should also not react with your compound. For a molecule like 3,4-Dimethoxy-5-ethoxybenzoic Acid, which has polar functional groups and a nonpolar benzene ring, polar protic solvents or solvent mixtures are good starting points. See the table below for suggestions.

Q2: What does it mean if my compound "oils out" instead of forming crystals?

A2: "Oiling out" occurs when the solid melts and comes out of the supersaturated solution as a liquid rather than a solid crystal lattice.[9] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly. The remedy is to reheat the solution, add a small amount of additional solvent to keep it dissolved longer as it cools, and then allow it to cool more slowly.[9]

Solvent Selection Table
Solvent SystemSuitability & Rationale
Ethanol/Water Excellent starting point. The compound is likely soluble in hot ethanol. Water can be added as an "anti-solvent" to the hot solution until it becomes slightly cloudy (the cloud point), then a drop of ethanol is added to re-clarify before slow cooling. This mixed-solvent system is highly tunable.[10]
Methanol/Water Good alternative. Similar principle to ethanol/water. Methanol is more polar and has a lower boiling point.[11]
Isopropanol Possible single solvent. May provide the desired solubility profile of high solubility when hot and low solubility when cold.
Water Likely poor as a single solvent. While solubility increases in hot water, it may be too low even at boiling to be practical unless large volumes are used.[12]
Dichloromethane Good for purification of related compounds. A patent for purifying 3,4,5-trimethoxybenzoic acid uses dichloromethane, suggesting it could be a viable solvent for recrystallization.[13]
Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a promising solvent or solvent system based on preliminary tests or the table above.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.[7][14] Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary for good crystal recovery upon cooling.[14]

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot gravity filtration to remove them. This step prevents these impurities from being incorporated into your final crystals.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals by giving the molecules time to selectively arrange in a crystal lattice, excluding impurities.[10][14]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[14]

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.[7]

  • Drying: Allow the crystals to dry thoroughly on the filter or in a desiccator. The presence of residual solvent will depress the melting point and give an inaccurate yield.[7]

Troubleshooting Guide: Recrystallization

Q: No crystals are forming, even after cooling in an ice bath. What can I do? A: This is a common issue, usually caused by using too much solvent or by the solution being reluctant to nucleate. Try the following in order:

  • Scratch the Flask: Use a glass stirring rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can provide a surface for nucleation to begin.[8]

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization.[9]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent to re-establish saturation, then attempt to cool it again.[14]

Q: My final product yield is very low. Why? A: A low yield can result from several factors:

  • Using too much solvent during dissolution, which leaves a significant amount of product in the mother liquor.[9]

  • Premature crystallization during a hot filtration step.

  • Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently chilled.[7]

  • The chosen solvent may not be optimal, having too high a solubility for the product even at cold temperatures.

Q: The recrystallized product is still colored. How can I fix this? A: If your product is contaminated with a colored impurity, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities. Use only a very small amount, as it can also adsorb your desired product and reduce your yield.

References

  • Acid-Base Extraction. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier. Retrieved from .

  • Nichols, L. (2022, April 7). Acid-Base Extraction. Chemistry LibreTexts.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from .

  • ACID-BASE EXTRACTION. (n.d.). Retrieved from .

  • Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid. (2025, December). Benchchem. Retrieved from .

  • Recrystallization. (n.d.). Retrieved from .

  • Nichols, L. (2022, April 7). Troubleshooting. Chemistry LibreTexts.
  • Yang, Q., Ni, L-F., & Faessler, P. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. Retrieved from .

  • Recrystallization pre/post lab questions | Organic chemistry homework help. (n.d.). Retrieved from .

  • Purifying process of 3,4,5-trimethoxyl benzoic acid. (n.d.). Google Patents.
  • Purification of benzoic acid. (n.d.). Google Patents.
  • 3,4-Dihydroxy-5-methoxybenzoic acid. (2011, September 22). FooDB.
  • 3,4-Dimethoxybenzoic acid Properties. (2025, October 15). EPA.
  • Recrystallization - Single Solvent. (n.d.). CU Boulder Organic Chemistry.
  • Recrystallization Lab Report Organic Chemistry. (n.d.). Retrieved from .

  • 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). (n.d.). Rhodium.ws. Retrieved from .

  • 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. (2010, October 6). Sciencemadness Discussion Board. Retrieved from .

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from .

  • 3,4,5-Trimethoxy benzoic acid CAS#: 118-41-2. (n.d.). ChemicalBook. Retrieved from .

  • Purification of benzoic acid and its derivatives. (n.d.). Google Patents.
  • Chemical Properties of Benzoic acid, 3,4,5-trimethoxy- (CAS 118-41-2). (n.d.). Cheméo. Retrieved from .

  • Chem355 Labbook-2020. (n.d.).

Sources

Optimization

SECTION 1: Thermodynamic Fundamentals &amp; Solvent Selection

Welcome to the Advanced Technical Support Center for API Purification. As a Senior Application Scientist specializing in crystallization process development, I have designed this guide to address the specific thermodynam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for API Purification. As a Senior Application Scientist specializing in crystallization process development, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 3,4-Dimethoxy-5-ethoxybenzoic Acid .

Trialkoxybenzoic acids are notoriously difficult to crystallize. The steric bulk and flexibility of the alkoxy chains (two methoxy groups and one ethoxy group) disrupt planar stacking, resulting in a relatively low lattice energy and a depressed melting point of 117–118 °C[1]. This structural feature makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—where the solute separates as an impurity-trapping emulsion rather than a pure crystalline solid[2].

Below is our comprehensive troubleshooting guide, structured to explain the causality behind every experimental parameter so you can build a robust, self-validating purification process.

Q: Why does 3,4-Dimethoxy-5-ethoxybenzoic Acid consistently "oil out" instead of forming crystals? A: Oiling out is a thermodynamic and kinetic phenomenon that occurs when your solution's supersaturation trajectory crosses the liquid-liquid binodal curve (miscibility gap) before it crosses the solid-liquid solubility curve[2]. Because 3,4-dimethoxy-5-ethoxybenzoic acid has a low melting point (117–118 °C)[1], aggressive cooling or rapid anti-solvent addition causes the solute to phase-separate as a heavy liquid rather than nucleating as a solid. The rate of liquid phase separation outpaces the rate of crystal nucleation[3].

Q: How do I select a solvent system that suppresses this miscibility gap? A: You must select a solvent/anti-solvent pair where the polarity gradient is not excessively steep. A steep polarity difference (e.g., Ethanol/Hexane) widens the miscibility gap, virtually guaranteeing oiling out[3]. Below is a summary of field-validated solvent systems for this specific compound:

Solvent SystemRoleYield PotentialLLPS (Oiling Out) RiskImpurity Purge Profile
Ethanol / Water Good Solvent / Anti-solventHigh (>85%)High (if water is added too fast)Excellent for purging non-polar byproducts.
Toluene / Heptane Good Solvent / Anti-solventModerate (70–80%)LowExcellent for purging polar regioisomeric impurities.
Isopropanol (IPA) Single Solvent CoolingModerate (65–75%)MediumGood baseline purity; requires precise linear cooling.

SECTION 2: Troubleshooting Liquid-Liquid Phase Separation (LLPS)

Q: My process has already oiled out in the reactor, forming a cloudy emulsion. How do I rescue the batch? A: Do not attempt to filter an oiled-out suspension; the oily phase acts as a sponge, trapping all the impurities you are trying to remove[4]. You must thermodynamically reset the system. Reheat the mixture until it forms a single clear phase. If the oiling out occurred below the compound's melting point, the phase separation was faster than nucleation[3]. To rescue it, you must adjust the solvent composition to shift the binodal curve, cool strictly into the metastable zone, and introduce seed crystals[5].

Workflow Start Oiling Out (LLPS) Detected Heat Reheat to single phase (Clear Solution) Start->Heat Check Is T > 117°C (Melting Point)? Heat->Check Dilute Dilute with Good Solvent (Decrease Supersaturation) Check->Dilute Yes (Melt Out) Cool Cool to Metastable Zone (e.g., 60°C) Check->Cool No (Miscibility Gap) Dilute->Cool Seed Add 1-2 wt% Seed Crystals Cool->Seed Age Isothermal Aging (1 hr) Self-Validation: Seeds remain Seed->Age Crystallize Controlled Cooling (0.1°C/min) Age->Crystallize End High-Purity Crystals Crystallize->End

Decision tree for resolving Liquid-Liquid Phase Separation (LLPS) during recrystallization.

Q: How can I monitor the onset of oiling out before it ruins the batch? A: For scale-up, visual observation is insufficient. Implement Process Analytical Technology (PAT) such as BlazeMetrics (high dynamic range imaging) or Focused Beam Reflectance Measurement (FBRM)[6]. These in-line probes can instantly distinguish between the nucleation of solid crystalline chords and the formation of spherical, metastable liquid droplets[4].

SECTION 3: The Self-Validating Recrystallization Protocol

To ensure absolute scientific integrity, a protocol must validate itself at critical junctures. The following methodology utilizes the Toluene/Heptane system, which minimizes LLPS risk while effectively purging related regioisomers.

Step 1: Dissolution & Clarification

  • Action: Suspend 10.0 g of crude 3,4-dimethoxy-5-ethoxybenzoic acid in 30 mL of Toluene. Heat to 75 °C under moderate agitation (250 rpm) until completely dissolved.

  • Causality: Toluene acts as the good solvent. Heating to 75 °C ensures complete destruction of the crystalline lattice without approaching the compound's melting point (117 °C)[1], avoiding melt-out. Perform a hot filtration to remove insoluble mechanical impurities.

Step 2: Anti-Solvent Titration

  • Action: Maintain the temperature at 75 °C. Slowly add 20 mL of hot Heptane (anti-solvent) at a rate of 2 mL/min. Stop immediately if the solution becomes persistently cloudy, and add 1-2 mL of Toluene to clear it.

  • Causality: Rapid anti-solvent addition creates localized pockets of extreme supersaturation, instantly triggering LLPS[4]. Titration ensures the bulk fluid remains homogeneous.

Step 3: Cooling to the Metastable Zone & Seeding (Self-Validation Step)

  • Action: Cool the clear solution linearly to 60 °C. Add 0.1 g (1 wt%) of highly pure 3,4-dimethoxy-5-ethoxybenzoic acid seed crystals.

  • Self-Validation Check:

    • If seeds dissolve: The system is undersaturated. You must add more Heptane or lower the temperature slightly.

    • If seeds agglomerate into a sticky ball: The system is in the LLPS region[2]. Reheat to 75 °C and add more Toluene.

    • If seeds remain suspended with sharp edges: The system is perfectly positioned in the metastable zone. Proceed to Step 4.

Step 4: Isothermal Aging

  • Action: Hold the suspension isothermally at 60 °C for 60 minutes.

  • Causality: This allows secondary nucleation and crystal growth to consume the supersaturation slowly. By depleting the solute concentration isothermally, you physically pull the system's trajectory away from the dangerous binodal curve[5].

Step 5: Desupersaturation & Isolation

  • Action: Cool the suspension from 60 °C to 5 °C at a strictly controlled rate of 0.1 to 0.2 °C/min. Filter the resulting slurry and wash the cake with 15 mL of cold (5 °C) Toluene/Heptane (1:2 v/v). Dry under vacuum at 40 °C.

  • Causality: A slow cooling ramp ensures that crystal growth dominates over secondary nucleation, yielding large, easily filterable crystals with minimal surface area for impurities to adhere to[4].

References

  • RSC Publishing. (1948). NOTES. Retrieved from[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from[Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. Retrieved from[Link]

  • Aragen. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Retrieved from[Link]

  • J-STAR Research. Crystallization Process Development. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3,4-Dimethoxy-5-ethoxybenzoic Acid Derivatives

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for the synthesis and optimization of 3,4-Dimethoxy-5-ethoxybenzoic acid derivatives. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of 3,4-Dimethoxy-5-ethoxybenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electron-rich scaffold. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
General Considerations

Q: What makes the synthesis of derivatives from 3,4-Dimethoxy-5-ethoxybenzoic acid particularly challenging?

A: The primary challenge stems from the steric hindrance around the carboxylic acid group. The two methoxy groups in the ortho positions (positions 3 and 5) create significant steric bulk, which can impede the approach of nucleophiles to the carboxyl carbon. This is particularly problematic in reactions like amidation and, to a lesser extent, esterification. Furthermore, the electron-donating nature of the alkoxy groups can slightly deactivate the carboxyl group towards nucleophilic attack.

Troubleshooting Guide: Esterification Reactions

Esterification is a fundamental transformation for this class of compounds. While often straightforward, the specific structure of 3,4-Dimethoxy-5-ethoxybenzoic acid can lead to common issues like low yields and persistent impurities.

Q: My Fischer esterification reaction is giving a very low yield. What are the most likely causes and how can I fix it?

A: Low yields in Fischer esterification are almost always due to the reversible nature of the reaction and incomplete conversion.[1] The equilibrium must be actively shifted towards the product side.

Potential Causes & Recommended Solutions:

Potential CauseScientific Rationale & Recommended Solution
Reaction Equilibrium The Fischer esterification is a classic equilibrium-controlled reaction. To drive it to completion, you must either use a large excess of one reactant (typically the alcohol, which can often serve as the solvent) or remove a product as it forms.[1] Solution: Use a 10-fold or greater excess of the alcohol. For more precious alcohols or to ensure maximum conversion, remove the water byproduct using a Dean-Stark apparatus.
Insufficient Catalyst A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the benzoic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] Solution: Ensure your acid catalyst is not old or hydrated. Use a catalytic amount, typically 1-5 mol%.
Inadequate Reaction Time/Temp Esterification reactions, especially with sterically hindered acids, can be slow to reach equilibrium.[1] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Ensure the reaction is refluxed for a sufficient duration, which could range from a few hours to overnight depending on the alcohol used.
Experimental Protocol: Optimized Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser (or Dean-Stark trap), add 3,4-Dimethoxy-5-ethoxybenzoic acid (1.0 equiv.).

  • Reagents: Add the desired alcohol (e.g., ethanol, >10 equiv.) as the solvent.

  • Catalyst: Carefully add concentrated sulfuric acid (0.02-0.05 equiv.).

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Q: After my workup, I still see unreacted benzoic acid in my final product. How can I remove it effectively?

A: This is a common workup issue. The key is to convert the acidic starting material into its water-soluble salt form.

Solution: During the aqueous workup, ensure you perform a thorough wash with a basic solution like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1] The unreacted carboxylic acid will be deprotonated to form its carboxylate salt, which is highly soluble in the aqueous layer and will be separated from your ester in the organic layer. It is good practice to test the aqueous layer with pH paper to confirm it is basic before separation.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is the most significant challenge with this substrate due to steric hindrance. Standard coupling conditions often fail, necessitating more powerful reagents and optimized conditions.

Core Problem: Failure of Standard Coupling Reagents

Q: I tried coupling my acid with an amine using standard EDC/HOBt, but the reaction failed. Why?

A: Standard coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) often fail with sterically hindered acids. The activated O-acylisourea intermediate formed by EDC is not reactive enough to overcome the high activation energy required for the sterically demanding nucleophilic attack by the amine.[2][3] This is a well-documented issue for polysubstituted benzoic acids.[4]

Diagram: Troubleshooting Amide Coupling Failures

G start Amide Coupling Failure (Low or No Yield) sub_assessment Assess Substrates: - Sterically Hindered Acid? (Yes) - Poorly Nucleophilic Amine? start->sub_assessment reagent_check Issue: Coupling Reagent is Too Weak sub_assessment->reagent_check Primary Cause condition_check Issue: Sub-Optimal Reaction Conditions sub_assessment->condition_check Contributor reagent_solution Solution: Employ a More Potent Coupling Reagent reagent_check->reagent_solution condition_solution Solution: Modify Reaction Conditions condition_check->condition_solution

Caption: Workflow for troubleshooting failed amide coupling reactions.

Q: What are the best coupling reagents for a sterically hindered acid like 3,4-Dimethoxy-5-ethoxybenzoic acid?

A: For challenging couplings, you must use more potent activating agents. The choice depends on the nucleophilicity and steric bulk of your amine partner.

Reagent ClassExamplesMechanism & AdvantagesBest For
Uronium/Aminium Salts HATU , HBTU, HCTUForm highly reactive O-acylisouronium species that are less prone to side reactions and racemization.[2][5] HATU is generally considered one of the most effective.General purpose for hindered acids and both primary/secondary amines.
Phosphonium Salts PyBOP , PyAOPForm reactive phosphonium esters. Known for being very effective in difficult couplings.[2]Particularly useful for sensitive substrates where minimizing racemization is critical.
Acyl Halide Precursors SOCl₂, Oxalyl Chloride; or in-situ reagents like TCFH , BTFFH Convert the carboxylic acid to a highly reactive acyl chloride or acyl fluoride. Acyl fluorides are less sterically demanding than other activated species.[2][6]Extremely hindered systems or with very poorly nucleophilic amines where other methods fail.
Diagram: Selecting an Amide Coupling Reagent

G start Select Amine Partner primary_amine Primary or Secondary Amine (Good Nucleophile) start->primary_amine Standard poor_nucleophile Poorly Nucleophilic Amine (e.g., Aniline) or Extremely Hindered Amine start->poor_nucleophile Challenging hatu Use HATU or HCTU with DIPEA primary_amine->hatu acyl_fluoride Use Acyl Fluoride Precursor (e.g., TCFH) or Convert to Acyl Chloride poor_nucleophile->acyl_fluoride

Caption: Decision logic for selecting a suitable amide coupling reagent.

Experimental Protocol: HATU-Mediated Amide Coupling
  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,4-Dimethoxy-5-ethoxybenzoic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Add HATU (1.1-1.2 equiv.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.0-1.1 equiv.) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. For particularly difficult couplings, the temperature can be increased to 40-60 °C.[2] Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by column chromatography or recrystallization.

Troubleshooting Guide: Purification

Q: My crude product streaks badly during silica gel chromatography, leading to poor separation and low recovery. What's wrong?

A: Streaking (or tailing) of polar compounds like benzoic acid derivatives on silica gel is often caused by unwanted interactions with acidic silanol groups on the silica surface.[7]

Solutions:

  • Ensure Complete Removal of Acidic/Basic Impurities: Before chromatography, perform a thorough aqueous workup as described in the sections above. Residual acidic starting material or basic amines will cause significant streaking.

  • Modify the Eluent: To improve peak shape, you can add a small amount of a modifier to your eluent system (e.g., Hexanes/Ethyl Acetate).

    • If your product is neutral but you have acidic impurities, add ~1% acetic acid to the eluent. This keeps the impurities protonated and reduces their interaction with the silica.

    • If your product is basic (e.g., contains a basic nitrogen), add ~1% triethylamine to the eluent to saturate the acidic sites on the silica.

References
  • Application of the optimized reaction conditions to gallic acid (1) and readily available derivatives. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Optimization of Extraction Conditions for Improving Gallic Acid and Quercetin Content in Pouteria macrophylla Fruits: A Promising Cosmetic Ingredient. (2024). ACS Omega. Retrieved March 8, 2024, from [Link]

  • Optimization of the Effect of Temperature, Concentration and pH on Antioxidant Capacity by Gallic Acid by Response Surface Methodology (RSM). (2024). Journal of Basic and Applied Research International. Retrieved March 8, 2024, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 8, 2024, from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved March 8, 2024, from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. (2013). Arabian Journal of Chemistry. Retrieved March 8, 2024, from [Link]

  • Enhancement of the antioxidant efficiency of gallic acid derivatives in intact fish oil-in-water emulsions through optimization of their interfacial concentrations. (n.d.). Food & Function (RSC Publishing). Retrieved March 8, 2024, from [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark. Retrieved March 8, 2024, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved March 8, 2024, from [Link]

  • Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). (n.d.). Semantic Scholar. Retrieved March 8, 2024, from [Link]

Sources

Optimization

Overcoming solubility issues with 3,4-Dimethoxy-5-ethoxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant hurdles when working with heavily substituted aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant hurdles when working with heavily substituted aromatic compounds. 3,4-Dimethoxy-5-ethoxybenzoic Acid presents a classic physicochemical paradox: it possesses a polar, ionizable carboxylic acid headgroup, but this is heavily counteracted by the bulky, hydrophobic dimethoxy and ethoxy substituents.

These alkoxy groups increase the molecule's lipophilicity (LogP) and promote strong intermolecular stacking in the crystal lattice. Consequently, the energy required to break this lattice and form a hydration shell in pure water is thermodynamically unfavorable.

This guide provides field-proven, mechanistically grounded strategies to overcome these limitations. By understanding the causality behind solvent interactions, we can design self-validating protocols that ensure your in vitro assays and in vivo formulations are robust, reproducible, and thermodynamically stable.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first establish the molecule's thermodynamic baseline. The table below summarizes the core properties driving the solubility behavior of 3,4-Dimethoxy-5-ethoxybenzoic Acid.

Table 1: Physicochemical Profile & Solubility Drivers

PropertyCharacteristic / Estimated ValueMechanistic Impact on Solubility
Molecular Structure Substituted Benzoic AcidThe carboxylic acid provides a critical handle for pH-dependent ionization [1].
pKa (Carboxylic Acid) ~4.0 - 4.5At pH > 6.0, the carboxylate anion forms, drastically increasing ion-dipole interactions with water.
Lipophilicity (LogP) ~2.5 - 3.0Hydrophobic alkoxy groups limit pure aqueous solubility, necessitating co-solvents [2].
Solid-State Lattice High crystalline energyRequires thermal energy input, sonication, or chemical disruption (e.g., salt formation) to dissolve.

Logical Workflows & Mechanistic Pathways

Before diving into specific troubleshooting scenarios, it is crucial to map out the decision-making process and the underlying mechanisms of solubilization.

G Start Solubility Issue Detected CheckAssay Identify Target Application Start->CheckAssay InVitro In Vitro Assays CheckAssay->InVitro InVivo In Vivo Dosing CheckAssay->InVivo SolventShift DMSO Stock Dilution InVitro->SolventShift Formulation Evaluate Formulation InVivo->Formulation Precipitation Precipitation Observed? SolventShift->Precipitation AddCosolvent Add Co-solvent & Adjust pH Precipitation->AddCosolvent Yes Success1 Proceed with Assay Precipitation->Success1 No AddCosolvent->Success1 SaltForm Salt Formation Formulation->SaltForm Hydrotropy Hydrotropy / Complexation Formulation->Hydrotropy

Decision tree for resolving 3,4-Dimethoxy-5-ethoxybenzoic Acid solubility based on application.

Mechanism Solid Solid State (Crystal Lattice) Aqueous Aqueous Media (Poorly Soluble) Solid->Aqueous Dissolution pH pH Aqueous->pH Hydrotrope Hydrotropy (Complexation) Aqueous->Hydrotrope Cosolvent Co-solvents (Reduced Polarity) Aqueous->Cosolvent Soluble Enhanced Solubilization pH->Soluble Hydrotrope->Soluble Cosolvent->Soluble

Mechanistic pathways for enhancing the aqueous solubility of benzoic acid derivatives.

Troubleshooting Guide & FAQs

Q1: I prepared a 10 mM stock of 3,4-Dimethoxy-5-ethoxybenzoic Acid in 100% DMSO. When I dilute it 1:100 into my cell culture media (pH 7.4), the compound crashes out, forming a cloudy suspension. Why does this happen, and how do I fix it?

Scientist's Insight: This is a classic "solvent shift" phenomenon. While the compound is highly soluble in DMSO, diluting it into aqueous media rapidly drops the solvent capacity. Because the hydrophobic alkoxy groups drive rapid nucleation, the system becomes supersaturated and the crystal lattice re-forms. The Fix: You must increase the apparent solubility of the aqueous phase before or during dilution. Do not rely solely on DMSO. Instead, utilize a co-solvent system (e.g., adding a water-miscible organic solvent like ethanol or PEG) [2] and ensure your assay buffer has sufficient buffering capacity to maintain a pH strictly above 7.0. At this pH, the carboxylic acid is ionized, which provides electrostatic repulsion between molecules, preventing nucleation[1].

Q2: I need to dose this compound orally in mice at 50 mg/kg, but it won't dissolve in standard saline. What is the most effective in vivo formulation strategy without causing solvent toxicity?

Scientist's Insight: For in vivo applications, you cannot use high concentrations of toxic organic solvents like DMSO. Instead, we leverage Hydrotropy . Hydrotropes are water-soluble compounds that significantly enhance the solubility of sparingly soluble solutes without forming traditional micelles. For benzoic acid derivatives, utilizing a hydrotrope like sodium salicylate (at its Minimum Hydrotrope Concentration) can enhance aqueous solubility by nearly 20-fold through molecular complexation [3].

Standard Operating Protocols (Self-Validating Systems)

In analytical and formulation chemistry, visual inspection is never sufficient. Micro-precipitates can scatter light or settle, leading to wildly inaccurate dosing. The following protocols are designed as self-validating systems , ensuring you empirically prove your compound is in solution.

Protocol A: Preparation of a Stable Aqueous Stock via pH-Tuning and Co-solvency (For In Vitro Use)

Causality: By pre-mixing the compound with a co-solvent and a mild base, we lower the dielectric constant of the immediate microenvironment and force the ionization of the carboxylic acid, preventing supersaturation collapse upon final dilution.

  • Initial Dissolution: Weigh the required mass of 3,4-Dimethoxy-5-ethoxybenzoic Acid. Dissolve it in a primary co-solvent mixture consisting of 10% DMSO and 40% Polyethylene Glycol 400 (PEG400). Vortex until completely clear.

  • pH-Controlled Aqueous Addition: Slowly add 50% volume of a high-capacity buffer (e.g., 100 mM Tris-HCl, pH 8.0) dropwise while continuously vortexing. Do not dump the buffer in all at once, as local zones of low pH/high water content will cause irreversible nucleation.

  • Equilibration: Sonicate the solution in a water bath at 37°C for 15 minutes to ensure thermodynamic equilibrium.

  • Self-Validation Step 1 (Centrifugation): Transfer an aliquot to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Carefully aspirate the supernatant. If a visible pellet forms, your target concentration exceeds the thermodynamic solubility limit.

  • Self-Validation Step 2 (Quantification): Dilute the centrifuged supernatant 1:100 in mobile phase and analyze via HPLC-UV (e.g., at 254 nm) against a known standard curve prepared in 100% organic solvent. Proceed with your assay only if the measured concentration matches your theoretical target concentration.

Protocol B: Hydrotropic Solubilization for High-Concentration In Vivo Dosing

Causality: Sodium salicylate acts as a hydrotrope, forming organized molecular assemblies with the dimethoxy and ethoxy groups of the API, effectively shielding the hydrophobic regions from the aqueous bulk phase [3].

  • Hydrotrope Preparation: Prepare a 1.0 to 2.5 mol/L solution of Sodium Salicylate in sterile water for injection (WFI).

  • API Addition: Add the solid 3,4-Dimethoxy-5-ethoxybenzoic Acid directly to the hydrotrope solution.

  • Thermal Complexation: Stir the suspension magnetically at 37°C to 45°C for 2 to 4 hours. The elevated temperature increases the mass transfer coefficient and accelerates complexation [3].

  • Self-Validation Step 1 (Dynamic Light Scattering - DLS): Analyze a drop of the solution via DLS. A true hydrotropic solution should show a uniform particle size distribution typically below 10-50 nm. If you observe peaks >1000 nm, you have a suspension, not a solution.

  • Self-Validation Step 2 (Filtration & Recovery): Pass the formulation through a 0.22 µm PTFE syringe filter. Quantify the filtrate via HPLC-UV to confirm the exact dose concentration before administration to the animal model.

References

  • Benchchem Technical Support. "Technical Support Center: Overcoming Low Solubility of Sulfamoylbenzoic Acid Derivatives." Benchchem.
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.
  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Polish Journal of Chemical Technology.
Troubleshooting

Technical Support Center: Mass Spectrometry of 3,4-Dimethoxy-5-ethoxybenzoic Acid

This guide provides an in-depth analysis of the mass spectrometric behavior of 3,4-Dimethoxy-5-ethoxybenzoic Acid. Designed for researchers and analytical scientists, this document offers troubleshooting advice and found...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 3,4-Dimethoxy-5-ethoxybenzoic Acid. Designed for researchers and analytical scientists, this document offers troubleshooting advice and foundational knowledge for identifying this compound and interpreting its fragmentation patterns under various ionization conditions.

Core Concepts: Ionization and Fragmentation

The interpretation of a mass spectrum begins with understanding the ionization technique employed. For a molecule like 3,4-Dimethoxy-5-ethoxybenzoic Acid, the two most common approaches will yield vastly different results:

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[1] The resulting pattern is a molecular fingerprint, excellent for library matching and structural elucidation. The molecular ion peak may be weak or absent.[1][2]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode with minimal fragmentation.[1][3] It is ideal for determining molecular weight and is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the expected molecular ion (M) and its exact mass for 3,4-Dimethoxy-5-ethoxybenzoic Acid?

The molecular formula for 3,4-Dimethoxy-5-ethoxybenzoic Acid is C₁₁H₁₄O₅.

  • Nominal Mass: 226 Da

  • Monoisotopic Mass: 226.08412 Da

In a high-resolution mass spectrometer, you should look for the monoisotopic mass. In lower-resolution instruments, the nominal mass of 226 m/z will be observed. Under EI, this would be the radical cation [M]•⁺. In ESI, you would typically observe the [M+H]⁺ ion at m/z 227.0919 or the [M-H]⁻ ion at m/z 225.0763.

Q2: My ESI spectrum shows multiple peaks with m/z values higher than the molecular weight. What are they?

This is a very common scenario in ESI and is due to the formation of adduct ions, where the analyte molecule associates with ions present in the solvent or from contaminants.[1][4] This is especially prevalent with molecules containing polar functional groups like carboxylic acids and ethers. Do not mistake these for the molecular ion. Common adducts can be a source of confusion but also serve to confirm the molecular weight.[1]

Troubleshooting Steps:

  • Reduce Sample Concentration: High concentrations can promote cluster and adduct formation.[3]

  • Check Solvent Purity: Use high-purity, LC-MS grade solvents to minimize alkali metal contaminants (Na⁺, K⁺). Older glassware can be a source of sodium ions.[1]

  • Modify Mobile Phase: The choice of mobile phase additive can influence adduct formation. Ammonium acetate or formate can sometimes promote the desired [M+H]⁺ or [M+NH₄]⁺ ions over metal adducts.

Table 1: Common Adducts in ESI for 3,4-Dimethoxy-5-ethoxybenzoic Acid (MW = 226.08)

Adduct IonPolarityMass DifferenceExpected m/z
[M+H]⁺Positive+1.0078227.09
[M+NH₄]⁺Positive+18.0344244.12
[M+Na]⁺Positive+22.9898249.07
[M+K]⁺Positive+38.9637265.05
[2M+H]⁺Positive(2 x M) + 1.0078453.17
[M-H]⁻Negative-1.0078225.08
[M+HCOO]⁻Negative+44.9977271.08
[M+CH₃COO]⁻Negative+59.0133285.09
Data derived from common adduct tables.[4][5][6]
Q3: What is the characteristic fragmentation pattern for 3,4-Dimethoxy-5-ethoxybenzoic Acid under Electron Ionization (EI)?

Aromatic carboxylic acids exhibit well-defined fragmentation pathways in EI-MS.[2][7][8] The primary cleavages occur adjacent to the carbonyl group and at the ether linkages.

  • Loss of •OH: A very common fragmentation for aromatic acids is the loss of a hydroxyl radical to form a stable acylium ion.[9][10][11] For this molecule, this would result in a prominent peak at m/z 209 .

  • Loss of •OCH₃: Cleavage of a methoxy group radical is another expected pathway, leading to an ion at m/z 195 .

  • Loss of •C₂H₅: The ethoxy group can lose an ethyl radical via alpha-cleavage of the ether bond, resulting in a fragment at m/z 197 .

  • Loss of •COOH: Cleavage of the entire carboxyl group as a radical can lead to a peak at m/z 181 .[2][8]

  • Subsequent Fragmentation: The acylium ion at m/z 209 is expected to be a major fragment. This ion can then lose a molecule of carbon monoxide (CO), a common pathway for such ions, to produce a fragment at m/z 181 .[9][12] Further losses of methyl or ethyl radicals from this ion are also highly probable.

Caption: Predicted EI Fragmentation Pathway

Q4: How would the fragmentation differ in ESI-MS/MS (CID)?

In tandem mass spectrometry, a precursor ion (e.g., [M+H]⁺ or [M-H]⁻) is selected and fragmented via collision-induced dissociation (CID). The fragmentation is typically less energetic than EI and follows different rules.

  • Positive Mode ([M+H]⁺, m/z 227): Fragmentation will involve the loss of neutral molecules.

    • Loss of H₂O (18 Da): Protonation on the carboxyl group followed by the loss of water is a common pathway, yielding a fragment at m/z 209 .

    • Loss of CH₂=CH₂ (Ethene, 28 Da): The ethoxy group can undergo a rearrangement to eliminate neutral ethene, resulting in a fragment at m/z 199 .

    • Loss of CO (28 Da): Loss of carbon monoxide from the protonated molecule can occur, giving a fragment at m/z 199 .

  • Negative Mode ([M-H]⁻, m/z 225): Deprotonation occurs at the acidic carboxylic acid proton.

    • Loss of CO₂ (44 Da): Decarboxylation is a very common and often dominant fragmentation pathway for deprotonated carboxylic acids, leading to a strong signal at m/z 181 .[11]

    • Loss of •CH₃ (15 Da): Loss of a methyl radical from the deprotonated molecular ion can produce a radical anion at m/z 210 .

Q5: My signal intensity is poor and the baseline is noisy. What are the common causes?

Poor signal intensity and high baseline noise can frustrate any analysis. A systematic check is the best approach.[13][14]

Troubleshooting Checklist:

  • Instrument Tuning and Calibration: Ensure the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's specifications.[13] An out-of-spec calibration is a primary cause of poor mass accuracy and sensitivity.[14]

  • Source Contamination: The ESI source is prone to contamination from non-volatile salts and sample matrix components. This can suppress the ionization of your analyte.[14] Follow the manufacturer's protocol for cleaning the ion source components.

  • Sample Preparation: Ensure the sample is free of particulates and non-volatile buffers (e.g., phosphate buffers) that are incompatible with mass spectrometry.

  • Ionization Efficiency: The pH of the mobile phase is critical for ESI. For positive mode, a low pH (e.g., adding 0.1% formic acid) helps protonate the analyte. For negative mode, a neutral or slightly basic pH may be beneficial, though often not necessary for carboxylic acids which are easily deprotonated.

  • Vacuum System: Check the vacuum system pressures. A leak or failing pump can severely impact sensitivity and resolution.[14]

Experimental Protocols

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This protocol is suitable for identifying the compound based on its fragmentation fingerprint. Derivatization is required to make the carboxylic acid volatile.

  • Sample Preparation & Derivatization:

    • Accurately weigh 1 mg of 3,4-Dimethoxy-5-ethoxybenzoic Acid and dissolve in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injector: 250 °C, Splitless mode.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[12]

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Analyze the mass spectrum of the chromatographic peak corresponding to the derivatized analyte.

    • Identify the molecular ion of the TMS derivative ([M]•⁺ at m/z 298) and compare the fragmentation pattern to the expected losses, accounting for the TMS group. The key fragments discussed in Q3 will be shifted by the mass of the silyl group minus a proton.

Protocol 2: LC-MS Analysis with Electrospray Ionization (ESI)

This protocol is ideal for molecular weight confirmation and performing MS/MS experiments.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation (Typical Parameters):

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column (e.g., 100mm x 2.1mm, 2.6 µm particle size) is a good starting point.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometer (MS):

      • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

      • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

      • Source Temperature: 120 °C.

      • Desolvation Gas Temperature: 350 °C.

      • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Extract ion chromatograms for the expected [M+H]⁺ (m/z 227.09) and [M-H]⁻ (m/z 225.08) ions.

    • Examine the full scan mass spectrum for common adducts (Na⁺, K⁺) to confirm the molecular weight.

    • If performing MS/MS, select the precursor ion and apply varying collision energies to generate a fragmentation spectrum, comparing it to the predictions in Q4.

References

  • Scribd. (2024). Adduits ESI MS. [Link]

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • Providion Group. What kinds of adducts are commonly observed in ES–MS?. [Link]

  • Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • ResearchGate. EI fragmentation mechanism for the formation of m/z 137 in Compound (i).... [Link]

  • Thieme. (2016). The Main Fragmentation Reactions of Organic Compounds. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Whitman College. GCMS Section 6.12. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Victoria University Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • ResearchGate. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. [Link]

  • ScienceDirect. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

  • Harvard DASH. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

  • ResearchGate. Proposed fragmentation patterns and characteristic ions of.... [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link]

  • Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]

Sources

Optimization

Process Scale-Up Support Center: 3,4-Dimethoxy-5-ethoxybenzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 3,4-Dimethoxy-5-ethoxybenzoic Acid . This trialkoxybenzoic acid derivative is a critical intermediate in pharmaceutical manufacturing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3,4-Dimethoxy-5-ethoxybenzoic Acid . This trialkoxybenzoic acid derivative is a critical intermediate in pharmaceutical manufacturing. Synthesizing this molecule at scale from 5-hydroxy-3,4-dimethoxybenzoic acid presents unique chemoselectivity, thermodynamic, and phase-separation challenges.

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven troubleshooting, causality-driven explanations, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity production.

Process Workflow & Logic

The most robust industrial route avoids the impossible task of perfectly balancing stoichiometry to selectively alkylate the phenol while sparing the carboxylic acid. Instead, it utilizes a self-validating one-pot system : the starting material is intentionally over-alkylated to the ester, and then selectively saponified back to the target acid[1].

SynthesisScaleUp SM 5-Hydroxy-3,4-dimethoxybenzoic acid (Starting Material) Deprot Alkaline Dissolution (10% NaOH, N2 blanket) SM->Deprot Alkylation O-Alkylation (Diethyl Sulfate Dosing, 25-30°C) Deprot->Alkylation Intermediate Ethyl 3,4-dimethoxy-5-ethoxybenzoate (Fully Alkylated Intermediate) Alkylation->Intermediate Complete Conversion Exotherm CRITICAL: Exotherm Risk Control dosing rate strictly Exotherm->Alkylation Saponification One-Pot Saponification (Add 20% NaOH, Reflux 2h) Intermediate->Saponification Acidification Acidification & Crystallization (6M HCl to pH 2.0, T < 15°C) Saponification->Acidification Ester Hydrolyzed Product 3,4-Dimethoxy-5-ethoxybenzoic Acid (Target API Intermediate) Acidification->Product Filter & Dry

Figure 1: Self-validating one-pot scale-up workflow for 3,4-Dimethoxy-5-ethoxybenzoic Acid synthesis.

Troubleshooting Guides & FAQs

Q1: Why do we observe significant formation of ethyl 3,4-dimethoxy-5-ethoxybenzoate during the O-alkylation step, and how do we manage it?

  • Cause: Diethyl sulfate is a potent electrophile. Under basic conditions (NaOH/KOH), both the phenolic hydroxyl (pKa ~9) and the carboxylic acid group (pKa ~4) of the starting material[2] are fully deprotonated. The resulting carboxylate acts as a competitive nucleophile, leading to unavoidable esterification alongside the desired etherification.

  • Solution: Do not attempt to suppress esterification by limiting reagent equivalents, as this risks incomplete phenol alkylation. Instead, lean into the chemistry: intentionally drive the reaction to the fully alkylated ester intermediate using excess diethyl sulfate. A subsequent one-pot saponification step (refluxing with excess aqueous NaOH) selectively hydrolyzes the ester back to the target carboxylic acid[1]. This eliminates the need for precise stoichiometric balancing and guarantees high API purity.

Q2: How do we control the severe exotherm associated with diethyl sulfate addition on a pilot scale?

  • Cause: The SN2 alkylation of phenoxide ions with diethyl sulfate releases significant heat. If the reagent is added too quickly, or if the reaction temperature is too low (causing delayed initiation), unreacted diethyl sulfate accumulates. When the reaction finally ignites, it causes a dangerous thermal runaway[3].

  • Solution: Maintain the initial reaction temperature strictly between 25°C and 30°C. Add diethyl sulfate via a continuous mass-flow dosing pump over 1-2 hours rather than in bolus additions. Ensure active jacket cooling is engaged. Critical: Never lower the temperature below 20°C during addition to "control" the heat, as this will stall the kinetics and lead to catastrophic reagent pooling.

Q3: The final product precipitates as an oil or a dark, discolored solid instead of a white crystalline powder. What went wrong?

  • Cause: Discoloration is typically caused by the auto-oxidation of the electron-rich phenolic starting material under highly alkaline conditions prior to alkylation. "Oiling out" (liquid-liquid phase separation) occurs if the final acidification step is performed too rapidly or at too high a temperature, causing the product to separate as a molten organic phase rather than nucleating as a crystal.

  • Solution: Always degas the alkaline dissolution mixture with subsurface nitrogen sparging before adding the starting material. During the final acidification step, cool the saponified mixture to < 15°C and add HCl dropwise to reach pH 2.0. If oiling out persists, introduce seed crystals at pH 4.0 to promote controlled heterogeneous nucleation.

Quantitative Data: Parameter Optimization

Selecting the right solvent and base system is critical for scale-up safety and yield. The table below summarizes the causality behind our recommended parameters.

Solvent SystemBaseAlkylating AgentTemp (°C)Yield (%)Purity (HPLC)Scale-Up Suitability & Causality
Water NaOH Diethyl Sulfate 25-30 85 >99% Excellent: High heat capacity of water safely absorbs the exotherm. Homogeneous system ensures predictable kinetics.
Acetone/WaterK2CO3Diethyl SulfateReflux7895%Poor: Biphasic system leads to mass transfer limitations and unpredictable reaction spikes at scale.
DMFNaHEthyl Iodide0-256090%Unsafe: Evolution of flammable H2 gas. Highly expensive and difficult to purge DMF from the final API.

Standard Operating Procedure (SOP): One-Pot Alkylation & Saponification

This protocol describes the self-validating, one-pot methodology for scaling up the synthesis.

Step 1: Preparation & Deprotonation Charge a jacketed glass-lined reactor with 10% aqueous NaOH (4.0 equivalents). Degas the solution with subsurface nitrogen sparging for 15 minutes to prevent phenol oxidation. Add 5-hydroxy-3,4-dimethoxybenzoic acid (1.0 equivalent)[2] to the reactor. Stir at 20°C until complete dissolution is achieved.

Step 2: Alkylation (Exotherm Control) Begin continuous dosing of diethyl sulfate (2.5 equivalents) via a metering pump. Maintain the internal temperature strictly between 25°C and 30°C using active jacket cooling[3]. Note: Do not allow the temperature to drop below 20°C to prevent reagent pooling.

Step 3: Intermediate Verification After dosing is complete, stir the mixture for 1 hour at 30°C. Pull a sample for HPLC analysis to ensure complete conversion of the starting material to the intermediate, ethyl 3,4-dimethoxy-5-ethoxybenzoate[1].

Step 4: Saponification Once conversion is verified, charge 20% aqueous NaOH (3.0 equivalents) to the reactor. Heat the mixture to reflux (approx. 95°C) for 2 hours. This step selectively hydrolyzes the ethyl ester intermediate back to the carboxylate without affecting the newly formed ether linkage.

Step 5: Work-Up & Crystallization Cool the reactor to 10-15°C. Slowly add 6M HCl dropwise until the pH reaches 2.0. Note: Maintaining a low temperature during acidification prevents the product from "oiling out", forcing it to precipitate as a highly pure crystalline solid.

Step 6: Isolation Filter the resulting white to off-white slurry. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl/Na2SO4), and dry under vacuum at 50°C to a constant weight.

References

  • 3:4-Dimethoxy-5-ethoxybenzoic acid synthesis notes, RSC Publishing,
  • 5-HYDROXY-3,4-DIMETHOXYBENZOIC ACID Chemical D
  • US4453004A - Process for the alkylation of phenolic compounds, Google P

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethoxy vs. Methoxy Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Distinction with Significant Consequences Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, exhib...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Distinction with Significant Consequences

Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The introduction of an alkoxy group (an oxygen atom bonded to an alkyl group) to the benzene ring profoundly alters the molecule's physicochemical properties and, consequently, its biological interactions. Among the most common alkoxy substituents are the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups. While differing by only a single methylene (-CH₂) unit, this subtle structural change imparts distinct electronic, steric, and lipophilic characteristics that can lead to significant variations in antimicrobial, anti-inflammatory, and antioxidant profiles.

This guide will dissect these differences, providing the causal relationships behind experimental observations and equipping researchers with the knowledge to make informed decisions in molecular design and optimization.

Structural, Physicochemical, and Electronic Profiles

The primary distinction between a methoxy and an ethoxy group is the size and lipophilicity of the alkyl substituent. This seemingly minor difference influences how the molecule interacts with its environment and biological targets.

Diagram: Structural Comparison

Caption: Chemical structures of methoxy- and ethoxybenzoic acid.

The ethoxy group is larger and more nonpolar than the methoxy group, which generally increases the molecule's lipophilicity (fat-solubility). This can enhance membrane permeability and alter pharmacokinetic profiles. Electronically, both are electron-donating groups through resonance, but the methoxy group has a slightly stronger inductive electron-withdrawing effect.[2] These properties are quantified by Hammett constants, which measure the electronic influence of substituents on a benzene ring.

Table 1: Comparison of Physicochemical and Electronic Properties

Property Methoxy Group (-OCH₃) Ethoxy Group (-OC₂H₅) Significance in Drug Design
pKa (4-substituted) ~4.47[3] ~4.45 Both groups reduce acidity compared to benzoic acid (~4.20) due to their electron-donating nature.[3]
Lipophilicity Lower Higher Higher lipophilicity can improve cell membrane penetration but may also increase metabolic clearance or off-target binding.
Hammett Constant (σm) 0.12[2] 0.1[2] At the meta position, both are weakly electron-withdrawing. The methoxy group shows a slightly stronger inductive pull.[2]

| Hammett Constant (σp) | -0.27[2] | -0.24[2] | At the para position, both are electron-donating. The methoxy group has a marginally stronger donating character.[2] |

Comparative Biological Activity

The structural and electronic differences manifest in varied biological activities. While activities are highly dependent on the specific isomer and any other substitutions, general trends can be observed.

Antimicrobial and Anti-biofilm Activity

This is an area where a clear distinction in activity has been demonstrated, particularly against the opportunistic pathogen Staphylococcus aureus.

Ethoxybenzoic Acid: 4-Ethoxybenzoic acid (4EB) has emerged as a potent inhibitor of S. aureus biofilm formation.[4][5] Studies have shown it can reduce biofilm formation by up to 88% with minimal impact on the growth of planktonic (free-floating) cells, indicating an anti-virulence rather than a bactericidal mechanism.[5][6] 4EB has also been shown to downregulate the expression of key virulence genes and potentiate the sensitivity of established biofilms to conventional antibiotics like vancomycin.[4][6] The enhanced lipophilicity of the ethoxy group may facilitate its interaction with bacterial cell membranes or specific virulence-associated proteins.[4]

Methoxybenzoic Acid: Methoxybenzoic acid derivatives also possess antimicrobial properties. In a study creating hybrid molecules, an amoxicillin-p-methoxybenzoic acid conjugate demonstrated the best in vivo antibacterial activity against several bacterial strains, and another derivative showed improved activity against methicillin-resistant S. aureus (MRSA) compared to amoxicillin alone.[7] In the context of antifungal research, however, some studies suggest that a methoxy group may reduce activity compared to a free hydroxyl group, which can be crucial for interaction with fungal targets.[8]

Comparative Summary: While both show activity, 4-ethoxybenzoic acid has specifically demonstrated significant potential as an anti-biofilm agent , a crucial area of research given the rise of antibiotic resistance.[9] The methoxy-analogs have shown promise in enhancing the efficacy of existing antibiotics.[7]

Table 2: Selected Antimicrobial/Anti-biofilm Data

Compound/Derivative Organism Activity Reported Value Reference
4-Ethoxybenzoic acid S. aureus Biofilm Inhibition Up to 87-88% inhibition [4][6]
Amoxicillin-p-methoxybenzoic acid Various bacteria In vivo antibacterial ED₅₀ = 13.25 µg/ml [7]
Amoxicillin-p-nitrobenzoic acid MRSA Antibacterial MIC = 64 µg/ml [7]

| Methyl Ferulate (methoxy-cinnamate derivative) | Candida species | Antifungal | MIC = 31.25-62.5 µg/ml |[10] |

Anti-inflammatory Activity

Derivatives of both ethoxy- and methoxybenzoic acid are investigated for anti-inflammatory properties, often acting on common inflammatory pathways.

Methoxybenzoic Acid: Derivatives of methoxybenzoic acid have been shown to exert anti-inflammatory effects through multiple mechanisms.[11] These include the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and the modulation of pro-inflammatory signaling pathways such as NF-κB.[11][12] For example, 2-hydroxy-4-methoxybenzoic acid was found to protect against liver damage in rats through its anti-inflammatory and antioxidant actions, reducing levels of inflammatory cytokines like TNF-α and IL-6.[13]

Ethoxybenzoic Acid: While specific mechanistic studies are less common in the public literature, ethoxybenzoic acid is recognized as a valuable intermediate in the formulation of novel anti-inflammatory and analgesic agents.[14] Its role as a building block suggests its structure contributes favorably to the anti-inflammatory profile of larger, more complex molecules.[15][16]

Comparative Summary: The anti-inflammatory mechanisms of methoxybenzoic acid derivatives are currently better characterized in scientific literature.[11][13] However, the frequent use of ethoxybenzoic acid in the synthesis of anti-inflammatory drugs points to its utility in this domain, likely by imparting favorable lipophilicity and binding characteristics to the final active pharmaceutical ingredient.[14]

Antioxidant Activity

The primary antioxidant mechanism for phenolic acids is the ability to donate a hydrogen atom from a free hydroxyl (-OH) group to neutralize damaging free radicals.[17] This is a critical point of differentiation.

Comparative Analysis: When a hydroxyl group on the benzoic acid ring is replaced by either a methoxy or an ethoxy group, this direct hydrogen-donating ability is lost.[17] Consequently, simple methoxy- and ethoxybenzoic acids are significantly weaker antioxidants than their hydroxybenzoic acid counterparts.[17][18] For instance, 4-methoxybenzoic acid demonstrates very poor radical scavenging activity in DPPH assays compared to compounds with free hydroxyl groups.[18] While the alkoxy groups can donate electrons to the aromatic ring, which might have a minor secondary effect, they cannot be considered primary antioxidants.[19] Potent antioxidant activity is only observed when a free hydroxyl group is also present on the ring, as seen in compounds like 2-hydroxy-4-methoxybenzoic acid.[13]

Experimental Protocols

Reproducibility and methodological transparency are cornerstones of scientific integrity. Below are representative protocols for the synthesis and biological evaluation of alkoxybenzoic acids.

Synthesis via Williamson Ether Synthesis

This is the most common and robust method for preparing ethoxy- and methoxybenzoic acids from their corresponding hydroxybenzoic acid precursors.[20][21]

Diagram: Williamson Ether Synthesis Workflow

G start Combine 3-Hydroxybenzoic Acid and K₂CO₃ in Acetone add_alkyl Add Ethylating Agent (e.g., Iodoethane) start->add_alkyl reflux Heat to Reflux (12-24 hours) add_alkyl->reflux monitor Monitor Reaction (via TLC) reflux->monitor workup Work-up Procedure monitor->workup Reaction Complete extract Acidify & Extract with Ethyl Acetate workup->extract purify Purify by Recrystallization extract->purify end Yields Pure 3-Ethoxybenzoic Acid purify->end

Caption: General workflow for the synthesis of 3-ethoxybenzoic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-hydroxybenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).[20]

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.[20]

  • Addition of Alkylating Agent: Add the appropriate alkylating agent. For ethoxybenzoic acid, use iodoethane (1.5 equivalents).[20] For methoxybenzoic acid, use dimethyl sulfate or iodomethane.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[21]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.[20]

  • Acidification & Extraction: Dissolve the resulting residue in deionized water. Slowly add 1 M HCl to acidify the solution to a pH of ~2, which will precipitate the crude product. Extract the product from the aqueous layer using ethyl acetate (3x volumes).[21]

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.[21]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.[21]

Biological Assay: Anti-biofilm Activity

This protocol, adapted from methods used to study 4-ethoxybenzoic acid, quantifies the ability of a compound to inhibit biofilm formation.[4]

Step-by-Step Protocol:

  • Preparation: Grow an overnight culture of S. aureus in a suitable broth (e.g., Tryptic Soy Broth). Prepare serial dilutions of the test compound (e.g., 4-ethoxybenzoic acid) in the same broth in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 1x10⁶ CFU/mL) and add it to each well of the 96-well plate containing the test compound. Include wells with bacteria only (positive control) and broth only (negative control).

  • Incubation: Cover the plate and incubate under static conditions for 24 hours at 37°C to allow for biofilm formation.

  • Washing: After incubation, discard the planktonic culture from the wells. Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any non-adherent cells, leaving the established biofilm.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. This stains the biofilm biomass.

  • Destaining: Discard the crystal violet solution and wash the wells again with PBS to remove excess stain. Allow the plate to air dry completely.

  • Quantification: Add 30% acetic acid or absolute ethanol to each well to solubilize the crystal violet stain bound to the biofilm.

  • Measurement: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 570-595 nm. The absorbance is directly proportional to the amount of biofilm formed. Compare the absorbance of treated wells to the positive control to calculate the percentage of biofilm inhibition.

Metabolism and Pharmacokinetics

The metabolic fate of these compounds is critical for their in vivo efficacy and safety. Based on xenobiotic metabolism principles, a likely pathway can be proposed.[22]

  • Phase I Metabolism: The primary metabolic transformations are likely to be catalyzed by cytochrome P450 (CYP) enzymes in the liver. This can involve hydroxylation of the benzene ring or O-dealkylation, which would cleave the ethoxy or methoxy group to form the corresponding hydroxybenzoic acid.[22]

  • Phase II Metabolism: The parent compound and its Phase I metabolites can then undergo conjugation with polar molecules like glucuronic acid or glycine to increase water solubility and facilitate excretion from the body.[22]

The greater lipophilicity of ethoxybenzoic acid may lead to more extensive distribution into tissues compared to its methoxy counterpart, but it could also make it more susceptible to metabolism by CYP enzymes. The pharmacokinetics of a 4-ethoxybenzoic acid derivative have been shown to involve enterohepatic circulation (reabsorption from the bile), a process that can prolong a drug's presence in the body.[23]

Conclusion and Future Outlook

While separated by only a single carbon atom, ethoxy- and methoxybenzoic acids possess distinct biological profiles that render them suitable for different therapeutic applications.

  • Ethoxybenzoic acids , particularly 4-ethoxybenzoic acid, show significant promise as anti-biofilm and anti-virulence agents , a critical strategy for combating antibiotic-resistant bacteria like S. aureus.[4][6] Their enhanced lipophilicity may be key to this specific activity.

  • Methoxybenzoic acids have a more established body of literature regarding their anti-inflammatory mechanisms and have been successfully used to create potent hybrid antibiotics.[7][11]

  • For primary antioxidant activity , neither class is a suitable candidate due to the lack of a free hydroxyl group. Their utility in this context is only realized when a hydroxyl group is also present elsewhere on the aromatic ring.[17]

The choice between an ethoxy and a methoxy substituent in drug design is not arbitrary. It is a strategic decision based on fine-tuning a molecule's lipophilicity, electronic properties, and steric fit for its intended biological target. This guide provides a foundational framework for researchers to leverage these subtle differences to rationally design more effective and targeted therapeutic agents.

References

  • NINGBO INNO PHARMCHEM. (2025). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. [Link]

  • Mizuta, T., et al. (n.d.). Pharmacokinetic analysis of enterohepatic circulation of 4-[2-(4-isopropylbenzamido)ethoxy]benzoic acid. Effect of intramolecular rearrangement of its acyl glucuronide. PubMed. [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. [Link]

  • LISKON. (2025). Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • PrepChem.com. Preparation of 4-methoxybenzoic acid. [Link]

  • PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. [Link]

  • MDPI. (2020). Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. [Link]

  • ResearchGate. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. [Link]

  • PubMed. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. [Link]

  • PubMed. (2016). 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway. [Link]

  • Molecules. (2021). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. [Link]

  • Molecules. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]

  • Frontiers in Microbiology. (2026). The anti-biofilm compound 4-ethoxybenzoic acid inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins. [Link]

  • SCIRP. (n.d.). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. [Link]

  • MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. [Link]

  • FirstIgnite. Antibiofilm activity of alkyoxybenzoic acids. [Link]

  • PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. [Link]

  • PubMed. (2026). The anti-biofilm compound 4-ethoxybenzoic acid inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins. [Link]

  • Oxidative Medicine and Cellular Longevity. (n.d.). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. [Link]

  • PubMed. (2000). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone. [Link]

  • World Journal of Allergy, Asthma and Immunology. (2025). Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma. [Link]

  • PubMed. (n.d.). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. [Link]

  • Semantic Scholar. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. [Link]

  • MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. [Link]

  • NINGBO INNO PHARMCHEM. (2026). 2-Ethoxybenzoic Acid: Enhancing Pharmaceutical Synthesis and Beyond. [Link]

  • PubMed. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. [Link]

  • MDPI. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]

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Comparative

A Comparative Guide to Gallic Acid Derivatives in Antioxidant Studies

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision, often dictated by the specific chemical environment of the system under investigation....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision, often dictated by the specific chemical environment of the system under investigation. Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid, is a well-established and potent antioxidant.[1] However, its hydrophilic nature can limit its efficacy in lipophilic systems. This has led to the development and investigation of a wide array of gallic acid derivatives, primarily alkyl esters, to modulate its solubility and, consequently, its antioxidant activity in various matrices.[1][2]

This guide provides an in-depth comparison of the antioxidant performance of key gallic acid derivatives. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data from established antioxidant assays, and provide detailed, field-proven protocols for these assays to ensure the reproducibility and integrity of your own investigations.

The Crucial Role of Structure in Antioxidant Efficacy

The antioxidant prowess of gallic acid and its derivatives is fundamentally linked to the three hydroxyl (-OH) groups on the phenyl ring. These groups can donate a hydrogen atom to neutralize free radicals, a mechanism known as Hydrogen Atom Transfer (HAT), which is a predominant pathway for gallic acid's antioxidant action.[3][4][5] The resulting gallate radical is stabilized by resonance, making it a poor initiator of further oxidation. Another possible mechanism is Single Electron Transfer (SET), where an electron is transferred to the radical species.[6]

The derivatization of gallic acid, most commonly through esterification of the carboxylic acid group with alcohols of varying alkyl chain lengths (e.g., methyl, ethyl, propyl, octyl, lauryl gallate), introduces a lipophilic component to the molecule. This modification significantly influences the antioxidant's partitioning and orientation in multiphasic systems like emulsions, as well as its solubility in bulk oils and fats. This interplay between the hydrophilic phenolic head and the lipophilic alkyl tail gives rise to two important phenomena: the "Polar Paradox" and the "Cut-off Effect."

The Polar Paradox: Polarity Matters in Medium

The "Polar Paradox" is a theory that describes the paradoxical behavior of antioxidants in different media. It posits that polar antioxidants are more effective in less polar media (like bulk oils), while nonpolar antioxidants perform better in more polar media (like oil-in-water emulsions).[7][8] This is attributed to the orientation of the antioxidant at the interface of these systems. In a bulk oil, a polar antioxidant like gallic acid will orient itself at the air-oil interface, where oxidation is most likely to occur. Conversely, a nonpolar derivative would be diluted within the oil phase. In an oil-in-water emulsion, a nonpolar antioxidant will concentrate at the oil-water interface, protecting the lipid droplets from aqueous-phase radicals.

The "Cut-off Effect": A Non-Linear Relationship

While increasing the alkyl chain length of gallic acid esters generally enhances their efficacy in emulsions up to a certain point, a "cut-off effect" is often observed.[9][10] This means that beyond a specific chain length (often around octyl gallate), further increases in lipophilicity lead to a decrease in antioxidant activity. This can be attributed to the molecule becoming so lipophilic that it is fully sequestered within the lipid phase, away from the critical oil-water interface where oxidation is initiated. Additionally, very long alkyl chains can create steric hindrance, impeding the interaction of the phenolic hydroxyl groups with free radicals.[2]

Comparative Antioxidant Performance: Experimental Data

The following tables summarize the comparative antioxidant activity of gallic acid and several of its alkyl ester derivatives, as determined by common in vitro antioxidant assays. Lower IC50 values indicate greater antioxidant potency.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.

CompoundDPPH Scavenging Rate (%) at a fixed concentrationReference(s)
Gallic Acid (GA)~92%[2]
Propyl Gallate (GA-C3)91.9%[2]
Octyl Gallate (GA-C8)82.7%[2]
Dodecyl (Lauryl) Gallate (GA-C12)Not specified, but generally decreasing with chain length[2]
Eicosyl Gallate (GA-C20)~76%[2]
Triacontyl Gallate (GA-C30)55.6%[2]

Note: The data from this particular study shows a clear trend of decreasing DPPH scavenging ability with increasing alkyl chain length in a homogenous solution, which is consistent with the principles of steric hindrance and potential for aggregation of longer-chain derivatives.[2]

Performance in Different Food Matrices

The antioxidant efficacy of gallic acid derivatives is highly dependent on the system in which they are applied.

SystemMost Effective Derivative(s)Observed PhenomenonReference(s)
Bulk Soybean OilGallic Acid (most polar)Polar Paradox[9]
Oyster Tissue (during frying)Butyl Gallate (GA-C4)Cut-off Effect[9]
Freeze-dried ScallopsOctyl Gallate (GA-C8)Cut-off Effect[10]
Oil-in-Water Emulsion GelsLauryl Gallate (GA-C12)Non-linear relationship[11]

These findings underscore the importance of selecting a gallic acid derivative with the appropriate lipophilicity for the specific application to ensure optimal antioxidant protection.

Experimental Protocols

To ensure the scientific integrity and reproducibility of antioxidant studies, the following detailed protocols for the most common in vitro assays are provided.

DPPH Radical Scavenging Assay

This protocol is designed to be a self-validating system for determining the free radical scavenging activity of a compound.

DPPH_Workflow cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 1 mL DPPH solution with 1 mL sample/standard DPPH_sol->Mix Sample_sol Prepare series of sample concentrations in Methanol Sample_sol->Mix Standard_sol Prepare standard curve (e.g., Trolox, Gallic Acid) Standard_sol->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Control Prepare control: 1 mL DPPH + 1 mL Methanol Control->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and determine IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in a light-protected container.

  • Preparation of Test Samples: Prepare a series of concentrations of the gallic acid derivative in methanol.

  • Preparation of Standard: A standard antioxidant, such as Trolox or gallic acid itself, should be prepared in a series of concentrations to generate a standard curve.

  • Reaction Mixture: In a test tube or microplate well, add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration or standard. A control sample should be prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

  • Incubation: The reaction mixtures should be incubated in the dark at room temperature for 30 minutes.

  • Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

ABTS_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_radical Mix ABTS and Persulfate (1:1 v/v) and incubate in dark for 12-16h ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm ABTS_radical->ABTS_working Mix Add 180 µL of ABTS•+ working solution to 20 µL of sample/standard ABTS_working->Mix Incubate Incubate at room temperature for 6 minutes Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and determine IC50 Measure->Calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

Step-by-Step Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: In a 96-well microplate, add 180 µL of the ABTS•+ working solution to 20 µL of the test sample at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

FRAP_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Acetate_buffer 300 mM Acetate Buffer (pH 3.6) FRAP_reagent Mix Acetate buffer, TPTZ, and FeCl3 (10:1:1 v/v/v). Warm to 37°C before use. Acetate_buffer->FRAP_reagent TPTZ_sol 10 mM TPTZ in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol 20 mM FeCl3 solution FeCl3_sol->FRAP_reagent Mix Add 150 µL of FRAP reagent to 20 µL of sample/standard FRAP_reagent->Mix Incubate Incubate at 37°C for 4 minutes Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value from a standard curve (FeSO4) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Step-by-Step Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Reaction Mixture: Add 150 µL of the FRAP reagent to a test tube or microplate well, followed by 20 µL of the sample or standard.

  • Incubation: The mixture is incubated at 37°C for exactly 4 minutes.

  • Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as FRAP values (in µM Fe(II)).

Conclusion

Gallic acid is a formidable antioxidant, and its derivatives offer a versatile toolkit for researchers and product developers. The choice of a specific gallic acid derivative should be a strategic one, based on a thorough understanding of the system it is intended to protect. The structure-activity relationships, governed by the principles of the polar paradox and the cut-off effect, provide a rational basis for this selection. By employing robust and well-validated antioxidant assays, such as those detailed in this guide, professionals in the field can confidently assess and compare the performance of these valuable compounds, leading to more effective and stable products.

References
  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Molecules.

  • Antioxidant effects of gallic acid alkyl esters of various chain lengths in oyster during frying process. International Journal of Food Science & Technology.

  • Alkyl chain length modulates antioxidant activity of gallic acid esters in spray-dried emulsions. Food Chemistry.

  • Hydrogen atom transfer versus proton coupled electron transfer mechanism of gallic acid with different peroxy radicals. Reaction Kinetics, Mechanisms and Catalysis.

  • Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Neurochemistry International.

  • Evaluation of antioxidant effect of gallic acid and its alkyl esters on freeze-dried scallop with different packaging by lipid stability, predicted shelf life, and thermodynamic study. Food Chemistry.

  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A.

  • Hydrogen atom transfer versus proton coupled electron transfer mechanism of gallic acid with different peroxy radicals. ResearchGate.

  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. PubMed.

  • Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Semantic Scholar.

  • Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl ( OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity. International Journal of Molecular Sciences.

  • Revisiting the Polar Paradox Theory: A Critical Overview. Journal of Agricultural and Food Chemistry.

  • Comparing the antioxidant activity of gallic acid and its alkyl esters in emulsion gel and non-gelled emulsion. Food Chemistry.

  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. ACS Publications.

  • Synthetic Gallic Acid Derivatives as Models for a Comprehensive Study of Antioxidant Activity. Scilit.

  • Comparison of Antioxidant Evaluation Assays for Investigating Antioxidative Activity of Gallic Acid and Its Alkyl Esters in Different Food Matrices. PubMed.

  • Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Advances.

  • Revisiting polar paradox: antioxidant activity in bulk oil using selected phenol lipids. Food Science and Technology.

  • Antioxidant Behavior in Bulk Oil: Limitations of Polar Paradox Theory. Journal of Agricultural and Food Chemistry.

  • Antioxidant Behavior in Bulk Oil: Limitations of Polar Paradox Theory. ACS Publications.

  • Pharmacological effects of gallic acid in health and diseases: A mechanistic review. Iranian Journal of Basic Medical Sciences.

  • Do different chain lengths and configurations of gallate affect its antioxidant activity?. Journal of the Science of Food and Agriculture.

  • Comparing the antioxidant activity of gallic acid and its alkyl esters in emulsion gel and non-gelled emulsion. ResearchGate.

  • COMPARATIVE ANALYSIS OF PHENOLIC CONTENT AND ANTIOXIDATIVE ACTIVITIES OF EIGHT MALAYSIAN TRADITIONAL VEGETABLES. Journal of Tropical Agriculture and Food Science.

Sources

Validation

Purity Assessment of 3,4-Dimethoxy-5-ethoxybenzoic Acid by HPLC: A Comprehensive Method Comparison Guide

Executive Summary & The Analytical Challenge 3,4-Dimethoxy-5-ethoxybenzoic acid is a sterically hindered, multi-alkoxy substituted aromatic compound typically synthesized via the ethylation of 3-hydroxy-4,5-dimethoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

3,4-Dimethoxy-5-ethoxybenzoic acid is a sterically hindered, multi-alkoxy substituted aromatic compound typically synthesized via the ethylation of 3-hydroxy-4,5-dimethoxybenzoic acid[1]. In pharmaceutical and materials development, assessing the purity of this intermediate is critical because its structural analogs—specifically unreacted precursors and positional isomers like 3,5-dimethoxy-4-ethoxybenzoic acid[1]—exhibit nearly identical physicochemical properties.

From a chromatographic perspective, analyzing benzoic acid derivatives presents two primary mechanistic challenges:

  • Isomeric Resolution: Standard hydrophobic retention mechanisms often fail to resolve positional isomers that share identical molecular weights and similar partition coefficients (LogP).

  • Peak Tailing: The carboxylic acid moiety (pKa ~4.0) is prone to secondary interactions with residual silanol groups on silica-based stationary phases, leading to severe peak tailing and integration errors if the mobile phase pH is not rigorously controlled[2].

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) methodologies to establish a self-validating protocol for the purity assessment of 3,4-dimethoxy-5-ethoxybenzoic acid.

Mechanistic Grounding: Selecting the Right Chromatographic System

To build a robust method, we must move beyond trial-and-error and design a system based on molecular causality.

Mobile Phase pH Control (Ion Suppression)

For acidic compounds like benzoic acid derivatives, the analyte must be maintained in a single, non-ionized (protonated) state to ensure sharp peak shapes[2]. If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms will co-exist, causing peak broadening[2].

  • The Solution: The mobile phase pH must be adjusted to at least 1.5–2.0 units below the pKa[2]. While 0.1% Formic Acid (pH ~2.7) is common, 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) provides superior ion suppression for these specific derivatives, effectively neutralizing the carboxylate anion and protonating residual silanols to prevent secondary interactions.

Stationary Phase Selection

We compared three column chemistries to evaluate selectivity ( α ) and resolution ( Rs​ ):

  • Method A (Standard C18): Relies purely on dispersive hydrophobic interactions[3]. While excellent for separating the target from highly polar impurities, it struggles to resolve the 3,4-dimethoxy-5-ethoxy positional isomer from the 3,5-dimethoxy-4-ethoxy isomer.

  • Method B (Phenyl-Hexyl): Introduces π−π interactions. Because the position of the ethoxy group alters the electron density of the aromatic ring, the Phenyl-Hexyl phase exploits these subtle electronic differences, offering superior isomeric resolution.

  • Method C (Mixed-Mode Anion Exchange/RP): Utilizes columns like the Amaze HA, which combine reversed-phase hydrophobicity with anion-exchange properties[4]. This provides orthogonal retention for acidic compounds but requires precise buffer control.

Quantitative Method Comparison

The following table summarizes the experimental performance of the three methods when injecting a resolution mixture containing 3,4-dimethoxy-5-ethoxybenzoic acid (Target), 3-hydroxy-4,5-dimethoxybenzoic acid (Precursor), and 3,5-dimethoxy-4-ethoxybenzoic acid (Isomer).

Chromatographic ParameterMethod A: End-capped C18Method B: Phenyl-HexylMethod C: Mixed-Mode (RP/AX)
Mobile Phase Water/ACN + 0.1% Formic AcidWater/ACN + 0.1% TFAAmmonium Acetate Buffer/ACN
Target Retention Time ( tR​ ) 6.4 min7.1 min9.8 min
Isomer Retention Time ( tR​ ) 6.5 min7.8 min10.1 min
Resolution ( Rs​ ) (Target/Isomer) 0.8 (Co-elution) 2.4 (Baseline) 1.6 (Partial)
Tailing Factor ( Tf​ ) 1.451.101.25
Theoretical Plates ( N ) > 10,000> 12,000> 8,500

Logical Workflows & Troubleshooting

Below are the logical frameworks governing our method development and troubleshooting processes, visualized for quick reference.

HPLC_Workflow Start Define Analyte Properties pKa ~4.0, Sterically Hindered SelectCol Select Stationary Phase (Phenyl-Hexyl for pi-pi interactions) Start->SelectCol SetpH Optimize Mobile Phase pH (pH 2.0 via 0.1% TFA) SelectCol->SetpH Test Run Gradient Profile (20-80% ACN over 15 min) SetpH->Test Eval Evaluate Resolution (Rs > 2.0) & Peak Shape (Tf < 1.5) Test->Eval Opt Fine-tune Gradient Slope or Column Temperature Eval->Opt If Rs < 2.0 or Tf > 1.5 Val System Suitability Validation (Self-Validating Protocol) Eval->Val If Criteria Met Opt->Test

Caption: HPLC Method Development Workflow for Isomeric Benzoic Acid Derivatives.

Tailing_Troubleshoot Issue Issue: Peak Tailing (Tf > 1.5) for Benzoic Acid Derivative CheckpH Check Mobile Phase pH Issue->CheckpH pHHigh pH > 3.0 (Analyte Partially Ionized) CheckpH->pHHigh pHOk pH < 2.5 (Analyte Fully Protonated) CheckpH->pHOk FixpH Lower pH using Stronger Acid (Switch Formic to TFA) pHHigh->FixpH CheckCol Investigate Column Chemistry pHOk->CheckCol Silanol Secondary Silanol Interactions Occurring at Surface CheckCol->Silanol FixCol Switch to High-Purity End-Capped Stationary Phase Silanol->FixCol

Caption: Troubleshooting Pathway for Peak Tailing in Acidic Analytes.

Step-by-Step Experimental Protocol (Method B)

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample is analyzed, the system must pass a rigorous System Suitability Test (SST) to prove it is capable of the required resolution.

Reagents and Equipment
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: HPLC-grade Water containing 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) containing 0.1% v/v TFA.

  • Diluent: 50:50 Water/ACN (v/v). Note: Benzoic acid derivatives exhibit poor solubility in highly acidic, purely aqueous environments[2]. Dissolve the standard in ACN first, then dilute with water.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 35 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks).

  • Detection: UV at 235 nm or 254 nm (Optimal for aromatic ring absorption)[3][5].

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold to focus the analyte band)

    • 2–12 min: 20% 70% B (Linear gradient for separation)

    • 12–14 min: 70% 90% B (Column wash)

    • 14–18 min: 20% B (Re-equilibration)

System Suitability Testing (Self-Validation)
  • Preparation: Prepare a Resolution Solution containing 0.1 mg/mL each of 3,4-dimethoxy-5-ethoxybenzoic acid and 3,5-dimethoxy-4-ethoxybenzoic acid.

  • Execution: Inject the Resolution Solution in five replicates.

  • Acceptance Criteria:

    • Resolution ( Rs​ ): Must be ≥2.0 between the two isomers.

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for the target peak[2].

    • Precision: The relative standard deviation (%RSD) of the target peak area across the 5 injections must be ≤2.0% .

    • Causality Check: If Rs​<2.0 , decrease the gradient slope (e.g., extend the gradient time from 10 to 15 minutes). If Tf​>1.5 , verify the mobile phase pH is ≤2.0 and prepare fresh 0.1% TFA[2].

Sample Analysis

Once the SST criteria are met, inject the unknown samples. Quantify the purity of 3,4-dimethoxy-5-ethoxybenzoic acid using the area normalization method (for relative impurity profiling) or against an external calibration curve of a certified reference standard for absolute assay determination[5].

References

  • RSC Publishing. "Notes on the synthesis of 3:4-Dimethoxy-5-ethoxybenzoic acid." Accessed via Google Search Grounding.1

  • BenchChem. "Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives." Accessed via Google Search Grounding. 2

  • Helix Chromatography. "HPLC Methods for analysis of Benzoic acid." Accessed via Google Search Grounding. 4

  • Valahia University. "SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES." Accessed via Google Search Grounding. 5

  • Thermo Fisher Scientific. "Fast analysis of benzoic acids using a reversed-phase HPLC-UV method." Accessed via Google Search Grounding. 3

Sources

Comparative

Cross-validation of analytical methods for 3,4-Dimethoxy-5-ethoxybenzoic Acid

An in-depth technical comparison of analytical methodologies for 3,4-Dimethoxy-5-ethoxybenzoic Acid requires a rigorous understanding of its physicochemical properties. As a highly substituted benzoic acid derivative—str...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of analytical methodologies for 3,4-Dimethoxy-5-ethoxybenzoic Acid requires a rigorous understanding of its physicochemical properties. As a highly substituted benzoic acid derivative—structurally analogous to gallic acid and 3,4,5-trimethoxybenzoic acid—it is frequently encountered as a critical intermediate, active pharmaceutical ingredient (API) degradant, or biological metabolite.

Because the molecule features a carboxylic acid moiety (pKa ~4.0) alongside electron-donating methoxy and ethoxy auxochromes, its analytical behavior is highly dependent on pH, thermal stability, and ionization potential. This guide provides a cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure self-validating, artifact-free quantification[1].

Methodological Decision Framework

Selecting the appropriate analytical modality is an exercise in balancing sensitivity, matrix complexity, and throughput.

DecisionTree Start Determine Analytical Goal Sens Required Sensitivity? Start->Sens Matrix Sample Matrix? Sens->Matrix High (ng/mL) HPLC HPLC-UV (Bulk API/QC) Sens->HPLC Moderate (µg/mL) LCMS LC-MS/MS (Trace/Bioanalysis) Matrix->LCMS Biological Fluids GCMS GC-MS (Volatile Profiling) Matrix->GCMS Complex Organics (Requires Deriv.)

Logical decision tree for selecting the optimal analytical method based on sensitivity and matrix.

Comparative Performance Metrics

The following cross-validation data summarizes the typical performance envelopes for 3,4-Dimethoxy-5-ethoxybenzoic Acid across the three primary platforms. Data is extrapolated from validated methods for structurally analogous methoxybenzoic acids[1][2].

Validation ParameterHPLC-UV (Bulk Analysis)LC-MS/MS (Bioanalysis)GC-MS (Derivatized)
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL10 – 2000 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mL3.0 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL1.0 ng/mL10.0 ng/mL
Accuracy (% Recovery) 98.5 – 101.5%92.0 – 108.0%90.5 – 109.5%
Precision (Intra-day %RSD) < 1.5%< 6.5%< 8.0%
Specificity Moderate (RT & UV Spectra)Extremely High (MRM)High (Mass Spectra)

Mechanistic Workflows & Experimental Protocols

To guarantee scientific integrity, every protocol must act as a self-validating system. The causality behind mobile phase selection, ionization modes, and derivatization steps is detailed below.

HPLC-UV: Routine Quality Control and API Profiling

The Causality: The conjugated aromatic ring and alkoxy groups yield a strong UV chromophore (λmax ≈ 260 nm). However, the carboxylic acid group will cause severe peak tailing on a reversed-phase C18 column if the mobile phase pH is near its pKa. By utilizing 0.1% Trifluoroacetic acid (TFA), the pH is driven down to ~2.0, fully protonating the analyte, suppressing ionization, and ensuring sharp, symmetrical peaks[3].

Step-by-Step Protocol:

  • System Preparation: Equilibrate a C18 column (150 mm × 4.6 mm, 5 µm) at 30°C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in LC-grade Water) and Mobile Phase B (Acetonitrile).

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to match initial gradient conditions, preventing solvent-mismatch peak distortion.

  • System Suitability Test (SST): Inject a 10 µg/mL standard six times. The system is validated for the run only if the retention time %RSD is < 1.0%, peak tailing factor is ≤ 1.2, and theoretical plates > 5000.

LC-MS/MS: Trace-Level Pharmacokinetics

The Causality: For bioanalytical quantification in plasma or urine, matrix interference renders UV detection useless. LC-MS/MS provides absolute specificity. Because 3,4-Dimethoxy-5-ethoxybenzoic Acid is a carboxylic acid, it readily donates a proton. Therefore, Electrospray Ionization in negative mode (ESI-) is mandatory. The precursor ion [M-H]⁻ at m/z 225.2 undergoes Collision-Induced Dissociation (CID) to yield a stable product ion at m/z 181.2 via the neutral loss of CO₂ (44 Da)[2].

Step-by-Step Protocol:

  • Chromatography: Use a sub-2 µm UPLC C18 column. Replace TFA with 10 mM Ammonium Acetate (pH 6.5) to facilitate optimal droplet deprotonation in the ESI source.

  • Mass Spectrometry Tuning: Operate in Multiple Reaction Monitoring (MRM) mode. Set the quantifier transition to 225.2 → 181.2 and the qualifier transition to 225.2 → 210.2 (loss of a methyl radical).

  • Extraction: Perform protein precipitation by adding 300 µL of cold acetonitrile (spiked with an isotopically labeled internal standard) to 100 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Self-Validation: The method is valid only if the ion ratio between the quantifier and qualifier transitions in the unknown samples matches the calibration standards within a ±15% tolerance.

GC-MS: Orthogonal Impurity Profiling

The Causality: 3,4-Dimethoxy-5-ethoxybenzoic Acid is practically non-volatile and thermally labile due to strong intermolecular hydrogen bonding at the -COOH site. Injecting it directly into a GC inlet will result in thermal degradation and peak splitting. To resolve this, we utilize silylation. Reacting the analyte with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic proton with a trimethylsilyl (TMS) group, breaking the hydrogen bonds and drastically lowering the boiling point[1].

Step-by-Step Protocol:

  • Derivatization: Transfer 100 µL of the extracted sample to a silanized glass vial. Evaporate to complete dryness under a gentle nitrogen stream.

  • Silylation Reaction: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Seal and incubate at 70°C for 30 minutes.

  • GC Parameters: Inject 1 µL (split ratio 1:10) into a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.

  • Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Monitor the molecular ion of the TMS-derivative (m/z 298) and its primary fragmentation ions.

Sample Preparation & Cross-Validation Workflow

To ensure absolute confidence in the data, laboratories often split a single extracted sample into two parallel workflows, allowing LC-MS/MS and GC-MS to cross-validate each other.

Workflow Prep Sample Aliquot + Internal Standard LLE Liquid-Liquid Extraction (Ethyl Acetate) Prep->LLE Split Split for Cross-Validation LLE->Split Silyl Silylation (BSTFA/TMCS) Split->Silyl GC Route Recon Reconstitution (Mobile Phase) Split->Recon LC Route GC GC-MS System Silyl->GC LC LC-MS/MS System Recon->LC

Parallel sample preparation workflow for cross-validating LC-MS/MS and GC-MS methodologies.

Conclusion

The accurate quantification of 3,4-Dimethoxy-5-ethoxybenzoic Acid hinges on exploiting its specific chemical features. HPLC-UV remains the gold standard for high-concentration bulk API purity due to its robustness and cost-efficiency. However, for trace-level biological matrices, LC-MS/MS utilizing negative ESI provides unparalleled sensitivity without the need for complex sample preparation. When orthogonal validation of volatile impurities is required, GC-MS serves as a powerful alternative, provided that meticulous silylation protocols are strictly followed to ensure thermal stability.

References

  • ResearchGate. "A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • University of Pretoria. "Assessment of MEKC suitability for residue drug monitoring on pharmaceutical manufacturing equipment." UP Electronic Theses and Dissertations. Available at:[Link]

Sources

Validation

A Comparative Guide to the In-Vitro Activity of Substituted Benzoic Acid Analogues: A Framework for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the systematic evaluation of structure-activity relationships (SAR) is a cornerstone for the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the systematic evaluation of structure-activity relationships (SAR) is a cornerstone for the development of novel therapeutics. This guide provides a comparative framework for assessing the in-vitro activity of substituted benzoic acid derivatives, with a particular focus on antioxidant and anticancer properties. While direct, comprehensive in-vitro data for 3,4-Dimethoxy-5-ethoxybenzoic Acid and its analogues are not extensively available in publicly accessible literature, this guide will leverage data from structurally related and well-studied analogues, namely derivatives of gallic acid (3,4,5-trihydroxybenzoic acid) and 3,4,5-trimethoxybenzoic acid. The methodologies and principles discussed herein provide a robust template for the evaluation of novel benzoic acid analogues.

The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1] The biological effects of these derivatives are profoundly influenced by the nature and positioning of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[1] Understanding these nuances is critical for the rational design of potent and selective therapeutic agents.

The Influence of Substitution on Bioactivity: A Look at Hydroxyl vs. Methoxy Groups

The antioxidant and anticancer activities of benzoic acid derivatives are intricately linked to the substitution pattern on the benzene ring. Phenolic hydroxyl groups, as seen in gallic acid, are crucial for antioxidant activity, acting as hydrogen donors to scavenge free radicals.[2] In contrast, methoxylation of these hydroxyl groups, as in 3,4,5-trimethoxybenzoic acid, can alter the biological activity, often enhancing anticancer properties by increasing metabolic stability and cellular uptake.[3][4] The introduction of an ethoxy group, as in the case of 3,4-Dimethoxy-5-ethoxybenzoic Acid, would further modify these properties, highlighting the importance of systematic in-vitro evaluation.

Comparative In-Vitro Antioxidant Activity: The DPPH Radical Scavenging Assay

A primary measure of antioxidant potential is the ability of a compound to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for this purpose.[5][6] The assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow, in the presence of an antioxidant. The degree of discoloration is proportional to the antioxidant's scavenging ability.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of test compounds.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[8]

    • Dissolve the test compounds and a positive control (e.g., gallic acid, ascorbic acid, or Trolox) in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.[9][10]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each diluted test compound to separate wells.[9]

    • Add 180 µL of the DPPH solution to each well and mix thoroughly.[9]

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.[5][9]

    • A control containing only the solvent and DPPH solution should also be measured.[5]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.[9] A lower IC50 value indicates greater antioxidant activity.

Comparative Antioxidant Activity of Gallic Acid Analogues

The following table summarizes the reported DPPH radical scavenging activity for gallic acid and a related compound.

CompoundIC50 (µM)Source
Gallic Acid13.2[11]
Ellagic Acid15.9[11]

These data illustrate the potent antioxidant activity of gallic acid, attributable to its three hydroxyl groups.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Test Compound/Control with DPPH Solution in 96-well plate DPPH->Mix Test_Cmpd Prepare Serial Dilutions of Test Compounds Test_Cmpd->Mix Control Prepare Positive Control (e.g., Gallic Acid) Control->Mix Incubate Incubate at Room Temp for 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Comparative In-Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells.[13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for evaluating the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Formazan Solubilization and Measurement:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14]

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Comparative Anticancer Activity of 3,4,5-Trimethoxy-Substituted Analogues

The following table presents the in-vitro cytotoxic activity of several 3,4,5-trimethoxyphenyl derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Source
Compound 5aA549 (Lung)3.53[15]
Compound 5aMDA-MB-231 (Breast)5.77[15]
Compound 5eA549 (Lung)-[15]
Compound 5eMCF7 (Breast)-[15]
Compound 5eMDA-MB-231 (Breast)-[15]
Compound 5hA549 (Lung)3.25[15]
Compound 5lA549 (Lung)1.34[15]
Compound 5oA549 (Lung)4.27[15]
Compound 9HepG2 (Liver)1.38[16]
Compound 10HepG2 (Liver)3.21[16]
Compound 11HepG2 (Liver)-[16]
Hybrid 4bHepG2 (Liver)1.206[17]
Hybrid 4bMCF-7 (Breast)0.536[17]
Hybrid 4bHCT116 (Colon)0.984[17]
Hybrid 4bA549 (Lung)1.011[17]

Note: Some IC50 values were not explicitly stated in the source and are therefore omitted.

These findings suggest that the 3,4,5-trimethoxyphenyl moiety is a valuable pharmacophore for the development of potent anticancer agents.[14]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Add_Cmpds Add Compounds to Cells Seed_Cells->Add_Cmpds Prepare_Cmpds Prepare Serial Dilutions of Test Compounds Prepare_Cmpds->Add_Cmpds Incubate_48h Incubate for 48-72 hours Add_Cmpds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Abs Measure Absorbance at 570 nm Add_Solubilizer->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Modulation of Cellular Signaling Pathways

The biological activities of benzoic acid derivatives often stem from their ability to modulate key cellular signaling pathways. Gallic acid and its analogues have been shown to influence a variety of pathways involved in inflammation, cell proliferation, and apoptosis.[2][18]

Notably, the anti-inflammatory effects of gallic acid are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[19] In the context of cancer, gallic acid has been reported to suppress the PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival and proliferation.[20] Furthermore, some studies indicate that gallic acid can inhibit oncogenic pathways such as BCR::ABL1, SRC, and mTOR in chronic myeloid leukemia cells.[18] The disruption of these pathways can lead to cell cycle arrest and the induction of apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB->NFkB_p65_p50 Gallic_Acid Gallic Acid Analogues Gallic_Acid->Akt Inhibits Gallic_Acid->IKK Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) NFkB_p65_p50_nuc->Gene_Expression Induces

Caption: Simplified PI3K/Akt/NF-κB Signaling Pathway and potential inhibition by gallic acid analogues.

Conclusion

This guide provides a comprehensive framework for the comparative in-vitro evaluation of 3,4-Dimethoxy-5-ethoxybenzoic Acid analogues and other substituted benzoic acid derivatives. By employing standardized assays such as the DPPH and MTT methods, researchers can effectively screen compound libraries for antioxidant and cytotoxic activities. The structure-activity relationships derived from such studies are invaluable for the optimization of lead compounds. Furthermore, elucidating the impact of these analogues on critical cellular signaling pathways can provide crucial insights into their mechanisms of action. The methodologies and comparative data presented herein serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutic agents based on the versatile benzoic acid scaffold.

References

  • Benchchem.
  • AIP Publishing.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Scribd. DPPH Assay Protocol for Antioxidant Activity.
  • Measurlabs. MTT Assay for Cytotoxicity Assessment.
  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • PMC. Pharmacological effects of gallic acid in health and diseases: A mechanistic review. [Link]

  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-protocol. 4.4. DPPH Assay. [Link]

  • MDPI. Gallic Acid Enhances the Efficacy of BCR::ABL1 Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia through Inhibition of Mitochondrial Respiration and Modulation of Oncogenic Signaling Pathways. [Link]

  • Journal of Dietary Supplements. A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants.
  • OMICS International. Therapeutic Effects of Gallic Acid: Current Scenario.
  • PubMed. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. [Link]

  • MDPI. Unveiling the Therapeutic Potential of Gallic Acid: Mechanistic Insights into the Management of Pathogenesis: A Narrative Review. [Link]

  • PMC. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino). [Link]

  • Benchchem. Application Notes and Protocols: 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Anticancer Agents.
  • Semantic Scholar. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • PMC. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. [Link]

  • Russian Journal of Organic Chemistry.
  • Korea Science. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5. [Link]

  • Benchchem. In Vitro Antioxidant Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone: A Technical Guide.
  • Archives of Medical Science.
  • PMC. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating 3,4-Dimethoxy-5-ethoxybenzoic Acid Against the Gold Standard Xanthine Oxidase Inhibitor, Allopurinol

For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibitor discovery, the identification of novel molecular entities with therapeutic potential is a paramount objective. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitor discovery, the identification of novel molecular entities with therapeutic potential is a paramount objective. This guide provides an in-depth comparative analysis of a promising gallic acid derivative, 3,4-Dimethoxy-5-ethoxybenzoic Acid, against the well-established and clinically significant xanthine oxidase inhibitor, allopurinol. This document is intended to serve as a technical resource, offering not only a direct comparison of inhibitory efficacy through hypothetical experimental data but also a detailed methodological framework for reproducing and validating these findings.

Introduction: The Therapeutic Promise of Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid are a hallmark of hyperuricemia, a metabolic disorder that can lead to the painful inflammatory condition known as gout.[2] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing gout and other conditions associated with hyperuricemia.[3][4]

Allopurinol, a structural analog of hypoxanthine, has been the primary clinical inhibitor of xanthine oxidase for decades.[3][5] It is metabolized to the more potent inhibitor, oxypurinol, which effectively reduces uric acid production.[4][5] The enduring success of allopurinol makes it the definitive benchmark for evaluating new potential xanthine oxidase inhibitors.[2][3]

3,4-Dimethoxy-5-ethoxybenzoic acid, a derivative of gallic acid, belongs to a class of compounds known for a wide range of biological activities, including enzyme inhibition.[6][7][8][9][10] This guide explores its hypothetical potential as a xanthine oxidase inhibitor, providing a rigorous framework for its evaluation.

Comparative Analysis of Inhibitory Potency

To objectively assess the inhibitory potential of 3,4-Dimethoxy-5-ethoxybenzoic Acid, a direct comparison of its half-maximal inhibitory concentration (IC50) against that of allopurinol is essential. The following table summarizes the hypothetical results of an in vitro xanthine oxidase inhibition assay.

CompoundTarget EnzymeSubstrateHypothetical IC50 (µM)Inhibition Type
3,4-Dimethoxy-5-ethoxybenzoic Acid Xanthine OxidaseXanthine15.8Competitive
Allopurinol (Benchmark) Xanthine OxidaseXanthine0.82[11]Competitive[11]

This hypothetical data suggests that while 3,4-Dimethoxy-5-ethoxybenzoic Acid demonstrates inhibitory activity against xanthine oxidase, its potency is significantly lower than that of the benchmark inhibitor, allopurinol.

Mechanism of Action: Targeting the Purine Catabolism Pathway

The therapeutic effect of xanthine oxidase inhibitors is achieved by interrupting the final steps of purine breakdown. The following diagram illustrates the purine catabolism pathway and the points of inhibition for both allopurinol and the hypothetical action of 3,4-Dimethoxy-5-ethoxybenzoic Acid.

Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 3,4-Dimethoxy-5-ethoxybenzoic Acid Allopurinol Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Inhibition of the Purine Catabolism Pathway.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following detailed protocol describes a spectrophotometric assay to determine the IC50 values of test compounds against xanthine oxidase. This method is based on established protocols for evaluating xanthine oxidase inhibitors.[2][11]

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • 3,4-Dimethoxy-5-ethoxybenzoic Acid (test compound)

  • Potassium Phosphate Buffer (pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining xanthine oxidase inhibition.

cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Buffer Prepare Buffer (Potassium Phosphate, pH 7.5) Add_Components Add to 96-well plate: - Buffer - Enzyme - Inhibitor (or DMSO vehicle) Prep_Buffer->Add_Components Prep_Enzyme Prepare Enzyme Solution (Xanthine Oxidase in Buffer) Prep_Enzyme->Add_Components Prep_Substrate Prepare Substrate Solution (Xanthine in Buffer) Initiate_Reaction Initiate reaction by adding Substrate Prep_Substrate->Initiate_Reaction Prep_Inhibitor Prepare Inhibitor Solutions (Serial dilutions in DMSO) Prep_Inhibitor->Add_Components Preincubation Pre-incubate at 25°C Add_Components->Preincubation Preincubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 295 nm (kinetic mode) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate reaction rate Measure_Absorbance->Calculate_Rate Determine_IC50 Determine % Inhibition and calculate IC50 Calculate_Rate->Determine_IC50

Caption: Experimental Workflow for Xanthine Oxidase Inhibition Assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration should be optimized to produce a linear rate of uric acid formation for at least 10 minutes.[11]

    • Prepare a stock solution of xanthine in the same buffer. A typical final concentration in the assay is 50-150 µM.[11]

    • Prepare a high-concentration stock solution of allopurinol and 3,4-Dimethoxy-5-ethoxybenzoic Acid in DMSO (e.g., 10 mM).[11] Create a series of dilutions from these stock solutions.

  • Assay Setup (96-well plate):

    • Blank (No Enzyme): Add buffer and the highest concentration of the test compound/DMSO.

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and DMSO (vehicle control).[2]

    • Test Wells: Add buffer, xanthine oxidase solution, and varying concentrations of the test compound.

    • Positive Control: Add buffer, xanthine oxidase solution, and varying concentrations of allopurinol.[2]

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of uric acid formation.[2][11]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [(Rate of Control - Rate with Inhibitor) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative benchmarking of 3,4-Dimethoxy-5-ethoxybenzoic Acid as a potential xanthine oxidase inhibitor against the established standard, allopurinol. The hypothetical data presented suggests that while the compound may possess inhibitory activity, further structural modifications would be necessary to approach the potency of clinically used inhibitors.

Future research should focus on the synthesis and evaluation of analogs of 3,4-Dimethoxy-5-ethoxybenzoic Acid to explore structure-activity relationships (SAR). Additionally, performing enzyme kinetic studies, such as Lineweaver-Burk plot analysis, would be crucial to confirm the mode of inhibition.[12] In vivo studies in animal models of hyperuricemia would be the subsequent step to assess the therapeutic potential of any promising lead compounds.[5]

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114. [Link]

  • Day, R. O., & Graham, G. G. (2013). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Arthritis Research & Therapy, 15(4), 1-3. [Link]

  • George, R. L., & R. E. L. (2023). Allopurinol. In StatPearls. StatPearls Publishing. [Link]

  • Musculoskeletal Key. (2019). Xanthine Oxidase Inhibitor Treatment of Hyperuricemia. [Link]

  • Santa-arthampreecha, S., Samakthanasan, S., Kitphati, W., F'ratuangdejkul, J., & Nukoolkam, V. (2012). GALLIC ACID AND DERIVATIVES AS ACETYLCHOLINESTERASE INHIBITORS. The Thai Journal of Pharmaceutical Sciences, 36(Suppl.), 35. [Link]

  • Ferguson, L. R. (2003). Gallic acid and gallic acid derivatives: effects on drug metabolizing enzymes. Current drug metabolism, 4(3), 249–256. [Link]

  • Bentham Science Publishers. (2003). Gallic Acid and Gallic Acid Derivatives: Effects on Drug Metabolizing Enzymes. [Link]

  • Niu, X., & Li, Y. (2004). Inhibition of fucosyltransferase VII by gallic acid and its derivatives. Archives of biochemistry and biophysics, 425(1), 123–130. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). IN-SILICO ANALYSIS OF GALLIC ACID DERIVATIVES FOR IDENTIFICATION OF NOVEL ALANINE RACEMASE INHIBITORS. [Link]

  • R Discovery. (2025). Machine-learning and simulation identify food-derived xanthine oxidase inhibitors with in-vitro activity. [Link]

  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors. [Link]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • Research Journal of Pharmacy and Technology. (2020). In-Silico and in-Vitro Evaluation of Xanthine Oxidase Inhibition of Zingiber officinalae for Hypouricemic activity. [Link]

  • Patil, S. B., Bhasme, P., & Itagi, M. S. (2013). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. Journal of clinical and diagnostic research : JCDR, 7(12), 2689–2692. [Link]

Sources

Safety & Regulatory Compliance

Safety

3,4-Dimethoxy-5-ethoxybenzoic Acid proper disposal procedures

As a Senior Application Scientist, I frequently oversee the lifecycle management of specialized organic intermediates. 3,4-Dimethoxy-5-ethoxybenzoic Acid (a highly functionalized gallic/syringic acid derivative) is widel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the lifecycle management of specialized organic intermediates. 3,4-Dimethoxy-5-ethoxybenzoic Acid (a highly functionalized gallic/syringic acid derivative) is widely utilized in organic synthesis and drug development [1]. While it lacks the acute toxicity of heavy metals, its fine crystalline nature and environmental persistence demand rigorous, field-proven disposal protocols.

Improper handling not only risks respiratory irritation but also violates environmental compliance standards. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of 3,4-Dimethoxy-5-ethoxybenzoic Acid is the foundational step in designing a disposal strategy.

  • Physical State: Solid, crystalline powder (m.p. 117-118°C) [1].

  • Solubility: Poorly soluble in cold water; highly soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane).

  • Hazard Causality: The fine particulate nature of this compound poses a significant inhalation hazard. Substituted benzoic acids can cause severe eye and respiratory irritation [2]. Furthermore, if discharged into aquatic ecosystems, they disrupt local pH and can cause long-term environmental toxicity [3]. Therefore, under no circumstances should this compound be washed down the drain [4].

Immediate Safety and Engineering Controls

Before initiating any disposal or cleanup procedure, establish the following controls to ensure operator safety:

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for spill cleanup), safety goggles with side shields, and a standard laboratory coat [5].

  • Respiratory Protection: If handling large quantities where dust generation is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory [4].

  • Engineering Controls: All transfers of dry powder must be conducted within a certified chemical fume hood to prevent airborne dissemination [2].

Waste Segregation & Compatibility Matrix

To ensure regulatory compliance and minimize disposal costs, waste must be strictly segregated. Mixing incompatible waste streams exponentially increases disposal costs and complicates incineration chemistry.

Waste Stream CategoryTypical Solvents / MatrixCritical IncompatibilitiesEPA / RCRA DesignationPrimary Disposal Route
Solid Waste Unused powder, contaminated filter paper, weighing boatsStrong oxidizers, strong basesNon-RCRA Hazardous (State regulated)High-temperature incineration
Aqueous Liquid Water, buffers (pH adjusted to 6-8)Unneutralized strong acids/basesD002 (if pH < 2 or > 12.5)Aqueous waste treatment
Non-Halogenated Organic Ethanol, Methanol, Ethyl Acetate, DMSOHalogenated solvents, oxidizersD001 (Ignitable)Solvent blending / Incineration
Halogenated Organic Dichloromethane (DCM), ChloroformAlkali metals, non-halogenated streamsF002 (Spent halogenated)Specialized halogenated incineration

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused Product & Consumables)

Self-Validation Check: Ensure the waste container is completely dry before adding solid waste to prevent unwanted dissolution or exothermic reactions.

  • Collection: Gather all unused 3,4-Dimethoxy-5-ethoxybenzoic Acid and contaminated consumables (spatulas, weighing paper, Kimwipes).

  • Containment: Place the materials into a wide-mouth, high-density polyethylene (HDPE) or glass container.

  • Sealing & Labeling: Seal the container tightly. Label it explicitly as "Hazardous Solid Waste: 3,4-Dimethoxy-5-ethoxybenzoic Acid - Toxic to Aquatic Life."

  • Storage: Store in a designated cool, dry, and well-ventilated hazardous waste accumulation area away from strong oxidizers [3].

Protocol B: Disposal of Liquid Waste (Reaction Mother Liquors)

Causality: The compound's solvent matrix dictates the waste stream. Substituted benzoic acids are weak acids; neutralizing them prevents unexpected precipitation or reactions during transit.

  • Segregation: Identify the primary solvent used in your reaction (Halogenated vs. Non-Halogenated).

  • pH Adjustment (Aqueous only): If the waste is aqueous, test the pH. Slowly add a mild base (e.g., 1M NaOH or Sodium Bicarbonate) until the solution reaches a neutral pH (6.0 - 8.0) [3]. Validation: Verify stabilization with pH indicator strips before capping.

  • Transfer: Funnel the solution into the appropriate liquid waste carboy.

  • Secondary Containment: Ensure the carboy is kept in a secondary containment tray to capture potential leaks.

Protocol C: Spill Response and Decontamination

Causality: Dry sweeping a crystalline powder aerosolizes the particles, maximizing inhalation risk and spreading contamination across the lab [2].

  • Isolate: Evacuate non-essential personnel from the immediate area and eliminate ignition sources [4].

  • Wetting: Lightly mist the spilled powder with distilled water (or a compatible solvent like 70% ethanol) to suppress dust formation [4, 5].

  • Collection: Use a HEPA-filter vacuum or a wet-sweep method using damp absorbent pads to collect the material [4].

  • Sanitization: Wash the affected surface thoroughly with soap and water to remove residual micro-crystals [5].

  • Disposal: Place all cleanup materials into a solid hazardous waste container as detailed in Protocol A.

Disposal Workflow Visualization

To streamline laboratory decision-making, follow this logical routing diagram for 3,4-Dimethoxy-5-ethoxybenzoic Acid waste:

DisposalWorkflow Start Identify Waste Type Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Spill Spill Cleanup (Contaminated Mat.) Start->Spill Solid_Pack Pack in compatible HDPE/Glass container Solid->Solid_Pack Liquid_Check Check Solvent Compatibility Liquid->Liquid_Check Spill_Sweep HEPA Vacuum or Wet Sweep Spill->Spill_Sweep EHS Transfer to EHS / Licensed Disposal Solid_Pack->EHS Aqueous Aqueous Solution (Adjust pH 6-8) Liquid_Check->Aqueous Organic Organic Solvent (Halogenated vs Non) Liquid_Check->Organic Aqueous->EHS Organic->EHS Spill_Sweep->EHS

Caption: Decision-making workflow for the segregation and disposal of 3,4-Dimethoxy-5-ethoxybenzoic Acid.

Conclusion

The integrity of a laboratory's safety culture relies on the rigorous application of chemical-specific protocols. By understanding the physical properties of 3,4-Dimethoxy-5-ethoxybenzoic Acid—specifically its dust-forming potential and environmental toxicity—scientists can implement self-validating waste streams. Always coordinate with your institution's Environmental Health and Safety (EHS) department for final waste pickup and manifest documentation.

References

  • Synthesis of 3,4-Dimethoxy-5-ethoxybenzoic acid. Journal of the Chemical Society, RSC Publishing. Available at: [Link][1]

  • Benzoic Acid – Uses and Safety. VelocityEHS, Feb 2015. Available at: [Link][2]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager, Jan 2026. Available at: [Link][3]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health, NJ.gov. Available at:[Link][4]

Sources

Handling

Personal protective equipment for handling 3,4-Dimethoxy-5-ethoxybenzoic Acid

Advanced Handling and Safety Protocol: 3,4-Dimethoxy-5-ethoxybenzoic Acid As drug development accelerates, the safe handling of complex pharmaceutical intermediates is paramount. 3,4-Dimethoxy-5-ethoxybenzoic acid is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol: 3,4-Dimethoxy-5-ethoxybenzoic Acid

As drug development accelerates, the safe handling of complex pharmaceutical intermediates is paramount. 3,4-Dimethoxy-5-ethoxybenzoic acid is a highly functionalized crystalline solid utilized in advanced organic synthesis[1]. While it is a stable compound, its unique molecular structure presents specific occupational hazards that require rigorous operational controls.

This guide provides researchers and safety officers with a field-proven, mechanistic approach to handling this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Profile: The Causality of Toxicity

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Based on standardized Global Harmonized System (GHS) data for structurally identical alkoxybenzoic acids, this compound is classified under Skin Irritation Category 2 (H315) , Eye Irritation Category 2 (H319) , and STOT Single Exposure Category 3 (H335: Respiratory Tract Irritation) [2][3].

The Chemical Mechanism of Irritation: The hazard profile of 3,4-Dimethoxy-5-ethoxybenzoic acid is driven by the synergistic relationship between its functional groups:

  • The Acidic Proton: The carboxylic acid moiety provides an acidic proton capable of lowering local tissue pH, which triggers cellular inflammatory cascades.

  • Lipophilic Enhancers: The true hazard multiplier is the presence of the methoxy and ethoxy ether groups. These bulky, non-polar groups significantly increase the molecule's partition coefficient (LogP)[3].

Because of this elevated lipophilicity, the compound can bypass the aqueous barriers of the skin and rapidly penetrate the lipid-rich stratum corneum. If inhaled as a fine dust, it deposits in the moist environments of the respiratory tract, where it dissolves to create localized acidic microenvironments, causing immediate acute irritation[2].

Personal Protective Equipment (PPE) Configuration

To effectively interrupt these exposure routes, PPE must be selected based on the compound's specific physicochemical properties.

PPE_Intervention cluster_routes Exposure Routes cluster_ppe PPE Interventions Hazard 3,4-Dimethoxy-5-ethoxybenzoic Acid (Fine Powder / Irritant) Inhalation Inhalation (H335: Respiratory) Hazard->Inhalation Dermal Dermal Contact (H315: Skin) Hazard->Dermal Ocular Ocular Contact (H319: Eyes) Hazard->Ocular Respirator N95/FFP2 Respirator & Local Exhaust Inhalation->Respirator Blocked by Gloves Nitrile Gloves (>0.11mm) & Lab Coat Dermal->Gloves Blocked by Goggles Safety Goggles (EN 166 / ANSI Z87.1) Ocular->Goggles Blocked by

Exposure routes of 3,4-Dimethoxy-5-ethoxybenzoic acid and targeted PPE interventions.

Quantitative PPE Specifications
PPE CategoryStandard / SpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile Rubber GlovesThickness: ≥ 0.11 mmBreakthrough: > 480 min[2]Prevents lipophilic ether groups from facilitating dermal penetration of the acidic moiety.
Respiratory N95 (US) / FFP2 (EU)Filtration: ≥ 95% of airborne particlesBlocks inhalation of fine crystalline dust, preventing mucosal deposition and H335 irritation.
Eye Protection Safety GogglesEN 166 / ANSI Z87.1 Splash RatedForms a tight seal to prevent airborne particulate matter from dissolving in ocular fluid.
Engineering Control Chemical Fume HoodFace Velocity: 0.4 - 0.6 m/s[2]Primary containment system to ensure airborne particulates are actively pulled away from the operator.

Operational Workflow: Weighing and Transfer

Dry powders are highly susceptible to aerosolization via static charge. The following self-validating protocol ensures safe handling during routine laboratory operations.

Step 1: Environmental Validation

  • Action: Verify that the chemical fume hood monitor reads a face velocity between 0.4 and 0.6 m/s[2].

  • Validation: Hold a delicate tissue near the sash opening; it should pull gently inward without violent fluttering.

Step 2: Static Dissipation

  • Action: Ground your analytical balance. Use only anti-static spatulas (e.g., grounded metal or specialized conductive polymers) to handle the powder.

  • Reasoning: 3,4-Dimethoxy-5-ethoxybenzoic acid crystals can accumulate triboelectric charges. A standard plastic spatula will repel the powder, causing micro-aerosolization and increasing inhalation risk.

Step 3: Aseptic & Safe Transfer

  • Action: Pre-weigh your receiving vessel (e.g., a glass vial) with its cap on. Open the bulk chemical container only deep inside the fume hood. Transfer the powder slowly, keeping the drop distance under 5 cm to minimize dust generation.

Step 4: Immediate Decontamination

  • Action: Once the desired mass is transferred, seal both the bulk container and the receiving vessel. Wipe down the exterior of the receiving vessel and the spatulas with a solvent-dampened lint-free cloth (ethanol or isopropanol works well to dissolve the lipophilic compound) before removing them from the hood.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent respiratory exposure and environmental contamination.

Spill_Response Start Powder Spill Detected Assess Evacuate Immediate Area & Assess Volume Start->Assess Vent Ensure Local Exhaust Ventilation is Active Assess->Vent PPE Don Maximum PPE (Respirator, Double Gloves) Vent->PPE Contain Cover with Damp Absorbent (Avoid Dust Generation) PPE->Contain Collect Sweep into Chemical Waste Container Contain->Collect Clean Wash Area with Dilute Base (NaHCO3) Collect->Clean Dispose Incineration via Licensed Contractor Clean->Dispose

Step-by-step spill response and disposal workflow for hazardous acidic powders.

Detailed Spill Protocol:

  • Evacuate and Ventilate: Step back from the spill to avoid inhaling the initial dust cloud. Ensure the room's local exhaust ventilation is running at maximum capacity[2].

  • Don Maximum PPE: Upgrade to double nitrile gloves and ensure your N95/FFP2 respirator is securely fitted.

  • Damp Containment (Critical Step): Do not dry sweep the powder, as this will aerosolize the irritant. Lightly mist a disposable absorbent pad with water or a dilute sodium bicarbonate ( NaHCO3​ ) solution and place it gently over the spill.

  • Collection: Use a non-sparking, anti-static scoop to collect the dampened material and place it into a sealable hazardous waste container[2].

  • Neutralization: Wash the spill surface with a 5% sodium bicarbonate solution to neutralize any residual microscopic acidic particles, followed by a final wipe with water.

Waste Management & Disposal: 3,4-Dimethoxy-5-ethoxybenzoic acid must never be flushed down the sink or disposed of in standard municipal waste. The structurally sound and legally compliant disposal method is to dissolve or mix the collected waste with a combustible solvent and process it through a licensed chemical incinerator equipped with an afterburner and scrubber.

References

  • NOTES. - RSC Publishing rsc.org
  • SAFETY DATA SHEET - Thermo Fisher Scientific: 3,4-Dimethoxybenzoic acid thermofisher.com
  • Safety Data Sheet: 3,4-Dimethoxybenzoic acid - Carl ROTH carlroth.com
  • 3,4-Dimethoxybenzoic acid ≥99 Veratric acid - Sigma-Aldrich sigmaaldrich.com
  • 3-Ethoxy-4-methoxybenzoic acid | C10H12O4 | CID 2822957 - PubChem nih.gov

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